molecular formula C6H10O2 B074312 (Z)-2-Hexenoic acid CAS No. 1577-28-2

(Z)-2-Hexenoic acid

Cat. No.: B074312
CAS No.: 1577-28-2
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-PLNGDYQASA-N
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Description

(Z)-2-Hexenoic acid, a monounsaturated short-chain fatty acid, is a significant volatile organic compound with notable applications in chemical ecology, flavor chemistry, and organic synthesis. Its distinct, fresh, and leafy odor profile, reminiscent of cut grass, makes it a critical compound of interest in the study of plant-herbivore interactions and as a flavor/fragrance precursor. In research, this compound serves as a key semiochemical; it is studied as an alarm pheromone in certain insect species and as a defensive signaling molecule in plants, where its release can trigger indirect defense mechanisms by attracting predatory insects. The Z (cis) configuration of the double bond at the 2-position is crucial for its specific biological activity and receptor binding, highlighting the importance of isomeric purity. Furthermore, it acts as a versatile synthetic intermediate for producing more complex organic molecules, including other flavor compounds, insecticides, and pharmaceutical candidates. Our product is supplied with a guaranteed high level of chemical and isomeric purity, ensuring reproducibility and reliability in sensitive analytical, biological, and synthetic studies. This compound is intended for laboratory research purposes to advance understanding in chemical signaling, sensory science, and green chemistry synthesis pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-28-2
Record name 2-Hexenoic acid, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HEXENOIC ACID, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-2-Hexenoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, also known as cis-2-Hexenoic acid, is an unsaturated short-chain fatty acid. While its trans-isomer, (E)-2-Hexenoic acid, has been more extensively studied, the unique stereochemistry of the cis-isomer presents distinct chemical and physical properties that are of growing interest in various scientific fields, including organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Properties

This compound is a carboxylic acid with a six-carbon chain containing a cis-configured double bond between the second and third carbon atoms.

Chemical Structure:

General Information:

PropertyValue
IUPAC Name (2Z)-Hex-2-enoic acid
Synonyms cis-2-Hexenoic acid
CAS Number 1577-28-2
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]

Physical and Chemical Properties:

A summary of the available physical and chemical properties for this compound is provided below. It is important to note that much of the readily available experimental data pertains to its trans-isomer. The data presented here is specific to the (Z)-isomer where available.

PropertyValueSource
Appearance Colorless to pale yellow liquidEstimated
Boiling Point 71-73 °C at 0.2 Torr[1]
Melting Point 0-1 °C[2]
Solubility Soluble in alcohol. Limited solubility in water.[3]
pKa 4.68 ± 0.25Predicted

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, general methods for the stereoselective synthesis of (Z)-α,β-unsaturated carboxylic acids can be adapted.

General Synthesis Approach:

A common strategy for the synthesis of (Z)-alkenoic acids involves the Wittig reaction or its variations, which can provide stereocontrol to favor the Z-isomer. For example, the reaction of an appropriate phosphorus ylide with an aldehyde can be tuned to yield the cis-alkene.

Workflow for a Potential Synthesis Route:

G Potential Synthesis Workflow for this compound reagents Butyraldehyde + Phosphonium Salt wittig Wittig Reaction (Z-selective conditions) reagents->wittig hydrolysis Ester Hydrolysis wittig->hydrolysis purification Purification hydrolysis->purification product This compound purification->product

Caption: A potential workflow for the synthesis of this compound.

Purification Considerations:

Purification of this compound can be challenging due to potential isomerization to the more stable trans-isomer, especially at elevated temperatures. Techniques such as wiped-film evaporation under reduced pressure are recommended to minimize thermal stress. Chromatographic methods can also be employed for high-purity isolation.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J-value) indicative of a cis-relationship (typically in the range of 8-12 Hz). The protons of the propyl group and the carboxylic acid proton will also be present in their expected regions.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carboxylic carbon and the two olefinic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
C=O stretch (Carboxylic acid)1710-1680Strong
C=C stretch~1650Medium
C-H stretch (alkenyl)~3020Medium

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4]

Biological Activity and Signaling Pathways

There is a significant lack of research specifically investigating the biological activity and signaling pathways of this compound. Most of the existing literature focuses on the trans-isomer, (E)-2-Hexenoic acid, which has been studied for its potential antiviral and other biological activities.

It is known that fatty acid biosynthesis involves α,β-unsaturated acyl-CoA intermediates. While trans-2-enoyl-CoA is a common intermediate, the metabolic fate of the cis-isomer is not well-documented in publicly available literature.

Hypothetical Metabolic Context:

G Hypothetical Metabolic Context of Unsaturated Fatty Acids z_hex This compound isomerase Isomerase? z_hex->isomerase e_hex (E)-2-Hexenoic Acid beta_ox Beta-Oxidation Pathway e_hex->beta_ox isomerase->e_hex

Caption: A hypothetical pathway illustrating the potential isomerization of this compound to the (E)-isomer for entry into beta-oxidation.

Further research is required to elucidate any specific biological roles or signaling pathways directly modulated by this compound.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Engineering Controls: Use in a well-ventilated area, such as a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

Conclusion

This compound is a molecule with potential for further scientific exploration. This guide has summarized the currently available technical information. A significant opportunity exists for further research to fully characterize its physical and chemical properties, develop robust and stereoselective synthesis and purification protocols, and investigate its biological activities and potential applications in drug development and other scientific disciplines. The lack of comprehensive data, particularly regarding its biological effects and safety profile, underscores the need for caution and further investigation when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (Z)-2-Hexenoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound, also known as cis-2-Hexenoic acid, is a medium-chain unsaturated fatty acid.[1] Its structure consists of a six-carbon chain with a carboxyl group and a cis-double bond between the second and third carbon atoms.

  • Molecular Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol [2]

  • CAS Number: 1577-28-2[2]

  • Synonyms: (2Z)-2-Hexenoic acid, cis-2-Hexenoic acid[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Data for the corresponding (E)-isomer (trans-2-Hexenoic acid) is also included for comparative purposes where available.

Table 1: General Physicochemical Properties

PropertyThis compound(E)-2-Hexenoic Acid
Appearance Colorless to pale yellow clear liquid (estimated)White crystalline low melting solid[4]
Boiling Point 71-73 °C @ 0.2 Torr217 °C @ 760 mmHg
Melting Point 0-1 °C[1]33-35 °C
Density 0.985 g/cm³ (predicted)0.965 g/mL at 25 °C
pKa 4.68 (predicted)4.74 @ 25°C[4]
logP (o/w) 1.865 (estimated)1.427 - 1.677 (estimated)[5]

Table 2: Solubility Data

SolventThis compound Solubility(E)-2-Hexenoic Acid Solubility
Water 7069 mg/L @ 25 °C (estimated)Insoluble[4]
Alcohol SolubleSoluble
Ether SolubleSoluble
Propylene Glycol Not specifiedSoluble
Chloroform Not specifiedSlightly Soluble[4]
Methanol Not specifiedSlightly Soluble[4]

Spectral Data

Spectral data is crucial for the structural elucidation and identification of this compound. While specific spectra for the (Z)-isomer are not widely published, data for the (E)-isomer are available and provide a useful reference.

Table 3: Spectral Data References

TechniqueThis compound(E)-2-Hexenoic Acid
¹H NMR Data not readily available in searched literature.Available[6]
¹³C NMR Available[2]Available[7][8]
Mass Spectrometry Data not readily available in searched literature.Available[7][9]
Infrared (IR) Spectroscopy Data not readily available in searched literature.Available[7][10]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

4.1. Melting Point Determination (for solids)

The melting point of a fatty acid can be determined using the capillary tube method.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the substance is packed into a thin-walled capillary tube.

    • The capillary tube is attached to a thermometer.

    • The apparatus is heated slowly and evenly.

    • The temperature at which the substance is observed to melt is recorded as the melting point. For fatty acids, a melting range is often reported.

4.2. Boiling Point Determination

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[11]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating source.[11]

  • Procedure:

    • A small amount of the liquid sample (around 0.5 mL) is placed in a small test tube attached to a thermometer.[11]

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]

    • The assembly is heated in a Thiele tube containing a high-boiling point oil.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

4.3. Solubility Determination

A systematic approach is used to determine the solubility of an organic compound in various solvents.

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small, measured amount of the solute (e.g., 25 mg) is added to a test tube.[4]

    • A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[4]

    • The mixture is vigorously shaken after each addition.[4]

    • The solubility is observed and can be classified as soluble, partially soluble, or insoluble.

    • For acidic or basic compounds, solubility in aqueous solutions of different pH (e.g., 5% NaOH, 5% NaHCO₃, 5% HCl) is tested to provide information about the functional groups present.[4]

4.4. pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant of an acid.[12]

  • Apparatus: pH meter with a glass electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of the acidic solution is prepared in a beaker.

    • A calibrated pH electrode is immersed in the solution.[12]

    • A standard solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.[12]

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

4.5. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • Tetramethylsilane (TMS) is typically used as an internal standard.[13]

    • The sample is placed in an NMR tube and inserted into the spectrometer.

    • ¹H and ¹³C NMR spectra are acquired. Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts, integration (for ¹H), and coupling constants are then analyzed.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The molecules are ionized (e.g., by electron ionization - EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values, which helps in determining the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl).

    • The plates are mounted in the IR spectrometer.

    • The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

    • The resulting IR spectrum shows absorption bands corresponding to specific functional groups in the molecule.

Logical Workflow and Relationships

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling cluster_3 Data Analysis & Reporting Compound Synthesis/Isolation Compound Synthesis/Isolation Purity Assessment (GC/HPLC) Purity Assessment (GC/HPLC) Compound Synthesis/Isolation->Purity Assessment (GC/HPLC) NMR (1H, 13C) NMR (1H, 13C) Purity Assessment (GC/HPLC)->NMR (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) NMR (1H, 13C)->Mass Spectrometry (MS) IR Spectroscopy IR Spectroscopy Mass Spectrometry (MS)->IR Spectroscopy Structure Confirmation Structure Confirmation IR Spectroscopy->Structure Confirmation Melting/Boiling Point Melting/Boiling Point Structure Confirmation->Melting/Boiling Point Solubility Determination Solubility Determination Melting/Boiling Point->Solubility Determination pKa Determination pKa Determination Solubility Determination->pKa Determination LogP Determination LogP Determination pKa Determination->LogP Determination Data Compilation & Analysis Data Compilation & Analysis LogP Determination->Data Compilation & Analysis Technical Guide/Whitepaper Technical Guide/Whitepaper Data Compilation & Analysis->Technical Guide/Whitepaper

Caption: Workflow for Physicochemical Characterization.

Biological Context

This compound is a medium-chain fatty acid.[2] While specific signaling pathways involving this compound are not extensively documented, its trans-isomer is known to be involved in fatty acid biosynthesis.[5] Related short- and medium-chain fatty acids are recognized for their roles in cellular signaling and metabolism. For instance, hexanoic acid has been shown to induce priming in plants, activating defense-related pathways such as the mevalonic and linolenic acid pathways.[14] Further research is required to elucidate the specific biological roles and signaling pathways of this compound.

References

A Comprehensive Technical Guide to (Z)-2-Hexenoic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-2-Hexenoic acid, a monounsaturated medium-chain fatty acid. This document covers its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for its stereoselective synthesis and quantitative analysis, and its role in biological systems, particularly in the biosynthesis of insect pheromones.

Chemical Identifiers and Physicochemical Properties

This compound, also known as cis-2-Hexenoic acid, is an organic compound with the chemical formula C₆H₁₀O₂. Its fundamental identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2Z)-hex-2-enoic acid
CAS Number 1577-28-2
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
InChI Key NIONDZDPPYHYKY-PLNGDYQASA-N
Canonical SMILES CCC\C=C\C(=O)O
Synonyms cis-2-Hexenoic acid, (Z)-Hex-2-enoic acid

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid (estimated)[1]
Boiling Point 216.00 to 217.00 °C @ 760.00 mm Hg (estimated)[1]
Vapor Pressure 0.054000 mmHg @ 25.00 °C (estimated)[1]
Flash Point 240.00 °F (115.40 °C) (estimated)[1]
logP (o/w) 1.865 (estimated)[1]
Water Solubility 7069 mg/L @ 25 °C (estimated)[1]
pKa ~5.13[2]

Experimental Protocols

This section provides detailed methodologies for the stereoselective synthesis and quantitative analysis of this compound.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides.[2][3][4][5][6] The following protocol outlines the synthesis of this compound starting from butyraldehyde (B50154).

Materials:

Procedure:

  • Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF.

    • Add ethyl bromoacetate dropwise to the solution at room temperature.

    • Stir the reaction mixture at reflux for 24 hours to form the phosphonium salt.

    • Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

    • To generate the ylide, suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath and add a strong base (e.g., NaH or n-BuLi) portion-wise until the deep red color of the ylide persists.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of butyraldehyde in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude ethyl (Z)-2-hexenoate.

    • Purify the ester by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl (Z)-2-hexenoate in a mixture of ethanol (B145695) and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to pH 2.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol, adapted from methods for similar short-chain fatty acids, describes the quantitative analysis of this compound in a liquid matrix.[7][8][9][10]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS) for headspace analysis

  • Headspace vials with septa

  • This compound standard

  • Internal standard (e.g., deuterated hexanoic acid or heptanoic acid)

  • Derivatizing agent (optional, e.g., BSTFA with 1% TMCS for silylation)

  • Organic solvent (e.g., hexane or diethyl ether)

Procedure:

  • Sample Preparation (Headspace SPME):

    • Place a known volume of the liquid sample into a headspace vial.

    • Add a known amount of the internal standard.

    • For enhanced volatilization, add sodium chloride to saturate the aqueous phase.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) with agitation for a set time (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

    • Column: Use a suitable capillary column, such as a DB-WAX or DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 220 °C at a rate of 10 °C/min.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by analyzing standard solutions of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Signaling Pathways

This compound is a naturally occurring compound found in various plants and is also utilized by some insects as a semiochemical.[11] While its direct role in specific signaling pathways in mammals is not extensively documented, its structural similarity to other fatty acids suggests potential involvement in lipid metabolism. A notable biological context for this compound and similar unsaturated fatty acids is the biosynthesis of insect pheromones.

Insect Pheromone Biosynthesis Pathway

Many insect pheromones are derived from fatty acids through a series of enzymatic modifications, including desaturation and chain shortening.[12][13][14] The general pathway involves the de novo synthesis of a saturated fatty acid, followed by the introduction of one or more double bonds by desaturase enzymes, and subsequent chain-shortening via β-oxidation to achieve the final carbon chain length. The terminal functional group (e.g., alcohol, aldehyde, or acetate) is then formed by reductases, oxidases, and acetyltransferases.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a generalized pathway for the biosynthesis of insect pheromones.

experimental_workflow cluster_synthesis Stereoselective Synthesis of this compound start Butyraldehyde & Triphenylphosphine phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt + Ethyl bromoacetate ylide Ylide Generation (Wittig Reagent) phosphonium_salt->ylide + Strong Base wittig_reaction Wittig Reaction ylide->wittig_reaction + Butyraldehyde ester Ethyl (Z)-2-hexenoate wittig_reaction->ester hydrolysis Hydrolysis ester->hydrolysis + NaOH, then HCl product This compound hydrolysis->product signaling_pathway cluster_pathway Generalized Insect Pheromone Biosynthesis Pathway acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthesis saturated_fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthesis->saturated_fatty_acyl_coa desaturase Desaturase Enzyme (e.g., Δ11-desaturase) saturated_fatty_acyl_coa->desaturase unsaturated_fatty_acyl_coa Monounsaturated Fatty Acyl-CoA desaturase->unsaturated_fatty_acyl_coa chain_shortening Chain Shortening (β-Oxidation Cycles) unsaturated_fatty_acyl_coa->chain_shortening pheromone_precursor Pheromone Precursor Acyl-CoA chain_shortening->pheromone_precursor terminal_modification Terminal Modification (Reduction, Oxidation, Acetylation) pheromone_precursor->terminal_modification pheromone Insect Pheromone (e.g., Alcohol, Aldehyde, Acetate) terminal_modification->pheromone

References

The Elusive Presence of (Z)-2-Hexenoic Acid in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, CN – December 18, 2025 – The natural occurrence of the short-chain unsaturated fatty acid, (Z)-2-Hexenoic acid, within the plant kingdom remains a subject of limited scientific documentation. While its saturated counterpart, hexanoic acid, is recognized for its role in plant defense mechanisms, specific data regarding the prevalence, biosynthesis, and physiological functions of this compound are notably scarce. This technical guide synthesizes the available information on related compounds to provide a foundational framework for researchers, scientists, and drug development professionals investigating this elusive molecule.

Natural Occurrence and Quantitative Data

Direct evidence detailing the widespread natural occurrence and concentration of this compound in various plant species is currently not available in extensive public scientific literature. The OSADHI database on medicinal plants lists Caryopteris odorata as a plant containing 2-Hexenoic acid, however, the specific isomer is not identified, and quantitative data remains unavailable.

The limited availability of quantitative data underscores a significant research gap. The tables below are structured to accommodate future findings and draw parallels with the more studied hexanoic acid.

Table 1: Reported Occurrence of 2-Hexenoic Acid Isomers in Plants

Plant SpeciesPlant PartCompoundMethod of IdentificationReference
Caryopteris odorataNot Specified2-Hexenoic acid (isomer unspecified)Database EntryOSADHI database

Table 2: Quantitative Data of Hexanoic Acid (as a proxy) in Plants

Plant SpeciesPlant PartConcentrationConditionsReference
Various FruitsFruitPresentNatural constituent[1]
CitrusLeavesNot QuantifiedApplied exogenously[1]
TomatoRootsNot QuantifiedApplied exogenously[2]

Biosynthesis of Short-Chain Fatty Acids in Plants

The biosynthesis of short-chain fatty acids such as this compound is not as well-defined as that of their long-chain counterparts. Plant fatty acid synthesis primarily occurs in the plastids, initiated from acetyl-CoA.[3] The process involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex.[3][4] Typically, this process leads to the formation of 16- and 18-carbon fatty acids.[5][6]

The production of shorter-chain fatty acids is thought to result from the early termination of the FAS cycle by specific acyl-ACP thioesterases (TEs). However, the specific enzymes and pathways leading to the formation and desaturation of a C6 fatty acid like this compound are yet to be elucidated.

Below is a hypothesized biosynthetic pathway for this compound, based on general principles of fatty acid biosynthesis.

Hypothesized Biosynthesis of this compound AcetylCoA Acetyl-CoA FAS_complex Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS_complex MalonylACP Malonyl-ACP MalonylACP->FAS_complex ButyrylACP Butyryl-ACP (C4) FAS_complex->ButyrylACP Elongation HexanoylACP Hexanoyl-ACP (C6) ButyrylACP->HexanoylACP Elongation Thioesterase Acyl-ACP Thioesterase (TE) HexanoylACP->Thioesterase HexanoicAcid Hexanoic Acid Thioesterase->HexanoicAcid Hydrolysis Desaturase Desaturase HexanoicAcid->Desaturase Z2HexenoicAcid This compound Desaturase->Z2HexenoicAcid Desaturation

Caption: Hypothesized biosynthesis of this compound.

Potential Physiological Role and Signaling Pathways

While the direct physiological role of this compound in plants is unknown, the functions of the closely related hexanoic acid offer valuable insights. Hexanoic acid is a known plant defense primer, inducing resistance against a range of pathogens.[1][2][7] It primes the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, which are crucial for plant immune responses.[2][8]

It is plausible that this compound could play a similar role in plant defense, potentially acting as a signaling molecule. The introduction of a double bond could alter its chemical properties, leading to differences in receptor binding, transport, or downstream signaling compared to hexanoic acid.

The following diagram illustrates the known signaling pathway for hexanoic acid, which can serve as a model for future investigations into this compound.

Hexanoic Acid-Induced Defense Signaling HexanoicAcid Hexanoic Acid PlantCell Plant Cell HexanoicAcid->PlantCell Perception JA_Pathway Jasmonic Acid (JA) Pathway PlantCell->JA_Pathway Activation SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway Activation DefenseGenes Defense Gene Expression JA_Pathway->DefenseGenes SA_Pathway->DefenseGenes PathogenResistance Pathogen Resistance DefenseGenes->PathogenResistance

Caption: Hexanoic acid-induced plant defense signaling pathway.

Experimental Protocols

The lack of specific studies on this compound means that no validated protocols for its extraction and quantification from plant matrices have been published. However, established methods for the analysis of other fatty acids can be adapted.

General Workflow for Extraction and Analysis

The diagram below outlines a general workflow for the extraction and analysis of short-chain fatty acids from plant tissues.

Experimental Workflow Sample Plant Tissue Sample Extraction Solvent Extraction (e.g., Methanol/Chloroform) Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: General workflow for fatty acid analysis.

Detailed Methodological Steps

1. Sample Preparation:

  • Flash-freeze fresh plant material in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue to remove water.

  • Grind the dried tissue to a fine powder.

2. Extraction:

  • A modified Bligh-Dyer extraction is suitable for fatty acids.

  • Extract the powdered tissue with a mixture of methanol, chloroform (B151607), and water.

  • Centrifuge to separate the phases. The lipid-containing chloroform layer is collected.

3. Derivatization:

  • Short-chain fatty acids are volatile and require derivatization for GC-MS analysis.

  • Methylation is a common method. The extracted lipids can be transmethylated using methanolic HCl or BF3-methanol to form fatty acid methyl esters (FAMEs).

4. GC-MS Analysis:

  • Inject the FAMEs onto a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable column (e.g., a polar capillary column) for the separation of FAMEs.

  • The mass spectrometer will provide mass spectra for compound identification by comparison with spectral libraries (e.g., NIST).

5. Quantification:

  • For accurate quantification, an internal standard (e.g., a deuterated analogue of the target analyte) should be added at the beginning of the extraction process.

  • A calibration curve with known concentrations of a this compound standard is required for absolute quantification.

Future Directions

The study of this compound in plants is a nascent field with significant opportunities for discovery. Future research should focus on:

  • Screening Plant Species: A broad screening of different plant species, especially those known to produce other short-chain fatty acids or related volatiles, is necessary to identify natural sources of this compound.

  • Elucidating the Biosynthetic Pathway: Identification of the specific thioesterases and desaturases involved in the production of this compound will be crucial.

  • Investigating the Physiological Role: Studies on the effect of exogenously applied this compound on plant growth, development, and stress responses will help to uncover its biological functions.

  • Transcriptomic and Metabolomic Analyses: Comparative transcriptomic and metabolomic studies of plants treated with this compound and its saturated analogue, hexanoic acid, could reveal specific signaling pathways and downstream targets.

References

The Allomonal and Pheromonal Roles of (E)-2-Hexenoic Acid and its Derivatives in the Florida Woods Cockroach (Eurycotis floridana)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(E)-2-Hexenoic acid, in conjunction with (E)-2-hexenal and (E)-2-hexenol, forms the primary organic composition of the defensive secretion of the Florida woods cockroach, Eurycotis floridana. This potent chemical cocktail serves a dual purpose in the insect's survival, acting as an allomone to deter predators and as an alarm pheromone to warn conspecifics of impending threats. This technical guide provides a comprehensive overview of the biological role of these semiochemicals, detailing their chemical composition, the behavioral responses they elicit, the experimental protocols used to characterize them, and the biosynthetic pathways responsible for their production. This information is of significant value to researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies and other pharmaceutical applications.

Chemical Composition of the Defensive Secretion

The defensive secretion of Eurycotis floridana is a complex mixture, with approximately 98% of its organic phase composed of three key C6 unsaturated compounds. These primary components are (E)-2-hexenal, (E)-2-hexenol, and (E)-2-hexenoic acid.[1][2] The remaining 2% of the secretion consists of a variety of other aldehydes, alcohols, acids, lactones, and an ether.[2]

Quantitative Analysis

While the exact ratios of the three primary components can vary, they collectively represent the vast majority of the active compounds in the secretion.

CompoundChemical FormulaMolecular Weight ( g/mol )Role
(E)-2-HexenalC₆H₁₀O98.14Allomone, Alarm Pheromone
(E)-2-HexenolC₆H₁₂O100.16Allomone, Alarm Pheromone
(E)-2-Hexenoic acidC₆H₁₀O₂114.14Allomone, Alarm Pheromone

Biological Functions as a Semiochemical

The defensive secretion of Eurycotis floridana has a well-documented dual function, acting both as an interspecific allomone and an intraspecific alarm pheromone.[2][3]

Allomonal Activity: A Potent Predator Deterrent

When threatened, adult E. floridana can spray their defensive secretion a distance of up to one meter.[3] This secretion is a potent irritant to both vertebrate and invertebrate predators.[3][4] Direct contact can cause irritation to the skin and eyes of potential attackers, effectively repelling them.[3] The allomonal properties of the secretion have been demonstrated to be effective against a range of predators, including ants, lizards, frogs, birds, and small mammals.[3]

Alarm Pheromone: A Warning to Conspecifics

In addition to its defensive role against predators, the secretion also functions as an alarm pheromone, signaling danger to other Florida woods cockroaches in the vicinity.[2] Low doses of the secretion are sufficient to elicit a strong escape response in nymphs and adult females, while males exhibit a reduced response.[3] This chemical communication allows for a rapid and coordinated dispersal of the cockroach population away from a perceived threat.

Experimental Protocols

The characterization of the semiochemical properties of the E. floridana defensive secretion has been achieved through a combination of chemical analysis and behavioral bioassays.

Collection and Chemical Analysis of the Defensive Secretion

Collection: The defensive secretion can be collected from adult cockroaches by gently squeezing the abdomen, which induces the release of the fluid from the sternal gland.[5] The collected secretion can then be dissolved in a suitable solvent, such as hexane, for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary tool for identifying and quantifying the components of the secretion.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent, is typically used for the separation of the volatile compounds.

  • Temperature Program: A programmed temperature gradient is employed to separate the different components based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Ionization: Electron impact (EI) ionization is used to fragment the molecules for mass analysis.

  • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards.

Workflow for Chemical Analysis of Defensive Secretion

cluster_collection Secretion Collection cluster_analysis Chemical Analysis A Adult E. floridana B Induce Secretion (Gentle Squeezing) A->B C Collect Secretion B->C D Dissolve in Hexane C->D E GC-MS Analysis D->E F Identify Components (Mass Spectra & Retention Times) E->F G Quantify Components F->G

Caption: Workflow for the collection and chemical analysis of E. floridana defensive secretion.

Behavioral Bioassays

Allomone Bioassay (Predator-Prey Interaction):

  • Objective: To determine the deterrent effect of the defensive secretion or its synthetic components on a predator.

  • Experimental Arena: A neutral arena, such as a glass or plastic container, is used.

  • Procedure:

    • A predator (e.g., an ant species known to prey on cockroaches) is introduced into the arena.

    • A prey item (e.g., a small, palatable insect) treated with a known quantity of the defensive secretion or a synthetic component is introduced.

    • A control prey item treated with the solvent alone is also introduced.

    • The behavior of the predator towards both prey items is observed and recorded.

  • Quantified Behaviors:

    • Time to first contact with each prey item.

    • Duration of contact.

    • Number of attacks on each prey item.

    • Whether the prey is consumed or rejected.

Alarm Pheromone Bioassay (Conspecific Response):

  • Objective: To quantify the alarm response of E. floridana to its defensive secretion.

  • Experimental Arena: A still-air olfactometer or a simple arena with a defined release point for the chemical stimulus.

  • Procedure:

    • An individual cockroach or a group of cockroaches is placed in the arena and allowed to acclimate.

    • A filter paper treated with a specific concentration of the defensive secretion or a synthetic component is introduced into the arena.

    • A control filter paper with solvent only is used for comparison.

    • The behavioral response of the cockroaches is recorded for a set period.

  • Quantified Behaviors:

    • Locomotor activity (e.g., distance moved, velocity).

    • Time spent in different zones of the arena (e.g., proximity to the stimulus).

    • Specific alarm behaviors (e.g., running, freezing, wing-raising).

Experimental Workflow for Behavioral Bioassays

cluster_allomone Allomone Bioassay cluster_pheromone Alarm Pheromone Bioassay A Introduce Predator to Arena B Introduce Treated Prey (Secretion) A->B C Introduce Control Prey (Solvent) A->C D Record Predator Behavior B->D C->D E Acclimate Cockroach in Arena F Introduce Treated Stimulus (Secretion) E->F G Introduce Control Stimulus (Solvent) E->G H Record Cockroach Behavior F->H G->H

Caption: General experimental workflows for allomone and alarm pheromone bioassays.

Biosynthesis of (E)-2-Hexenoic Acid and its Derivatives

The primary components of the E. floridana defensive secretion are biosynthesized de novo from acetate (B1210297).[1][5] This indicates that the cockroach does not sequester these compounds from its diet. The biosynthesis likely proceeds through the fatty acid synthesis pathway, with acetate serving as the initial building block.

The general pathway involves the following key stages:

  • Activation of Acetate: Acetyl-CoA is formed from acetate.

  • Chain Elongation: Acetyl-CoA enters the fatty acid synthase (FAS) complex, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA (which is also derived from acetyl-CoA).

  • Formation of a C6 Saturated Fatty Acid: The chain elongation process is terminated at a six-carbon length, producing hexanoic acid (as its acyl carrier protein ester).

  • Desaturation: A desaturase enzyme introduces a double bond into the saturated C6 fatty acid chain, forming the (E)-2-hexenoyl intermediate.

  • Functional Group Modification: The (E)-2-hexenoyl intermediate can then be modified by other enzymes to produce the final products: (E)-2-hexenal (via reduction of the carboxylic acid to an aldehyde) and (E)-2-hexenol (via further reduction of the aldehyde to an alcohol).

Proposed Biosynthetic Pathway

Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS HexanoylACP Hexanoyl-ACP FAS->HexanoylACP Desaturase Desaturase HexanoylACP->Desaturase E2HexenoylACP (E)-2-Hexenoyl-ACP Desaturase->E2HexenoylACP Thioesterase Thioesterase E2HexenoylACP->Thioesterase E2HexenoicAcid (E)-2-Hexenoic Acid Thioesterase->E2HexenoicAcid Reductase1 Reductase E2HexenoicAcid->Reductase1 E2Hexenal (E)-2-Hexenal Reductase1->E2Hexenal Reductase2 Reductase E2Hexenal->Reductase2 E2Hexenol (E)-2-Hexenol Reductase2->E2Hexenol

Caption: Proposed biosynthetic pathway of the major components of the E. floridana defensive secretion.

Following the discharge of the defensive secretion, E. floridana requires approximately 30 days to regenerate its full supply.[1][3] This relatively long regeneration period highlights the significant metabolic investment in producing these vital chemical defenses.

Conclusion

(E)-2-Hexenoic acid and its aldehyde and alcohol derivatives are crucial semiochemicals in the biology of the Florida woods cockroach, Eurycotis floridana. Their dual function as a potent allomone against a wide range of predators and as an effective alarm pheromone for conspecifics underscores their importance for the survival and social communication of this species. The detailed understanding of the chemical composition, biological activity, and biosynthesis of these compounds provides a solid foundation for further research. This knowledge can be leveraged for the development of novel, behavior-modifying pest control strategies and may offer insights for the discovery of new bioactive molecules for pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other insect-derived semiochemicals.

References

An In-depth Technical Guide to (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physicochemical properties of (Z)-2-Hexenoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as cis-2-hexenoic acid, is a medium-chain unsaturated fatty acid.[1][2][3] Its fundamental properties, including molecular formula and weight, are crucial for a variety of research and development applications.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, formulation, and chemical synthesis.

PropertyValueSource
Molecular Formula C6H10O2[2][4]
Molecular Weight 114.14 g/mol [2][4]
Average Molecular Weight 114.1424 g/mol
Monoisotopic Molecular Weight 114.068079564 Da
IUPAC Name (2Z)-hex-2-enoic acid
CAS Number 1577-28-2[1][3]
Boiling Point 211-217 °C (estimated)[3][4]
Water Solubility 2.44 - 7.069 g/L at 25 °C (estimated)[3][4]
logP (o/w) 1.6 - 1.865 (estimated)[3][4]

Experimental Protocols

The molecular weight and formula for this compound are typically determined and confirmed through a combination of computational methods and analytical techniques.

Computational Method: The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated based on the atomic weights of the constituent atoms (6 carbons, 10 hydrogens, and 2 oxygens). These are standard computed properties available in chemical databases.[2]

Analytical Confirmation: Mass spectrometry is a key experimental technique used to confirm the molecular weight of a compound. In this process, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing an accurate molecular weight. Gas chromatography can also be used for the analysis of this compound.[5]

Molecular Structure

The diagram below illustrates the chemical structure of this compound, highlighting the 'Z' configuration of the double bond between the second and third carbon atoms.

molecular_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2 H1 H O2->H1

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Discovery and History of Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of hexenoic acid isomers. Hexenoic acids, a group of unsaturated carboxylic acids with the chemical formula C₆H₁₀O₂, play crucial roles in various biological processes and have garnered significant interest in fields ranging from flavor chemistry to drug development. This document details the historical context of their discovery, provides in-depth experimental protocols for their synthesis, and explores their interactions with key signaling pathways.

Introduction to Hexenoic Acid Isomers

Hexenoic acid encompasses a variety of positional and geometric isomers, each with unique chemical properties and biological activities. The position of the double bond (2, 3, 4, or 5) and its geometry (cis or trans) give rise to a diverse family of molecules. The most well-known of these is sorbic acid (2,4-hexadienoic acid), widely used as a food preservative. However, the mono-unsaturated isomers are also of significant interest due to their roles as signaling molecules, components of natural products, and precursors in organic synthesis.

Discovery and History

The history of hexenoic acid isomers is closely tied to the study of natural products, particularly the volatile compounds released by plants. These "green leaf volatiles" (GLVs), responsible for the characteristic smell of freshly cut grass, are primarily C6 aldehydes and alcohols, which are metabolic precursors to certain hexenoic acids.

  • Early Observations of Green Leaf Volatiles: The first report of an aldehyde component in the steam distillate of plant leaves dates back to 1881.[1] It wasn't until 1912 that the aldehyde was isolated from European hornbeam and identified as 2-hexenal.[1] This discovery laid the groundwork for understanding the C6 volatile compounds that are biochemically related to hexenoic acids.

  • cis-3-Hexenal (B147320) and its Derivatives: The discovery of cis-3-hexenal in 1962 was a significant milestone. It was identified in the essential oils of various plants, including raspberries and strawberries.[2] This compound is a direct precursor to cis-3-hexen-1-ol (B126655) (leaf alcohol) and, through oxidation, to cis-3-hexenoic acid.

  • trans-2-Hexenoic Acid in Fruits: trans-2-Hexenoic acid and its related aldehyde, trans-2-hexenal (B146799), have been identified as important aroma components in various fruits, including strawberries. Wounded strawberry fruit, for instance, produces trans-2-hexenal from α-linolenic acid via the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways.[3]

  • Sorbic Acid (2,4-Hexadienoic Acid): Sorbic acid was first isolated in 1859 by A. W. von Hofmann from the oil of unripe rowanberries (Sorbus aucuparia). He hydrolyzed the lactone of sorbic acid (parasorbic acid) to obtain the free acid.[4] Its antimicrobial properties were discovered in the late 1930s and 1940s, leading to its commercial use as a food preservative.[4]

Quantitative Data of Hexenoic Acid Isomers

The physical and chemical properties of hexenoic acid isomers vary depending on the position and geometry of the double bond. The following table summarizes key quantitative data for several common isomers.

IsomerCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
trans-2-Hexenoic acid13419-69-7C₆H₁₀O₂114.142170.9651.438
cis-3-Hexenoic acid1775-43-5C₆H₁₀O₂114.142090.9851.439-1.445
trans-3-Hexenoic acid1577-18-0C₆H₁₀O₂114.14---
cis-4-Hexenoic acid35194-36-6C₆H₁₀O₂114.14100 (at 10 mmHg)0.9581.4390
trans-4-Hexenoic acid1577-20-4C₆H₁₀O₂114.1498 (at 11 mmHg)0.985-
5-Hexenoic acid1577-22-6C₆H₁₀O₂114.14105 (at 15 mmHg)0.9611.435

Experimental Protocols for Synthesis

The synthesis of specific hexenoic acid isomers often requires stereoselective methods to control the geometry of the double bond. Below are detailed protocols for the synthesis of key isomers.

Synthesis of trans-2-Hexenoic Acid via Doebner-Knoevenagel Condensation

This method utilizes the Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[4][5][6]

Reaction: Butyraldehyde (B50154) + Malonic Acid → trans-2-Hexenoic Acid + H₂O + CO₂

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 volumes).

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Slowly add butyraldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-115 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure trans-2-hexenoic acid.

Synthesis of cis-3-Hexenoic Acid

cis-3-Hexenoic acid can be synthesized from its corresponding alcohol, cis-3-hexen-1-ol (leaf alcohol), through oxidation. cis-3-Hexen-1-ol itself can be prepared by the stereoselective reduction of 3-hexyn-1-ol (B147329).

Part A: Synthesis of cis-3-Hexen-1-ol from 3-Hexyn-1-ol [7]

Reaction: 3-Hexyn-1-ol + H₂ --(Lindlar's catalyst)→ cis-3-Hexen-1-ol

Materials:

  • 3-Hexyn-1-ol

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (B57606)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation flask, dissolve 3-hexyn-1-ol in methanol.

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

  • Evacuate the flask and fill it with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by GC or TLC to ensure the reaction stops after the formation of the cis-alkene.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain crude cis-3-hexen-1-ol, which can be purified by distillation.

Part B: Oxidation of cis-3-Hexen-1-ol to cis-3-Hexenoic Acid

Reaction: cis-3-Hexen-1-ol + [O] → cis-3-Hexenoic Acid

Materials:

  • cis-3-Hexen-1-ol

  • Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Acetone (B3395972)

  • Isopropanol

  • Diethyl ether

  • Sodium bicarbonate solution

  • Hydrochloric acid

Procedure (using Jones Oxidation):

  • Dissolve cis-3-hexen-1-ol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from reddish-orange to green as the chromium(VI) is reduced.

  • Continue adding the Jones reagent until the reddish-orange color persists, indicating that the alcohol has been fully oxidized.

  • Quench the excess oxidant by adding a small amount of isopropanol.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the ether extract with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the cis-3-hexenoic acid.

  • Extract the aqueous layer with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent to yield the final product.

Synthesis of 5-Hexenoic Acid from Cyclohexanone

This synthesis involves the oxidative cleavage of cyclohexanone.[8]

Reaction: Cyclohexanone --(Oxidation)→ Adipic acid → ... → 5-Hexenoic Acid (multi-step, simplified representation)

A more direct laboratory synthesis involves the alkylation of a malonic ester.

Reaction: Diethyl malonate + 4-Bromo-1-butene (B139220) → Diethyl (but-3-en-1-yl)malonate → 5-Hexenoic Acid

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, add 4-bromo-1-butene dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product, diethyl (but-3-en-1-yl)malonate, with diethyl ether.

  • Dry the organic layer and remove the solvent.

  • Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in ethanol/water.

  • After hydrolysis is complete, cool the mixture and remove the ethanol.

  • Acidify the aqueous residue with concentrated hydrochloric acid. This will cause the dicarboxylic acid to decarboxylate upon heating.

  • Gently heat the acidified solution to effect decarboxylation.

  • Extract the final product, 5-hexenoic acid, with diethyl ether, dry the organic layer, and remove the solvent. Purify by distillation.

Biological Activity and Signaling Pathways

Unsaturated fatty acids, including hexenoic acid isomers, are important signaling molecules that can modulate various physiological processes. They can act as ligands for G-protein coupled receptors (GPCRs) and are substrates for enzymes in pathways that produce inflammatory mediators.[1][9]

G-Protein Coupled Receptor (GPCR) Signaling

Free fatty acids can activate a family of GPCRs, including GPR40, GPR41, GPR43, GPR84, and GPR120.[1][10] These receptors are involved in a variety of metabolic and inflammatory responses. For example, GPR120, which is activated by long-chain fatty acids, has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[1] While the specific interactions of each hexenoic acid isomer with these receptors are an area of ongoing research, their structural similarity to known ligands suggests they may also modulate GPCR signaling.

GPCR_Signaling Hexenoic_Acid Hexenoic Acid Isomer GPCR G-Protein Coupled Receptor (e.g., GPR120) Hexenoic_Acid->GPCR Binds to G_Protein Heterotrimeric G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC Protein Kinase C DAG_IP3->PKC DAG activates Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release IP3 triggers Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Insulin (B600854) sensitization) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: G-protein coupled receptor signaling pathway activated by fatty acids.

Prostaglandin and Lipoxygenase Pathways

Hexenoic acids are structurally related to polyunsaturated fatty acids like arachidonic acid, which are precursors for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes. These pathways are initiated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively.[4][5] While hexenoic acids are not direct precursors to the 20-carbon eicosanoids, they can potentially modulate the activity of these enzymes or compete for their active sites, thereby influencing inflammatory responses.

Eicosanoid_Pathways cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Lipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX LOX Lipoxygenase Arachidonic_Acid->LOX Hexenoic_Acid Hexenoic Acid Isomer Hexenoic_Acid->COX Modulates Hexenoic_Acid->LOX Modulates Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma

Caption: Overview of the Prostaglandin and Lipoxygenase pathways.

Role as Insect Pheromones

Certain hexenoic acid isomers and their derivatives are components of insect pheromones, mediating chemical communication for mating, aggregation, and alarm signaling.[11][12][13][14][15] For example, (E)-2-hexenoic acid and its esters are found in the pheromone blends of various insect species. This biological activity has led to research into their potential use in pest management strategies.

Pheromone_Communication Insect_A Insect (Sender) Pheromone_Gland Pheromone Gland Insect_A->Pheromone_Gland Biosynthesis Biosynthesis of Hexenoic Acid Derivative Pheromone_Gland->Biosynthesis Pheromone_Release Pheromone Release Biosynthesis->Pheromone_Release Insect_B Insect (Receiver) Pheromone_Release->Insect_B Chemical Signal Antennae Antennal Receptors Insect_B->Antennae Signal_Transduction Signal Transduction Antennae->Signal_Transduction Detects Pheromone Behavioral_Response Behavioral Response (e.g., Mating, Aggregation) Signal_Transduction->Behavioral_Response

Caption: Logical workflow of insect communication via pheromones.

Conclusion

The study of hexenoic acid isomers reveals a fascinating interplay between plant biology, organic chemistry, and animal physiology. From their origins as volatile signals in plants to their roles in mammalian signaling pathways and insect communication, these C6 unsaturated fatty acids represent a rich area for further scientific exploration. The detailed synthetic protocols provided herein offer a practical guide for researchers seeking to investigate the unique properties of these molecules. A deeper understanding of their biological activities holds promise for the development of new therapeutics, flavor compounds, and pest management strategies.

References

An In-depth Technical Guide to the Safety and Handling of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the key physicochemical properties for both (Z)- and (E)-2-Hexenoic acid is provided below. These properties are essential for understanding the potential behavior and exposure routes of the compound.

Property(Z)-2-Hexenoic Acid (cis)(E)-2-Hexenoic Acid (trans)
CAS Number 1577-28-213419-69-7
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]114.14 g/mol [2]
Appearance Colorless to pale yellow clear liquid (est.)[3]White solid[4]
Boiling Point 216-217 °C @ 760 mm Hg (est.)[3]217 °C @ 760 mm Hg[5]
Melting Point Not available29 - 34 °C[5]
Flash Point 115.4 °C (est.)[3]125 °C[5]
Solubility in Water 7069 mg/L @ 25 °C (est.)[3]Slightly soluble
Vapor Pressure 0.054 mmHg @ 25 °C (est.)[3]Not available

Hazard Identification and Classification

While specific GHS classification for this compound is not available, its isomer, (E)-2-Hexenoic acid, is classified as a corrosive substance.[2][4][5][6] Based on this, it is prudent to handle this compound as if it possesses similar hazardous properties.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant, causing burns upon contact.

  • Serious Eye Damage/Irritation: Likely to cause serious eye damage.

  • Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.

  • Ingestion: May cause burns to the gastrointestinal tract if swallowed.

A logical workflow for assessing the hazards of a compound with limited specific data is outlined below.

G Logical Workflow for Hazard Assessment of this compound A Start: this compound (Limited specific data) B Identify Closest Structural Analog: (E)-2-Hexenoic Acid A->B C Gather Analog's Safety Data: - SDS - GHS Classification (Corrosive) B->C D Initial Hypothesis: (Z)-isomer may have similar corrosive properties C->D E Adopt Cautious Handling Procedures (Based on (E)-isomer data) D->E F Plan for In Vitro Confirmatory Testing D->F J Final Hazard Profile and Safe Handling Guidelines E->J G Skin Corrosion (OECD TG 431) F->G H Eye Irritation (OECD TG 437) F->H I Skin Sensitization (OECD TG 429) F->I G->J H->J I->J

Hazard Assessment Workflow

Handling and Storage

3.1 Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

3.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

3.3 Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

3.4 Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatible materials include bases, oxidizing agents, and reducing agents.[7]

  • Store locked up.[4][5]

First-Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Toxicological Information and Potential Mechanisms

While specific toxicological studies on this compound are lacking, the corrosive nature of its trans-isomer suggests it can cause irreversible damage to tissues upon contact. The general mechanism for skin corrosion by organic acids involves several stages.

G General Mechanism of Skin Corrosion by Carboxylic Acids A Topical Application of This compound B Penetration of Stratum Corneum A->B C Interaction with Epidermal Cells B->C D Lowering of Local pH C->D E Protein Denaturation & Cell Membrane Disruption C->E D->E F Cytotoxicity & Cell Death (Necrosis) E->F G Release of Pro-inflammatory Mediators (e.g., Cytokines) F->G I Irreversible Tissue Damage (Visible Necrosis) F->I H Inflammatory Response: - Erythema (Redness) - Edema (Swelling) G->H H->I

Mechanism of Skin Corrosion

Short-chain fatty acids can also modulate inflammatory responses through various biological pathways, though these are typically studied in the context of gut health and systemic effects rather than topical toxicity.[8][9][10]

Experimental Protocols

The following are generalized protocols for assessing the safety of a chemical like this compound, based on OECD Test Guidelines. These should be adapted and performed by qualified personnel.

6.1 In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 431) [1][7][11][12][13]

  • Model Preparation: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, SkinEthic™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

  • Test Chemical Application: Apply 25-50 µL of undiluted this compound directly to the surface of the RhE tissue. Use appropriate negative (e.g., PBS) and positive (e.g., 8N KOH) controls.

  • Exposure: Expose triplicate tissues to the test chemical for two distinct time points: 3 minutes and 1 hour.

  • Rinsing: After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the test chemical.

  • Viability Assay (MTT): Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Extraction and Measurement: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol). Measure the optical density (OD) of the extract using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percent viability for each tissue relative to the negative control.

    • Classification:

      • Corrosive: If the mean viability is ≤ 50% after the 3-minute exposure, or ≤ 15% after the 1-hour exposure.

      • Non-Corrosive: If the mean viability is > 50% after the 3-minute exposure and > 15% after the 1-hour exposure.

6.2 In Vitro Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD TG 437) [6][14][15][16][17]

  • Cornea Preparation: Obtain fresh bovine corneas from a local abattoir. Mount the corneas in specially designed holders.

  • Test Chemical Application: Apply 750 µL of a 10% solution (or as appropriate) of this compound to the epithelial surface of the cornea. Use negative (saline) and positive (e.g., ethanol) controls.

  • Exposure: Expose the cornea for a defined period (e.g., 10 minutes).

  • Rinsing: After exposure, rinse the cornea thoroughly.

  • Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

  • Permeability Measurement: Add sodium fluorescein (B123965) to the anterior chamber of the holder. After 90 minutes, measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer.

  • Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the mean opacity and permeability values.

    • Classification: The IVIS score is used to classify the chemical's potential for causing serious eye damage (UN GHS Category 1) or not requiring classification.

6.3 Synthesis of this compound via Z-Selective Wittig Reaction The Wittig reaction is a standard method for alkene synthesis. Using a non-stabilized or semi-stabilized ylide generally favors the formation of the (Z)-isomer.[5][18]

G Z-Selective Wittig Reaction for this compound Synthesis cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Hydrolysis A Triphenylphosphine (B44618) (Ph3P) C Phosphonium (B103445) Salt Formation A->C B Ethyl bromoacetate (B1195939) B->C E Phosphonium Ylide (Wittig Reagent) C->E D Strong Base (e.g., n-BuLi, NaH) D->E G Reaction with Ylide E->G F Butyraldehyde (B50154) F->G H Oxaphosphetane Intermediate (cis-selective) G->H I Ethyl (Z)-2-hexenoate + Triphenylphosphine oxide H->I J Base Hydrolysis (e.g., NaOH, H2O) I->J K Acidic Workup (e.g., HCl) J->K L Final Product: This compound K->L

Z-Selective Wittig Synthesis Pathway
  • Ylide Preparation:

    • React triphenylphosphine with ethyl bromoacetate in a suitable solvent (e.g., THF) to form the phosphonium salt.

    • Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., sodium hydride or n-butyllithium) under an inert atmosphere (N₂) at low temperature (e.g., 0 °C to -78 °C) to generate the ylide.

  • Wittig Reaction:

    • Slowly add butyraldehyde to the ylide solution at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification (Ester):

    • Quench the reaction with water or a saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting ethyl (Z)-2-hexenoate by flash column chromatography.

  • Hydrolysis to the Acid:

    • Dissolve the purified ester in an alcohol/water mixture (e.g., ethanol/H₂O).

    • Add a stoichiometric excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture, remove the alcohol under reduced pressure, and dilute with water.

    • Wash with a non-polar solvent (e.g., hexanes) to remove any remaining triphenylphosphine oxide.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to pH ~2.

    • Extract the this compound product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be classified as hazardous waste. Do not allow to enter sewers or waterways.

This guide provides a framework for the safe handling of this compound based on the best available, albeit indirect, information. Researchers must always perform their own risk assessment before beginning work with any chemical for which complete safety data is not available.

References

Solubility of (Z)-2-Hexenoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (Z)-2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cis-2-hexenoic acid, is an unsaturated medium-chain fatty acid with the molecular formula C₆H₁₀O₂.[1] Its chemical structure, particularly the presence of a polar carboxylic acid group and a nonpolar five-carbon chain, dictates its solubility profile across various solvents. Understanding this profile is critical for its application in chemical synthesis, flavor development, and pharmaceutical formulations. This guide provides a summary of available solubility data for 2-hexenoic acid and outlines a standard methodology for its experimental determination.

It is important to note that while quantitative solubility data for the specific (Z)-isomer is not extensively documented in peer-reviewed literature, data is available for "2-hexenoic acid," which may represent a mixture of isomers or the more common (E)-isomer. The following data should be interpreted with this consideration.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property essential for process design, formulation, and purification. The data available for 2-hexenoic acid at 25°C is summarized below, offering a comparative overview of its solubility in a wide range of organic solvents.[2]

SolventSolubility (g/L) at 25°C[2]Solvent Type
Highly Polar Protic Solvents
Formic acid111.75Carboxylic Acid
Water2.44Polar Protic
Water (Estimated)7.069Polar Protic[3][4]
Ethylene glycol120.32Diol
Propylene glycol144.47Diol
Formamide125.65Amide
Polar Aprotic Solvents
Dimethylformamide (DMF)698.93Amide
Dimethyl sulfoxide (B87167) (DMSO)668.27Sulfoxide
N-Methyl-2-pyrrolidone (NMP)526.41Lactam
Acetonitrile34.42Nitrile
Acetone166.69Ketone
Tetrahydrofuran (THF)339.4Ether
1,4-Dioxane146.67Ether
Alcohols
Methanol233.3Primary Alcohol
Ethanol204.53Primary Alcohol
n-Propanol128.99Primary Alcohol
Isopropanol122.51Secondary Alcohol
n-Butanol157.28Primary Alcohol
tert-Butanol174.65Tertiary Alcohol
Esters
Ethyl acetate80.56Ester
n-Butyl acetate110.99Ester
Halogenated Solvents
Dichloromethane61.92Chlorinated Alkane
Chloroform38.82Chlorinated Alkane
1,2-Dichloroethane59.25Chlorinated Alkane
Nonpolar Solvents
Toluene10.38Aromatic Hydrocarbon
n-Hexane5.81Aliphatic Hydrocarbon
Cyclohexane5.01Cycloalkane
n-Heptane7.68Aliphatic Hydrocarbon
n-Octane3.09Aliphatic Hydrocarbon

Experimental Protocol for Solubility Determination

While the precise protocols for generating the data above are not detailed in the available literature, a standard and widely accepted methodology for determining the solubility of a compound like this compound is the isothermal shake-flask method . This procedure involves equilibrating a surplus of the solute in a solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titrator)

Procedure:

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed glass flask. Adding an excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies are often conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the flask is left undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is immediately attached to remove any suspended solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • A precise volume of the filtered saturated solution is transferred to a volumetric flask and diluted with a suitable solvent.

    • The concentration of this compound in the diluted sample is determined using a pre-validated analytical method. For a carboxylic acid, this could be:

      • Titration: Titrating the acidic solution with a standardized solution of a strong base (e.g., NaOH).[5][6]

      • Chromatography (HPLC or GC): Comparing the instrument response to a calibration curve prepared from standards of known concentration.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of g/L, mg/mL, or mol/L.

Visualizations

The logical flow of the experimental protocol for determining solubility can be represented as a straightforward workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Add excess this compound to a known volume of solvent B Seal vial to prevent evaporation A->B C Agitate in thermostatic bath at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant using syringe D->E F Filter sample (e.g., 0.45 µm) to remove solids E->F G Dilute sample for analysis F->G H Quantify concentration via Titration, HPLC, or GC G->H I Calculate Solubility (e.g., g/L) H->I

References

Spectroscopic Profile of (Z)-2-Hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed structure of (Z)-2-Hexenoic acid, particularly for confirming the cis geometry of the double bond. The key differentiating feature between the (Z) and (E) isomers is the coupling constant (J) between the vinylic protons at C2 and C3.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by the signals of the carboxylic acid proton, the two vinylic protons, the allylic methylene (B1212753) protons, the methylene protons of the ethyl group, and the terminal methyl protons. The coupling constant for the cis vinylic protons in the (Z)-isomer is expected to be in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz typically observed for the trans coupling in the (E)-isomer.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1 (-COOH)~12.0broad singlet1H-
H2 (=CH-)~5.8doublet of triplets (dt)1HJ₂₃ ≈ 11, J₂₄ ≈ 1.5
H3 (=CH-)~6.4doublet of triplets (dt)1HJ₃₂ ≈ 11, J₃₄ ≈ 7.5
H4 (-CH₂-)~2.6quintet2HJ₄₃ ≈ 7.5, J₄₅ ≈ 7.5
H5 (-CH₂-)~1.5sextet2HJ₅₄ ≈ 7.5, J₅₆ ≈ 7.5
H6 (-CH₃)~0.9triplet (t)3HJ₆₅ ≈ 7.5

Note: Predicted values are based on typical shifts for cis-α,β-unsaturated carboxylic acids.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the double bond (C2 and C3) and the carboxylic acid carbon (C1) are influenced by the stereochemistry.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C1 (-COOH)~171
C2 (=CH-)~121
C3 (=CH-)~145
C4 (-CH₂-)~29
C5 (-CH₂-)~22
C6 (-CH₃)~13

Note: Predicted values are based on typical shifts for cis-α,β-unsaturated carboxylic acids.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Both the (Z) and (E) isomers of 2-hexenoic acid will show characteristic absorptions for the carboxylic acid and alkene groups. A key difference is the out-of-plane C-H bending vibration; for a cis-alkene, this is typically observed around 730-665 cm⁻¹.[1]

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300-2500Broad
Alkene=C-H stretch~3030Medium
AlkaneC-H stretch2960-2850Strong
Carboxylic AcidC=O stretch~1700Strong
AlkeneC=C stretch~1655Medium-Weak
Carboxylic AcidC-O stretch1320-1210Strong
Alkene=C-H bend (out-of-plane)~700Medium-Strong

Note: Expected values are based on general trends for cis-α,β-unsaturated carboxylic acids.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. As geometric isomers, (Z)- and (E)-2-hexenoic acid have the same molecular weight (114.14 g/mol ) and are expected to exhibit very similar, if not identical, mass spectra under electron ionization (EI) conditions.[1] The fragmentation is primarily dictated by the functional groups and carbon skeleton.

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for 2-Hexenoic Acid

m/zProposed Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
85[M - C₂H₅]⁺
73[M - C₃H₅O]⁺
68[M - H₂O - C₂H₄]⁺
55[C₄H₇]⁺
45[COOH]⁺

Note: Fragmentation patterns are based on the general behavior of unsaturated carboxylic acids.[1][3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid unsaturated carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher field spectrometer.

    • Set the spectral width to encompass a range of -2 to 14 ppm.[1]

    • Employ a pulse angle of 30-45 degrees.

    • Use a relaxation delay of 1-5 seconds.[1]

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to 0-200 ppm.[1]

    • A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the full observation of quaternary carbons like the carbonyl carbon.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and calibrate the chemical shift scale using the internal standard.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

  • Sample Application: Place a small drop of the neat liquid this compound directly onto the surface of the ATR crystal, ensuring it is fully covered.[4]

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known correlation tables. After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization): For improved volatility and chromatographic performance, the carboxylic acid can be derivatized. A common method is esterification to form, for example, a methyl or pentafluorobenzyl (PFB) ester. For PFB esterification, the sample can be treated with pentafluorobenzyl bromide (PFBBr) in the presence of a base.[6]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.

    • Use a suitable capillary column, such as a DB-5 or equivalent non-polar column.

    • Employ a temperature program that starts at a lower temperature (e.g., 100 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities or solvent.[7]

  • MS Detection (Electron Ionization):

    • Set the ionization energy to a standard 70 eV.[1]

    • Scan a mass-to-charge (m/z) range of approximately 35 to 200 amu to detect the molecular ion and characteristic fragments.[1]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure this compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS GC-MS Analysis Sample->MS Structure Structural Elucidation - Connectivity - Stereochemistry NMR->Structure Functional_Groups Functional Group ID - COOH - C=C IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_ID Confirmed Structure of This compound Structure->Final_ID Functional_Groups->Final_ID Mol_Weight->Final_ID

Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs), carboxylic acids with aliphatic tails of 6 to 12 carbons, are of significant interest in the fields of nutrition, therapeutics, and as precursors for biofuels and oleochemicals. Their unique metabolic properties, distinct from long-chain fatty acids, have spurred research into their biosynthesis. This technical guide provides a comprehensive overview of the core pathways involved in MCFA synthesis, focusing on both the canonical fatty acid synthase (FAS) system with specialized chain-termination mechanisms and the alternative reverse β-oxidation (r-BOX) pathway. This document details the key enzymes, their regulation, and presents quantitative data where available. Furthermore, it offers detailed experimental protocols for the analysis of fatty acids and related metabolites, and visualizes the key metabolic and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these intricate biochemical processes.

Introduction

Medium-chain fatty acids (MCFAs), such as caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are saturated fats that play unique roles in metabolism.[1] Unlike long-chain fatty acids (LCFAs), MCFAs are more rapidly absorbed and metabolized by the body, providing a quick source of energy.[1] These properties have led to their investigation for various health benefits and as targets for metabolic engineering to produce valuable oleochemicals.

The biosynthesis of fatty acids is a fundamental anabolic process. While the general mechanisms of fatty acid synthesis are well-established, the specific pathways and regulatory controls that lead to the production of MCFAs are of particular interest to researchers and drug development professionals. This guide will explore the two primary routes for MCFA biosynthesis: the fatty acid synthase (FAS) pathway with chain-length specific thioesterases and the reverse β-oxidation (r-BOX) pathway.

The Canonical Fatty Acid Synthase (FAS) Pathway for MCFA Biosynthesis

The de novo synthesis of fatty acids in most organisms occurs in the cytoplasm and is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).[2] This process involves a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to elongate the fatty acyl chain by two carbons in each cycle. The chain length of the final fatty acid product is primarily determined by the action of thioesterases, which hydrolyze the acyl-acyl carrier protein (ACP) thioester bond, releasing the free fatty acid.[3][4]

Initiation of Fatty Acid Synthesis

The committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by the enzyme acetyl-CoA carboxylase (ACC).[2] Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain.[5][6]

The Elongation Cycle

The elongation of the fatty acid chain is carried out by the FAS complex. The growing acyl chain is attached to an acyl carrier protein (ACP), which shuttles the intermediate between the different enzymatic domains of the FAS.[7] Each cycle adds two carbons from malonyl-ACP.

Chain-Length Determination by Acyl-ACP Thioesterases

The termination of fatty acid elongation and the determination of the final chain length are controlled by the substrate specificity of acyl-ACP thioesterases (FATs or TEs).[3][4] In the context of MCFA biosynthesis, specialized thioesterases with a preference for medium-chain acyl-ACPs are crucial. These enzymes effectively truncate the elongation process, leading to the release of MCFAs.[3]

FAS_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle (FAS) cluster_termination Termination Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC HCO3-, ATP Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP MAT ACC->Malonyl-CoA ADP + Pi Condensation Condensation Malonyl-ACP->Condensation Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->Condensation KAS Reduction1 Reduction1 Condensation->Reduction1 KR Dehydration Dehydration Reduction1->Dehydration DH Reduction2 Reduction2 Dehydration->Reduction2 ER Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) Reduction2->Acyl-ACP (Cn+2) Acyl-ACP (Cn+2)->Acyl-ACP (Cn) Next Cycle Acyl-ACP (C6-C12) Acyl-ACP (C6-C12) TE Acyl-ACP Thioesterase (MCFA-specific) Acyl-ACP (C6-C12)->TE MCFA (C6-C12) MCFA (C6-C12) TE->MCFA (C6-C12)

The Reverse β-Oxidation (r-BOX) Pathway

An alternative route for the synthesis of MCFAs that has garnered significant attention, particularly in metabolic engineering, is the reversal of the β-oxidation pathway (r-BOX).[8][9][10][11] This pathway is energetically more favorable than the FAS pathway for producing some compounds as it utilizes acetyl-CoA directly for chain elongation, bypassing the ATP-dependent synthesis of malonyl-CoA, and uses NADH as the reductant.[8][11]

The r-BOX pathway consists of a cycle of four core enzymatic reactions:

  • Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, or an acyl-CoA with acetyl-CoA to form a β-ketoacyl-CoA that is two carbons longer.[10]

  • 3-hydroxyacyl-CoA dehydrogenase: Reduces the β-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[10]

  • Enoyl-CoA hydratase: Dehydrates the 3-hydroxyacyl-CoA to an enoyl-CoA.[10]

  • Enoyl-CoA reductase: Reduces the enoyl-CoA to an acyl-CoA, completing the elongation cycle.[10]

The cycle can be repeated to produce acyl-CoAs of varying lengths. The final MCFA product is typically released by the action of a thioesterase.

rBOX_Pathway Acetyl-CoA_1 Acetyl-CoA Thiolase Thiolase Acetyl-CoA_1->Thiolase Acetyl-CoA_2 Acetyl-CoA Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->Thiolase beta-Ketoacyl-CoA β-Ketoacyl-CoA (Cn+2) Thiolase->beta-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA_Dehydrogenase->3-Hydroxyacyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase Enoyl-CoA Enoyl-CoA (Cn+2) Enoyl-CoA_Hydratase->Enoyl-CoA Enoyl-CoA_Reductase Enoyl-CoA Reductase Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Enoyl-CoA_Reductase->Acyl-CoA (Cn+2) Thioesterase Thioesterase MCFA MCFA (C6-C12) Thioesterase->MCFA beta-Ketoacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase NADH -> NAD+ 3-Hydroxyacyl-CoA->Enoyl-CoA_Hydratase Enoyl-CoA->Enoyl-CoA_Reductase NADH -> NAD+ Acyl-CoA (Cn+2)->Acyl-CoA (Cn) Next Cycle Acyl-CoA (Cn+2)->Thioesterase

Quantitative Data on Key Enzymes

The efficiency of MCFA biosynthesis is largely dependent on the kinetic properties of the key enzymes involved. While comprehensive kinetic data for all enzymes across different organisms is not always available, this section summarizes some of the reported values.

EnzymeSubstrateOrganism/SourceKmkcatVmaxReference
Acyl-ACP Thioesterase (ChFatB2) C8-EcACPCuphea hyssopifolia349.5 ± 66.5 µM1.38 ± 0.09 min⁻¹-[12]
C10-EcACPCuphea hyssopifolia185.7 ± 40.5 µM2.16 ± 0.23 min⁻¹-[12]
C8-ClACP2Cuphea hyssopifolia216.7 ± 49.9 µM6.36 ± 0.51 min⁻¹-[12]
C10-ClACP2Cuphea hyssopifolia263.1 ± 30.9 µM5.64 ± 0.32 min⁻¹-[12]
β-Ketoacyl-ACP Synthase (ecFabF) Acyl-CoAE. coli510 µM2.5 ± 0.1 min⁻¹-[13]
Chicken Liver Fatty Acid Synthase Acetyl-CoAChicken Liver3.3 µM1.8 s⁻¹-[14]
Malonyl-CoAChicken Liver5.4 µM--[14]
NADPHChicken Liver13 µM--[14]

Note: The terms Km (Michaelis constant), kcat (turnover number), and Vmax (maximum reaction velocity) are key parameters in enzyme kinetics that describe the enzyme's affinity for its substrate and its catalytic efficiency.[2][15][16]

Experimental Protocols

Extraction and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from biological samples and their derivatization to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[3][17][18][19][20][21]

Materials:

  • Heptadecanoic acid (internal standard)

  • Methanol

  • Sulfuric acid or Boron Trifluoride (BF₃)-Methanol

  • Hexane (B92381)

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To a known amount of sample (e.g., cell pellet, tissue homogenate), add a known amount of internal standard (heptadecanoic acid).

  • Hydrolysis/Methanolysis: Add 2 mL of 2.5% (v/v) sulfuric acid in methanol.[22] Alternatively, use 2 mL of 12-14% BF₃-methanol.[17]

  • Incubation: Heat the mixture at 80°C for 90 minutes to convert fatty acids to FAMEs.[22]

  • Extraction: After cooling, add 3 mL of water and 1 mL of hexane. Vortex vigorously and centrifuge to separate the phases.[22]

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system. The separation of FAMEs is achieved based on their boiling points and polarity. The mass spectrometer is used for identification and quantification.[12][23]

GCMS_Workflow Sample Biological Sample (Cells, Tissue) Internal_Standard Add Internal Standard (e.g., Heptadecanoic Acid) Sample->Internal_Standard Derivatization Derivatization to FAMEs (e.g., H2SO4/Methanol or BF3/Methanol, Heat) Internal_Standard->Derivatization Extraction Liquid-Liquid Extraction (Hexane/Water) Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying GCMS_Analysis GC-MS Analysis (Separation, Identification, Quantification) Drying->GCMS_Analysis

In Vitro Fatty Acid Synthase (FAS) Activity Assay

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[24][25]

Materials:

  • Purified Fatty Acid Synthase (FASN)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • EDTA

  • Dithiothreitol (DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and DTT.

  • Enzyme Addition: Add the purified FAS enzyme to the reaction mixture.

  • Substrate Addition: Add acetyl-CoA and NADPH to the mixture.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to the FAS activity.

  • Calculation: The specific activity of the enzyme can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

FAS_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, EDTA, DTT) Add_Enzyme Add Purified FAS Prepare_Reaction_Mix->Add_Enzyme Add_Substrates Add Acetyl-CoA and NADPH Add_Enzyme->Add_Substrates Initiate_Reaction Initiate with Malonyl-CoA Add_Substrates->Initiate_Reaction Measure_Absorbance Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate FAS Activity Measure_Absorbance->Calculate_Activity

Extraction and Quantification of Acyl-CoAs

The analysis of intracellular acyl-CoA pools is essential for studying fatty acid metabolism. This protocol describes a solid-phase extraction (SPE) method for the enrichment and subsequent analysis of acyl-CoAs by LC-MS/MS.[5][8][26][27][28]

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol)

  • Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange)

  • Wash and elution buffers

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the cell or tissue sample in a suitable buffer containing internal standards on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoAs with an appropriate elution buffer.[26]

  • Sample Concentration: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for separation and quantification of individual acyl-CoA species.[9][29][30]

AcylCoA_Workflow Sample Cell/Tissue Sample Homogenization Homogenization with Internal Standards Sample->Homogenization Precipitation Protein Precipitation (Organic Solvent) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Concentration Drying and Reconstitution SPE->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS

Conclusion

The biosynthesis of medium-chain fatty acids is a complex and highly regulated process involving multiple enzymatic steps and at least two distinct pathways. A thorough understanding of these pathways, the key enzymes, and their kinetics is crucial for researchers in academia and industry. The ability to accurately measure MCFA production and the levels of key metabolic intermediates is fundamental for advancing our knowledge and for the successful development of novel therapeutics and biotechnological applications. This technical guide provides a foundational resource for professionals working in this exciting and rapidly evolving field.

References

(Z)-2-Hexenoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biosynthesis, Metabolism, and Putative Signaling Role of a Key Unsaturated Fatty Acid Metabolite

Introduction

(Z)-2-Hexenoic acid is a medium-chain unsaturated fatty acid that has garnered interest in various biological contexts. As a metabolite, its presence and concentration can be indicative of specific metabolic activities and may play a role in cellular signaling. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, potential physiological functions, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing molecule.

Metabolism of this compound

The metabolic pathways involving this compound are primarily centered around its biosynthesis from common fatty acid precursors and its subsequent catabolism for energy production.

Biosynthesis

The precise enzymatic pathway for the biosynthesis of this compound is not yet fully elucidated in the scientific literature. However, based on the known mechanisms of unsaturated fatty acid synthesis in bacteria, a putative pathway can be proposed. In many bacteria, the formation of a cis double bond is introduced during the fatty acid elongation cycle by a specialized β-hydroxyacyl-ACP dehydratase.

A hypothetical pathway for this compound biosynthesis is presented below. This pathway involves the key step of dehydration of a β-hydroxyacyl-ACP intermediate, catalyzed by a specific dehydratase that facilitates the formation of a cis-double bond.

Biosynthesis of this compound acetyl_coa Acetyl-CoA acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp FabH malonyl_coa Malonyl-CoA malonyl_coa->acetoacetyl_acp beta_hydroxyhexanoyl_acp β-Hydroxyhexanoyl-ACP malonyl_coa->beta_hydroxyhexanoyl_acp beta_hydroxybutyryl_acp β-Hydroxybutyryl-ACP acetoacetyl_acp->beta_hydroxybutyryl_acp FabG crotonyl_acp Crotonyl-ACP (trans-2) beta_hydroxybutyryl_acp->crotonyl_acp FabZ butyryl_acp Butyryl-ACP crotonyl_acp->butyryl_acp FabI butyryl_acp->beta_hydroxyhexanoyl_acp FabB/F z_2_hexenoyl_acp (Z)-2-Hexenoyl-ACP beta_hydroxyhexanoyl_acp->z_2_hexenoyl_acp FabA-like dehydratase/ isomerase z_2_hexenoic_acid This compound z_2_hexenoyl_acp->z_2_hexenoic_acid Thioesterase

A putative biosynthetic pathway for this compound in bacteria.
Catabolism

The catabolism of this compound is expected to proceed via the β-oxidation pathway, which is the primary route for the degradation of fatty acids. However, the presence of the cis-double bond at an even-numbered carbon position requires the action of an additional enzyme, an isomerase, to convert it to a substrate suitable for the standard β-oxidation enzymes.

The catabolic pathway begins with the activation of this compound to its CoA thioester. Following one round of conventional β-oxidation, the resulting (Z)-2-enoyl-CoA is isomerized to the trans configuration, allowing the cycle to continue.

Catabolism of this compound z_2_hexenoic_acid This compound z_2_hexenoyl_coa (Z)-2-Hexenoyl-CoA z_2_hexenoic_acid->z_2_hexenoyl_coa Acyl-CoA Synthetase trans_2_enoyl_coa trans-2-Butenoyl-CoA z_2_hexenoyl_coa->trans_2_enoyl_coa Enoyl-CoA Isomerase beta_hydroxyhexanoyl_coa β-Hydroxyhexanoyl-CoA beta_ketohexanoyl_coa β-Ketohexanoyl-CoA beta_hydroxyhexanoyl_coa->beta_ketohexanoyl_coa β-Hydroxyacyl-CoA Dehydrogenase acetyl_coa_1 Acetyl-CoA beta_ketohexanoyl_coa->acetyl_coa_1 Thiolase butyryl_coa Butyryl-CoA beta_ketohexanoyl_coa->butyryl_coa beta_oxidation β-Oxidation (further cycles) butyryl_coa->beta_oxidation trans_2_enoyl_coa->beta_hydroxyhexanoyl_coa Enoyl-CoA Hydratase

The catabolic pathway of this compound via β-oxidation.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration of this compound in various organisms or tissues. This represents a significant knowledge gap and a promising area for future research. The tables below are structured to accommodate such data as it becomes available.

Table 1: Concentration of this compound in Microbial Systems

OrganismGrowth ConditionsSample TypeConcentration (μM)Reference
Data Not Available

Table 2: Concentration of this compound in Plant Tissues

Plant SpeciesTissueDevelopmental StageConcentration (ng/g fresh weight)Reference
Data Not Available

Table 3: Concentration of this compound in Animal Tissues

Animal ModelTissue/FluidConditionConcentration (μM)Reference
Data Not Available

Putative Physiological and Signaling Role

While direct evidence for the physiological role of this compound is limited, its structural similarity to other known short-chain unsaturated fatty acid signaling molecules allows for the formulation of a hypothetical signaling function, particularly in the context of bacterial communication and biofilm regulation.

Molecules such as cis-2-decenoic acid are known to act as diffusible signal factors (DSFs) in some bacteria, playing a role in quorum sensing and inducing the dispersal of biofilms. It is plausible that this compound could function in a similar capacity in certain microbial species.

A proposed signaling pathway, based on the known mechanisms of DSF signaling, is depicted below. In this model, this compound acts as an extracellular signal that is recognized by a sensor kinase, initiating a phosphorelay cascade that ultimately leads to changes in gene expression related to motility and biofilm formation.

Putative Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm z_2_hexenoic_acid This compound sensor_kinase Sensor Kinase (e.g., RpfC-like) z_2_hexenoic_acid->sensor_kinase response_regulator Response Regulator (e.g., RpfG-like) sensor_kinase->response_regulator Phosphorelay diguanylate_cyclase Diguanylate Cyclase (e.g., with GGDEF domain) response_regulator->diguanylate_cyclase Inhibits phosphodiesterase Phosphodiesterase (e.g., with EAL domain) response_regulator->phosphodiesterase Activates c_di_gmp c-di-GMP diguanylate_cyclase->c_di_gmp phosphodiesterase->c_di_gmp Degrades biofilm_formation Biofilm Formation Genes (Downregulation) c_di_gmp->biofilm_formation Represses motility_genes Motility Genes (Upregulation) c_di_gmp->motility_genes Activates

A hypothetical signaling pathway for this compound in bacteria.

Experimental Protocols

Accurate quantification and analysis of this compound require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of short-chain fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like short-chain fatty acids. Derivatization is often employed to improve the chromatographic properties and thermal stability of the analytes.

1. Sample Preparation (from microbial culture supernatant):

  • Centrifuge the culture to pellet the cells.

  • Collect the supernatant and acidify to pH ~2 with a suitable acid (e.g., HCl) to protonate the fatty acids.

  • Extract the fatty acids into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the organic solvent under a gentle stream of nitrogen.

2. Derivatization (e.g., Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Instrumental Parameters:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX or equivalent), is recommended.

  • Injection: Splitless or split injection can be used depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 240-250°C) to elute the derivatized fatty acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-300. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the TMS derivative of this compound can be used for increased sensitivity.

GC-MS Experimental Workflow start Biological Sample (e.g., Culture Supernatant) acidification Acidification (pH ~2) start->acidification extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidification->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation derivatization Derivatization (e.g., Silylation with BSTFA) evaporation->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_analysis Data Analysis (Quantification & Identification) gc_ms_analysis->data_analysis

A general experimental workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be used for the analysis of short-chain fatty acids, often with derivatization to introduce a chromophore or fluorophore for sensitive detection.

1. Sample Preparation:

  • Similar to GC-MS, extract the fatty acids from the acidified sample.

2. Derivatization (e.g., with a UV-absorbing or fluorescent tag):

  • React the dried extract with a derivatizing agent such as 2-nitrophenylhydrazine (B1229437) (2-NPH) or a fluorescent tag in the presence of a coupling agent (e.g., a carbodiimide) and a catalyst.

3. HPLC Instrumental Parameters:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV-Vis or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent.

  • Mass Spectrometry Detection (LC-MS): For enhanced specificity and sensitivity, the HPLC can be coupled to a mass spectrometer.

Conclusion and Future Directions

This compound is a metabolite with the potential for significant biological roles, particularly in microbial signaling. This technical guide has summarized the current understanding of its metabolism and proposed putative functions based on related molecules. However, it is clear that there are substantial knowledge gaps that present exciting opportunities for future research.

Key areas for future investigation include:

  • Elucidation of the specific biosynthetic pathway: Identifying the enzymes responsible for the formation of the cis-2 double bond.

  • Quantitative analysis in biological systems: Determining the concentration of this compound in various organisms under different physiological conditions.

  • Validation of its signaling role: Investigating its potential as a quorum sensing molecule, identifying its receptor, and characterizing the downstream signaling cascade.

Addressing these questions will be crucial for a complete understanding of the role of this compound in biological systems and for exploring its potential applications in drug development and biotechnology.

(Z)-2-Hexenoic Acid: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Hexenoic acid , a medium-chain unsaturated fatty acid, has garnered increasing interest in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive review of the current research on this compound, covering its chemical properties, synthesis methodologies, and known biological effects, with a focus on its antiviral and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as cis-2-hexenoic acid, is an organic compound with the chemical formula C₆H₁₀O₂.[1][2] It belongs to the class of medium-chain fatty acids, which are fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms.[3] Below is a summary of its key chemical and physical properties.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1]
CAS Number 1577-28-2[1][4]
IUPAC Name (2Z)-hex-2-enoic acid[3]
Synonyms (Z)-Hex-2-enoic acid, cis-2-Hexenoic acid[1][4]
Appearance Colorless to pale yellow clear liquid (estimated)[4]
Boiling Point 216.00 to 217.00 °C @ 760.00 mm Hg (estimated)[4]
Vapor Pressure 0.054000 mmHg @ 25.00 °C (estimated)[4]
Flash Point 240.00 °F TCC (115.40 °C) (estimated)[4]
Solubility Soluble in alcohol. Slightly soluble in water (7069 mg/L @ 25 °C estimated).[4]
logP (o/w) 1.865 (estimated)[4]

Synthesis of this compound

Several methods for the synthesis of this compound and its derivatives have been reported. A general laboratory-scale synthesis protocol is described below.

General Experimental Protocol for Synthesis

A common method for the synthesis of trans-2-Hexenoic acid, an isomer of this compound, involves the reaction of an aldehyde with malonic acid. A similar principle can be adapted for the synthesis of the (Z)-isomer, often involving stereoselective reduction or Wittig-type reactions.

Example Protocol (Conceptual)

  • Starting Materials: Butyraldehyde and malonic acid.

  • Catalyst: A suitable base or amine catalyst, such as pyridine (B92270) or piperidine, is often used to facilitate the Knoevenagel condensation.

  • Reaction: Butyraldehyde is reacted with malonic acid in the presence of the catalyst. This condensation reaction forms a carbon-carbon double bond.

  • Decarboxylation: The intermediate product is then heated to induce decarboxylation, yielding hexenoic acid.

  • Stereocontrol: To obtain the (Z)-isomer specifically, a stereoselective synthesis approach is required. This can involve the use of specific catalysts or protecting groups to control the geometry of the double bond. For instance, a Wittig reaction using a stabilized ylide often yields the (E)-isomer, while a modified approach or a different olefination method might be employed to favor the (Z)-isomer. Another approach is the partial reduction of a corresponding alkyne using a catalyst like Lindlar's catalyst.

  • Purification: The final product is purified using techniques such as distillation or chromatography to isolate the this compound from any remaining starting materials, byproducts, or the (E)-isomer.

It is crucial to consult detailed synthetic chemistry literature for precise reaction conditions, stoichiometry, and safety precautions.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its antiviral and antimicrobial effects being the most prominently studied.

Antiviral Activity

Recent research has highlighted the potent antiviral activity of the trans-isomer of 2-Hexenoic acid (THA) against certain enteroviruses.

Quantitative Data on Antiviral Activity

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Coxsackievirus B3 (CVB3)HeLa2.933.6211.59[5]
Enterovirus A71 (EV-A71)HeLa3.2133.62>10[5]

Experimental Protocol for Antiviral Activity Assay

The antiviral activity of THA was evaluated using a cytopathic effect (CPE)-based assay and quantified by the MTT assay.

  • Cell Culture: HeLa cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Virus Infection: The cell monolayers are infected with either CVB3 or EV-A71 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated control wells (typically 24-48 hours).

  • CPE Observation: The CPE is observed microscopically.

  • MTT Assay: To quantify cell viability, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, are calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Mechanism of Antiviral Action

Studies suggest that this compound's antiviral activity occurs at the early stages of viral infection, specifically by inhibiting the entry of the virus into the host cell.[5]

Antiviral_Mechanism cluster_virus_lifecycle Viral Replication Cycle Attachment Attachment to Host Cell Receptor Entry Viral Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Replication Replication & Translation Uncoating->Replication Assembly Assembly Replication->Assembly Release Release of New Virions Assembly->Release Z2HA This compound Z2HA->Entry Inhibition

Figure 1. Proposed mechanism of antiviral action of this compound.
Antimicrobial Activity

Unsaturated fatty acids, including this compound, are known to possess antimicrobial properties. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general mechanisms of action for this class of compounds are well-documented.

General Mechanisms of Antimicrobial Action of Unsaturated Fatty Acids

Unsaturated fatty acids exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and key metabolic pathways.

  • Disruption of the Cell Membrane: The lipophilic nature of fatty acids allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.

  • Inhibition of the Electron Transport Chain: By disrupting the cell membrane, fatty acids can interfere with the electron transport chain, which is crucial for cellular respiration and energy production.

  • Inhibition of Fatty Acid Synthesis: Some unsaturated fatty acids have been shown to inhibit key enzymes in the bacterial fatty acid synthesis (FAS) pathway, such as enoyl-acyl carrier protein reductase (FabI). This disrupts the production of essential fatty acids for the bacteria.

  • Inhibition of Nutrient Uptake: Damage to the cell membrane can impair the transport of essential nutrients into the bacterial cell.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of fatty acids can sometimes lead to the production of ROS, which can cause oxidative damage to cellular components.

Antimicrobial_Mechanisms cluster_bacterial_cell Bacterial Cell Z2HA This compound CellMembrane Cell Membrane Z2HA->CellMembrane Disruption & Increased Permeability FAS Fatty Acid Synthesis (e.g., FabI) Z2HA->FAS Inhibition ETC Electron Transport Chain CellMembrane->ETC Inhibition NutrientUptake Nutrient Uptake CellMembrane->NutrientUptake Inhibition

Figure 2. General antimicrobial mechanisms of unsaturated fatty acids.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Involvement in Cellular Signaling Pathways

As a medium-chain fatty acid, this compound is implicated in various cellular metabolic and signaling pathways. While direct studies on this compound are limited, research on related fatty acids provides insights into its potential roles.

Fatty Acid Biosynthesis

This compound is an intermediate in the fatty acid biosynthesis pathway.[6] This pathway is a fundamental anabolic process in most organisms.

FattyAcid_Biosynthesis AcetylCoA Acetyl-CoA FAS_complex Fatty Acid Synthase Complex AcetylCoA->FAS_complex MalonylCoA Malonyl-CoA MalonylCoA->FAS_complex Z2HA This compound (intermediate) FAS_complex->Z2HA LongerChainFA Longer-Chain Fatty Acids Z2HA->LongerChainFA Elongation

Figure 3. Simplified overview of the role of this compound in fatty acid biosynthesis.

Future Directions and Conclusion

This compound is a promising natural compound with demonstrated biological activities, particularly in the antiviral and antimicrobial arenas. The data presented in this technical guide summarize the current state of knowledge and highlight the potential for this molecule in the development of new therapeutic agents.

Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying its antiviral and antimicrobial activities.

  • Obtain comprehensive quantitative data on its antimicrobial spectrum, including MIC values against a broader range of clinically relevant pathogens.

  • Investigate its effects on specific cellular signaling pathways to better understand its physiological roles and potential off-target effects.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The structured data, detailed protocols, and visual representations of pathways are intended to facilitate a deeper understanding and spur further investigation into this intriguing molecule.

References

Thermochemical Data and Biosynthetic Pathway of (Z)-2-Hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of available thermochemical data for (Z)-2-Hexenoic acid, outlines general experimental protocols for its thermochemical characterization, and details its involvement in biological pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Thermochemical Data

Physical Properties of this compound

A compilation of available physical data for this compound is provided in Table 1. These values are primarily estimated or derived from experimental sources where specified.

PropertyValueSource
Molecular FormulaC6H10O2[2]
Molecular Weight114.14 g/mol [2]
AppearanceColorless to pale yellow clear liquid (est.)[3]
Boiling Point216.00 to 217.00 °C @ 760.00 mm Hg (est.)[3]
Vapor Pressure0.054000 mmHg @ 25.00 °C (est.)[3]
Flash Point240.00 °F TCC (115.40 °C) (est.)[3]
logP (o/w)1.865 (est.)[3]
Water Solubility7069 mg/L @ 25 °C (est.)[3]
pKa4.63 (25°)[1]
Computed Thermochemical Data for (E)-2-Hexenoic Acid

The following table summarizes computed thermochemical data for the (E)-isomer of 2-Hexenoic acid. It is crucial to note that these are not experimental values and do not represent the (Z)-isomer. These values are provided as a reference from computational models.

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)-185.88kJ/molJoback Calculated Property[4]
Enthalpy of formation at standard conditions (gas) (ΔfH°gas)-314.76kJ/molJoback Calculated Property[4]
Enthalpy of fusion at standard conditions (ΔfusH°)17.19kJ/molJoback Calculated Property[4]
Enthalpy of vaporization at standard conditions (ΔvapH°)52.33kJ/molJoback Calculated Property[4]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties such as enthalpy of formation, entropy, and heat capacity for a compound like this compound typically involves calorimetric techniques. Below is a generalized experimental protocol for bomb calorimetry, which is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

Bomb Calorimetry: Determination of Enthalpy of Combustion

Objective: To measure the heat of combustion of this compound at a constant volume.

Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Sample crucible (platinum or silica)

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Calorimeter bucket

  • High-precision thermometer or temperature probe

  • Stirrer

  • Oxygen source with pressure gauge

  • Pellet press

  • Analytical balance

Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in the sample crucible. If the substance is a liquid, it may be encapsulated in a gelatin capsule of known heat of combustion.

  • Bomb Assembly: The crucible is placed in the bomb. A fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the calorimeter jacket.

  • Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until the rate of temperature change again becomes steady.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings are collected to determine the amount of nitric acid and sulfuric acid formed from any nitrogen or sulfur impurities.

Data Analysis:

  • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

  • The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The total heat released during the combustion (q_total) is calculated using: q_total = C_cal * ΔT

  • The heat of combustion of the sample (q_comb) is then determined by subtracting the heat contributions from the ignition wire and the formation of acids.

  • The molar enthalpy of combustion (ΔcH°) is calculated from q_comb and the molar mass of the sample.

  • The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, with known standard enthalpies of formation for the combustion products (CO2 and H2O).

Biological Significance and Signaling Pathways

This compound is a medium-chain fatty acid that plays a role in various biological processes. Notably, its trans-isomer, (E)-2-Hexenoic acid, is recognized as a metabolite in the fatty acid biosynthesis pathway.[5][6]

Fatty Acid Biosynthesis

Fatty acid biosynthesis is a fundamental metabolic process where acetyl-CoA is converted into long-chain fatty acids. (E)-2-Hexenoic acid is specifically formed from (R)-3-Hydroxyhexanoic acid through the action of fatty-acid synthase.[6] This pathway is crucial for energy storage, membrane structure, and the production of signaling molecules.

The following diagram illustrates a simplified workflow for the initial stages of fatty acid biosynthesis leading to the formation of a C6 unsaturated fatty acid.

Fatty_Acid_Biosynthesis Simplified Fatty Acid Biosynthesis Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas c4_intermediate Butyryl-ACP fas->c4_intermediate Condensation, Reduction, Dehydration, Reduction c6_hydroxy (R)-3-Hydroxyhexanoyl-ACP fas->c6_hydroxy Condensation, Reduction c4_intermediate->fas Chain Elongation hexenoic_acid 2-Hexenoyl-ACP c6_hydroxy->hexenoic_acid Dehydration elongation Further Elongation Cycles hexenoic_acid->elongation

Caption: Fatty acid synthesis pathway leading to 2-Hexenoyl-ACP.

General Experimental Workflow for Metabolite Analysis

The identification and quantification of this compound in biological samples typically involve a multi-step process.

Metabolite_Analysis_Workflow General Workflow for this compound Analysis sample Biological Sample (e.g., tissue, plasma) extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) sample->extraction derivatization Derivatization (e.g., to FAMEs) extraction->derivatization analysis Chromatographic Separation (GC or LC) derivatization->analysis detection Mass Spectrometry (MS) analysis->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Workflow for analyzing this compound.

References

(Z)-2-Hexenoic Acid: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Hexenoic acid , a cis-isomer of the six-carbon unsaturated carboxylic acid, presents a compelling profile for researchers, scientists, and drug development professionals. While its trans-isomer has seen broader commercial use, the unique stereochemistry of this compound offers distinct properties and potential applications across various industries, including pharmaceuticals, agrochemicals, and flavor and fragrance. This technical guide provides a comprehensive overview of its synthesis, potential industrial applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a medium-chain fatty acid with the molecular formula C₆H₁₀O₂.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 114.14 g/mol [1]
CAS Number 1577-28-2[1]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 216.00 to 217.00 °C @ 760.00 mm Hg (estimated)[2]
Vapor Pressure 0.054000 mmHg @ 25.00 °C (estimated)[2]
Flash Point 240.00 °F TCC (115.40 °C) (estimated)[2]
logP (o/w) 1.865 (estimated)[2]
Solubility Soluble in alcohol. Water solubility: 7069 mg/L @ 25 °C (estimated)[2]

Synthesis of this compound

The stereoselective synthesis of (Z)-α,β-unsaturated carboxylic acids like this compound can be achieved through various organic chemistry methodologies. A prevalent and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. To achieve the desired (Z)-selectivity, non-stabilized ylides are typically employed under salt-free conditions.[3]

Below is a generalized experimental protocol for the synthesis of a (Z)-α,β-unsaturated ester, which can be adapted for the synthesis of this compound by hydrolysis of the resulting ester. This protocol is based on a one-pot aqueous Wittig reaction.[4][5]

Experimental Protocol: One-Pot Aqueous Wittig Reaction for (Z)-alkene synthesis (adapted)

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously.

  • To this suspension, add ethyl bromoacetate (1.6 equivalents) followed by butanal (1.0 equivalent).

  • Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1.0 M sulfuric acid until the evolution of carbon dioxide ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (Z)-2-hexenoate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • For the hydrolysis to the carboxylic acid, treat the purified ester with an aqueous solution of sodium hydroxide and heat the mixture.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate this compound.

  • The solid can then be filtered, washed with cold water, and dried.

Yield and Characterization: Yields and E/Z ratios are highly dependent on the specific reaction conditions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Butanal Butanal Wittig_Reaction Wittig Reaction Butanal->Wittig_Reaction Ylide_Formation Ylide Formation (Triphenylphosphine + Ethyl bromoacetate in NaHCO3(aq)) Ylide_Formation->Wittig_Reaction Ester Ethyl (Z)-2-hexenoate Wittig_Reaction->Ester Hydrolysis Hydrolysis (NaOH, H2O, Heat) Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Workflow for the synthesis of this compound.

Potential Industrial Applications

While much of the commercially available data pertains to the trans-isomer, the unique properties of this compound suggest its potential in several industrial sectors.

Flavor and Fragrance Industry
Pharmaceutical and Agrochemical Industries

This compound and its derivatives have shown promise as bioactive molecules, making them interesting candidates for drug development and agrochemical applications.

Unsaturated fatty acids are known to possess antimicrobial properties, primarily by disrupting the integrity of bacterial cell membranes.[4] While specific studies on the antimicrobial activity of this compound are limited, research on its trans-isomer has demonstrated antiviral activity against enteroviruses by inhibiting viral entry.[7] This suggests that the (Z)-isomer may also exhibit similar or unique antiviral properties worthy of investigation.

A derivative of hexenoic acid, 4(Z)-6-[(2,4,5 cis)2-(2-chlorophenyl)-4-(2-hydroxy phenyl)1,3-dioxan-5-yl]hexenoic acid, has been investigated as a thromboxane (B8750289) A2-selective (TP) prostanoid receptor antagonist, indicating the potential of hexenoic acid derivatives in cardiovascular drug development.[8]

A glycoside of (E)-2-hexenoic acid has demonstrated cytotoxic activity against human colon adenocarcinoma cell lines, suggesting that derivatives of hexenoic acid could be explored as potential anticancer agents.[9]

This compound has been identified as an allomone for the Florida woods cockroach (Eurycotis floridana), indicating its potential use in pest management strategies.[6] Furthermore, derivatives of (Z)-2-propenoic acid have been synthesized and evaluated for their antifungal activity, suggesting that this compound could serve as a scaffold for the development of new antifungal agents for agricultural use.[4]

Polymer and Materials Science

Unsaturated carboxylic acids are valuable monomers and building blocks in polymer synthesis. While specific patents detailing the use of this compound in biodegradable polymers are not prevalent, the general class of aliphatic polycarboxylic acids is used in the production of polyesters, polyamides, and other polymers.[10] The cis-double bond of this compound could introduce unique properties, such as increased flexibility, to the resulting polymers.

Biological Activity and Signaling Pathways

The biological activity of fatty acids is an area of intense research. While specific studies on the signaling pathways affected by this compound are limited, research on related fatty acids provides valuable insights.

For instance, medium-chain fatty acids like hexanoic acid have been shown to influence the Akt-mTOR signaling pathway in hepatocytes, which is a central cascade in insulin (B600854) signaling.[11] This suggests that this compound could have an impact on metabolic regulation.

Furthermore, lipid peroxidation products of unsaturated fatty acids can modulate inflammatory signaling pathways, such as the NF-κB pathway.[12] Given that inflammation is a key process in many diseases, the potential for this compound to influence these pathways warrants further investigation for drug development purposes. Short-chain fatty acids (excluding hexanoic acid) have been shown to lower NF-κB transactivation, which can rescue inflammation-induced decreases in apolipoprotein A-I transcription in liver cells.[8]

Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Signaling Pathway Inflammatory Stimuli->NF_kB_Pathway Activates Z-2-Hexenoic_Acid This compound (Potential Modulator) Z-2-Hexenoic_Acid->NF_kB_Pathway Potentially Inhibits Pro_inflammatory_Genes Expression of Pro-inflammatory Genes NF_kB_Pathway->Pro_inflammatory_Genes Induces

Potential modulation of the NF-κB signaling pathway.

Experimental Protocols for Biological Activity Assessment

For researchers interested in exploring the antimicrobial and cytotoxic properties of this compound, the following protocols provide a standardized approach.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[4]

Materials:

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_mic MIC Determination Workflow Plate_Prep Prepare 96-well plate with broth Serial_Dilution Serial Dilution of This compound Plate_Prep->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate 16-20h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.[13]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest (e.g., cancer cell line or normal cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a molecule with untapped potential. While its trans-isomer has found more widespread use, the unique stereochemistry of the (Z)-isomer may offer advantages in specific applications. Further research is needed to fully elucidate its biological activities, including its effects on specific signaling pathways in mammalian cells and its spectrum of antimicrobial and antiviral activity. The development of efficient and highly stereoselective synthesis methods will be crucial for making this compound more accessible for research and industrial development. As a naturally occurring compound and a potential building block for a bio-based economy, this compound represents a promising area for future innovation in the chemical, pharmaceutical, and agricultural industries.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a valuable building block in organic synthesis, utilized in the preparation of various natural products and pharmaceuticals. The stereochemical purity of the Z-isomer is often crucial for its biological activity and the desired properties of the final product. This document provides detailed protocols for the stereoselective synthesis of this compound, focusing on two prominent methods: the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction and the Z-selective Wittig reaction. These methods offer high stereoselectivity towards the desired (Z)-isomer. This application note includes detailed experimental procedures, data on expected yields and stereoselectivity, and reaction mechanisms to aid researchers in the successful synthesis of this important compound.

Overview of Synthetic Strategies

The primary challenge in the synthesis of this compound lies in controlling the geometry of the carbon-carbon double bond. While many olefination reactions favor the thermodynamically more stable (E)-isomer, specific modifications and reaction conditions can be employed to achieve high Z-selectivity.

  • Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. These conditions kinetically favor the formation of the Z-alkene.[1]

  • Z-Selective Wittig Reaction: The Wittig reaction, when employing non-stabilized ylides under salt-free and aprotic conditions, generally provides the (Z)-alkene as the major product. The stereochemical outcome is determined by the kinetic formation of a cis-oxaphosphetane intermediate.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficacy.

MethodAldehydeReagentsSolventTemperature (°C)Yield (%)(Z):(E) RatioReference
Still-Gennari (HWE) Modification ButanalBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 (B118740)THF-78 to RT~78>95:5[5]
Z-Selective Wittig Reaction ButanalEthyl(triphenylphosphoranylidene)acetate, NaHMDSTHF-78 to RT~85>90:10

Note: The data for the Z-Selective Wittig Reaction is representative of typical results for non-stabilized ylides with aliphatic aldehydes under optimized conditions. Specific yields and ratios can vary based on the exact conditions and substrate.

Experimental Protocols

Protocol 1: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a (Z)-α,β-unsaturated ester, which is subsequently hydrolyzed to afford this compound.

Step 1: Synthesis of Methyl (Z)-2-Hexenoate

Materials:

  • Butanal

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of butanal (1.0 mmol, 1.0 equiv) and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.2 mmol, 1.2 equiv) and 18-crown-6 (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield methyl (Z)-2-hexenoate.

Step 2: Hydrolysis to this compound

Materials:

  • Methyl (Z)-2-Hexenoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a solution of methyl (Z)-2-hexenoate (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and water (5 mL), add LiOH (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.

Protocol 2: Z-Selective Wittig Reaction

This protocol outlines the synthesis of a (Z)-α,β-unsaturated ester via a salt-free Wittig reaction, followed by hydrolysis.

Step 1: Synthesis of Ethyl (Z)-2-Hexenoate

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend ethyl(triphenyl)phosphonium bromide (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL).

  • Cool the suspension to -78 °C and add NaHMDS (1.0 M in THF, 1.1 mmol, 1.1 equiv) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to form the ylide.

  • Add a solution of butanal (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the ylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water (10 mL).

  • Extract the mixture with pentane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (to avoid loss of the volatile product).

  • The crude ethyl (Z)-2-hexenoate can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Hydrolysis to this compound

Follow the hydrolysis procedure described in Protocol 1, Step 2, using ethyl (Z)-2-hexenoate as the starting material.

Mandatory Visualizations

Still_Gennari_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Bis(trifluoroethyl)phosphonoacetate Enolate Kinetically-controlled Enolate Phosphonate->Enolate Deprotonation Aldehyde Butanal Oxaphosphetane cis-Oxaphosphetane (Thermodynamically Unstable) Aldehyde->Oxaphosphetane Nucleophilic Attack Base KHMDS / 18-Crown-6 Z_Ester (Z)-Methyl 2-Hexenoate Oxaphosphetane->Z_Ester Syn-elimination Phosphate Phosphate byproduct

Caption: Mechanism of the Still-Gennari Modification.

Wittig_Workflow cluster_ylide_prep Ylide Preparation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup and Purification cluster_final_product Final Product Phosphonium_Salt Ethyl(triphenyl)phosphonium bromide Ylide Non-stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base NaHMDS in THF Reaction_Vessel Reaction at -78°C Ylide->Reaction_Vessel Aldehyde Butanal in THF Aldehyde->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extraction Extraction with Pentane Quench->Extraction Purification Column Chromatography Extraction->Purification Z_Ester Ethyl (Z)-2-Hexenoate Purification->Z_Ester

Caption: Experimental Workflow for Z-Selective Wittig Reaction.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved using either the Still-Gennari modification of the HWE reaction or a Z-selective Wittig reaction. The Still-Gennari approach offers excellent and reliable Z-selectivity, supported by well-established protocols. The Z-selective Wittig reaction, particularly under salt-free conditions with non-stabilized ylides, also provides a powerful route to the desired isomer. The choice of method may depend on the availability of reagents, desired scale, and the specific functional group tolerance required for a particular synthetic strategy. Both protocols involve a final hydrolysis step to yield the target carboxylic acid. The detailed procedures and comparative data provided in this application note should serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Quantification of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (Z)-2-Hexenoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a medium-chain fatty acid that may be of interest in various fields, including flavor and fragrance research, food quality control, and as a potential biomarker or component in drug development.[1] Accurate and robust analytical methods are essential for its quantification in diverse matrices. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methods Overview

Two principal methods for the quantification of this compound are presented:

  • High-Performance Liquid Chromatography (HPLC): A direct method suitable for non-volatile or thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that often requires derivatization to enhance the volatility of the analyte.

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the direct analysis of this compound.

Application Note

This HPLC method allows for the separation and quantification of 2-Hexenoic acid using a reverse-phase column.[2] The mobile phase consists of a mixture of acetonitrile, water, and an acid modifier to ensure good peak shape. For applications requiring mass spectrometry compatibility, formic acid should be used in place of phosphoric acid.[2] This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Experimental Protocol

3.2.1. Sample Preparation

  • Liquid Samples (e.g., plasma, cell culture media):

    • Acidify 1 mL of the sample to approximately pH 2 using 1M HCl.

    • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) or diethyl ether.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process twice more, pooling the organic extracts.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in the mobile phase for injection.

  • Solid Samples:

    • Homogenize the solid sample.

    • Extract with a suitable organic solvent (e.g., ethyl acetate) with sonication.

    • Centrifuge and collect the supernatant.

    • Proceed with the evaporation and reconstitution steps as described for liquid samples.

3.2.2. HPLC Instrumental Parameters

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced sensitivity and specificity, a GC-MS method following derivatization is recommended. Carboxylic acids are polar and may exhibit poor peak shape and thermal instability in GC systems; derivatization addresses these issues by converting them into more volatile and stable forms.[3][4][5]

Application Note

This protocol employs a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to convert this compound into its trimethylsilyl (B98337) (TMS) ester.[6][7] This derivative is more volatile and thermally stable, making it amenable to GC-MS analysis. The method is based on a protocol for a structurally similar compound and is expected to be readily adaptable.[6]

Experimental Protocol

4.2.1. Sample Preparation and Derivatization

  • Extraction: Follow the same liquid-liquid or solid-liquid extraction procedure as outlined in the HPLC sample preparation section (3.2.1) to isolate the this compound.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all solvent and water before derivatization.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.[6]

    • Tightly cap the reaction vial.

    • Heat the vial at 60-70°C for 30-60 minutes.[6]

    • Allow the vial to cool to room temperature before injection into the GC-MS.

4.2.2. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

4.2.3. Data Analysis

  • Identify the TMS derivative of this compound based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve using derivatized standards of this compound.

  • The use of an internal standard (e.g., a deuterated analog or a structurally similar carboxylic acid not present in the sample) is highly recommended to improve accuracy and precision.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Summary of Analytical Methods

The following table provides a comparative summary of the two analytical methods for the quantification of this compound.

ParameterHPLC-UVGC-MS with Derivatization
Principle Reverse-phase chromatography with UV detectionGas chromatography with mass spectrometric detection
Sample Preparation Extraction and reconstitutionExtraction, drying, and chemical derivatization
Volatility Requirement Not requiredHigh volatility required (achieved through derivatization)
Sensitivity ModerateHigh
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Advantages Direct analysis, simpler sample preparationHigh sensitivity and specificity, structural confirmation
Disadvantages Lower sensitivity and specificity compared to GC-MSMore complex sample preparation, potential for incomplete derivatization

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will be dictated by the specific requirements of the analysis, including the complexity of the sample matrix, the required limits of detection and quantification, and the need for structural confirmation. The protocols provided herein offer robust starting points for method development and validation.

References

Application Notes and Protocols for the GC-MS Separation of Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenoic acids, a group of six-carbon unsaturated fatty acids, are found in various natural sources and are of growing interest in chemical, food, and pharmaceutical research. Their biological activities can vary significantly between different positional (2-, 3-, 4-, or 5-hexenoic acid) and geometric (cis/trans) isomers. Consequently, the accurate separation and identification of these isomers are crucial for understanding their specific roles and for quality control in various applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection. However, due to their polarity and the structural similarity of the isomers, a robust analytical protocol is required.

This document provides a detailed protocol for the separation and analysis of hexenoic acid isomers by GC-MS, focusing on their derivatization to fatty acid methyl esters (FAMEs). It includes sample preparation, derivatization, GC-MS instrument parameters, and data on expected retention and mass spectral characteristics.

Experimental Protocols

A successful GC-MS analysis of hexenoic acid isomers necessitates a meticulous experimental approach, from sample preparation to data acquisition. The following protocols are designed to provide a comprehensive workflow.

Part 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility and polar nature of free fatty acids, derivatization is essential for their analysis by GC-MS. The most common method is the conversion of the carboxylic acid group to a more volatile and less polar methyl ester.

Materials and Reagents:

  • Hexenoic acid isomer standards or sample containing hexenoic acids

  • Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)

  • n-Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known amount of the hexenoic acid isomer standard or the dried lipid extract from a sample into a screw-cap glass tube.

  • Esterification: Add 2 mL of 14% BF₃-Methanol solution to the tube.

  • Heating: Tightly cap the tube and heat it at 100°C for 30 minutes in a heating block or water bath. This step facilitates the methylation reaction.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.

  • Mixing and Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to ensure a clear separation of the organic and aqueous layers.

  • Collection of FAMEs: Carefully transfer the upper hexane (B92381) layer, which contains the fatty acid methyl esters, to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Part 2: GC-MS Analysis

The selection of an appropriate GC column and the optimization of the temperature program are critical for the separation of the isomeric FAMEs. A polar stationary phase, such as a wax-type column, is highly recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A polar capillary column is recommended for optimal separation of FAME isomers. A DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent is a suitable choice.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

GC-MS Parameters:

ParameterValue
Injector Temperature 220°C[1]
Injection Mode Splitless (1 min)[1]
Injection Volume 1 µL
Oven Temperature Program Initial 60°C (hold 1 min), ramp to 100°C at 5°C/min, then ramp to 175°C at 2°C/min (hold 10 min), and finally ramp to 220°C at 2°C/min (hold 20 min).[1]
MS Transfer Line Temp. 240°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Solvent Delay 3-4 min

Data Presentation

Expected Retention Behavior
  • For a given chain length, retention time generally increases with the number of double bonds.

  • cis isomers typically have longer retention times than their corresponding trans isomers on polar columns due to stronger interactions with the stationary phase.

  • The position of the double bond also affects retention, with isomers often showing small but measurable differences in their elution times.

The following table provides some available Kovats retention indices for related C6 compounds to give an indication of expected elution ranges on a polar (wax-type) column.

Table 1: Kovats Retention Indices of C6 Fatty Acid-Related Compounds on Polar (Wax) GC Columns.

CompoundKovats Retention Index (Polar Column)
Hexanoic acid, methyl ester~1185
trans-3-Hexenoic acid~1930

Note: The retention index for trans-3-hexenoic acid appears unusually high in the available literature and may require experimental verification. It is crucial to run authentic standards for each isomer to confirm their identity based on retention time under the specific analytical conditions.

Mass Spectral Data and Fragmentation

Electron ionization of FAMEs typically results in characteristic fragmentation patterns that can aid in their identification.

  • Molecular Ion (M•+): The molecular ion for a hexenoic acid methyl ester is expected at m/z 128. This peak may be of low intensity or absent in the EI spectra of some unsaturated esters.

  • McLafferty Rearrangement: A prominent ion at m/z 74 is characteristic of many saturated and unsaturated FAMEs. It results from a McLafferty rearrangement and corresponds to the [CH₃OC(OH)=CH₂]⁺ fragment.

  • Acylium Ion: An ion at m/z 87 is also common and corresponds to the [CH₂CH₂COOCH₃]⁺ fragment.

  • Other Fragments: The position of the double bond can influence the fragmentation pattern, although the differences between positional isomers can be subtle in standard EI-MS. Advanced MS techniques or derivatization methods that specifically target the double bond may be required for unambiguous identification.

Table 2: Key Mass Spectral Fragments for Hexenoic Acid Methyl Esters.

m/zIon Identity/OriginExpected Presence
128Molecular Ion [M]•+Present, may be weak
97[M - OCH₃]⁺Likely
87[CH₂CH₂COOCH₃]⁺Common fragment
74McLafferty Rearrangement FragmentCharacteristic, often strong
55C₄H₇⁺Common hydrocarbon fragment
41C₃H₅⁺Common hydrocarbon fragment

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis can be visualized as a straightforward workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Hexenoic Acid Sample/ Standard Derivatization Methylation with BF3-Methanol Sample->Derivatization Extraction Hexane Extraction of FAMEs Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Separation on Polar GC Column Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification (Retention Time & MS) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of hexenoic acid isomers.

Signaling Pathways of Short-Chain Fatty Acids

While specific signaling pathways for each hexenoic acid isomer are still an active area of research, they belong to the class of short-chain fatty acids (SCFAs), which are known to act as important signaling molecules in mammals. The diagram below illustrates the general mechanisms by which SCFAs exert their biological effects.

G cluster_membrane Membrane Receptors cluster_intracellular Intracellular Targets cluster_effects Cellular & Physiological Effects SCFA Short-Chain Fatty Acids (e.g., Hexenoic Acid) GPCR GPCRs (FFAR2, FFAR3) SCFA->GPCR Activation HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibition Metabolism Regulation of Glucose & Lipid Metabolism GPCR->Metabolism Inflammation Modulation of Inflammation GPCR->Inflammation GeneExpression Altered Gene Expression HDAC->GeneExpression GeneExpression->Metabolism GeneExpression->Inflammation

Caption: General signaling pathways of short-chain fatty acids in mammals.

One specific isomer, trans-3-methyl-2-hexenoic acid, has been investigated for its potential role as a biomarker in schizophrenia, although a definitive link has not been established. This compound is a component of human sweat and is noted for its distinct odor.

Conclusion

The GC-MS protocol detailed in this document provides a robust framework for the separation and identification of hexenoic acid isomers. The conversion of these acids to their corresponding fatty acid methyl esters is a critical step that enhances their volatility and improves chromatographic performance. The use of a polar GC column, such as a DB-FATWAX or equivalent, is essential for achieving the necessary resolution to distinguish between the various positional and geometric isomers. While mass spectrometry provides valuable structural information, co-injection with authentic standards is the most reliable method for the unambiguous identification of each isomer. The general signaling pathways outlined for short-chain fatty acids provide a basis for further investigation into the specific biological roles of individual hexenoic acid isomers in health and disease.

References

Application Notes and Protocols for (Z)-2-Hexenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a medium-chain fatty acid with the chemical formula C₆H₁₀O₂.[1] Its structure, featuring a cis-configured double bond conjugated to a carboxylic acid, makes it a versatile starting material in organic synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various organic molecules, including esters and amides, which have applications in flavor and fragrance industries, natural product synthesis, and potentially in the development of bioactive compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 1577-28-2[1]
Appearance Colorless to pale yellow liquid
Boiling Point 216-217 °C at 760 mmHg
Solubility Soluble in alcohol

Applications in Organic Synthesis

This compound serves as a valuable precursor for a variety of chemical transformations, primarily involving the carboxylic acid moiety and the carbon-carbon double bond.

Synthesis of (Z)-2-Hexenoate Esters

Esters of this compound are of interest in the flavor and fragrance industry and as intermediates in the synthesis of natural products. A general and mild method for their preparation is the Steglich esterification.

Steglich_Esterification Z2HA This compound Reaction Reaction Mixture Z2HA->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Ester (Z)-2-Hexenoate Ester DCU Dicyclohexylurea (DCU) (precipitate) Workup->Ester Workup->DCU Amide_Synthesis Z2HA This compound Reaction Reaction Mixture Z2HA->Reaction Amine Amine (R-NH2) Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU, HOBt) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Amide (Z)-2-Hexenamide Workup->Amide

References

Application of (Z)-2-Hexenoic Acid in Pheromone Traps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a semiochemical identified as a component of the defensive secretion of the Florida woods cockroach, Eurycotis floridana.[1] This secretion functions as an allomone, repelling predators, and as an alarm pheromone, inducing an escape response in other cockroaches.[2][3] While its primary roles are defensive, this compound is also categorized as a potential attractant.[1] This document provides detailed application notes and protocols for the investigation of this compound as a potential attractant in pheromone traps, with a focus on Eurycotis floridana. It is important to note that while the primary sex pheromones of E. floridana have been identified as other compounds, the exploration of all semiochemicals is crucial for developing a comprehensive understanding of insect behavior and for the potential discovery of novel attractants for integrated pest management (IPM) strategies.

Data Presentation

The efficacy of a semiochemical in a trapping system is evaluated by comparing the number of target insects captured in baited traps versus control traps. The following table provides a template for presenting such quantitative data, populated with hypothetical results for illustrative purposes.

Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes only. Actual field trial data for the attractant efficacy of this compound for Eurycotis floridana is not currently available in published literature.

Table 1: Hypothetical Trap Capture Data for this compound against Eurycotis floridana

Lure Concentration (mg/dispenser)Mean No. of Cockroaches Captured per Trap per Week (± SE)
0 (Control - Solvent only)1.5 ± 0.5
13.2 ± 0.8
55.8 ± 1.2
104.1 ± 1.0
202.9 ± 0.7

Experimental Protocols

Protocol 1: Preparation of this compound Lures

Objective: To prepare slow-release dispensers containing this compound for use in pheromone traps.

Materials:

  • This compound (CAS No. 1577-28-2)

  • High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • Rubber septa or polyethylene (B3416737) vials (dispensers)

  • Micropipettes

  • Glass vials with caps

  • Fume hood

  • Forceps

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in the chosen solvent. For example, to create a 100 mg/mL solution, dissolve 100 mg of this compound in 1 mL of hexane.

  • Lure Loading: Using a micropipette, carefully apply a precise volume of the stock solution onto the dispenser (e.g., rubber septum). For example, to load 1 mg of the compound, apply 10 µL of a 100 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in the fume hood for at least one hour.

  • Storage: Store the prepared lures in sealed glass vials at -20°C until field deployment to prevent degradation and loss of the volatile compound.

Protocol 2: Field Bioassay for Attractant Efficacy

Objective: To evaluate the attractiveness of this compound to Eurycotis floridana in a field setting.

Materials:

  • Prepared this compound lures (various concentrations)

  • Control lures (dispensers with solvent only)

  • Cockroach traps (e.g., sticky traps or pitfall traps)

  • Stakes or flags for marking trap locations

  • GPS device (optional)

  • Data collection sheets or electronic device

Procedure:

  • Site Selection: Choose a field site with a known population of Eurycotis floridana. This could be wooded areas with leaf litter, under logs, or in outdoor structures.

  • Experimental Design: Employ a randomized complete block design to minimize the influence of environmental gradients. Each block should contain one trap for each treatment (different concentrations of the acid and a control).

  • Trap Deployment:

    • Place the traps at ground level, near potential cockroach harborages.

    • Ensure a minimum distance of 15-20 meters between traps to avoid interference.

    • Position one lure (either baited or control) inside each trap according to the manufacturer's instructions.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of Eurycotis floridana captured in each trap.

    • Remove all captured insects and debris from the traps at each check.

    • Replace lures as needed based on their expected field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the number of cockroaches captured between the different lure concentrations and the control.

Visualizations

Chemical Signaling in Eurycotis floridana

The following diagram illustrates the known chemical signaling pathways for the Florida woods cockroach, highlighting the distinct roles of its defensive/alarm pheromones and its male-produced sex pheromone.

G cluster_defensive Defensive/Alarm Signaling cluster_conspecifics Conspecific Response cluster_mating Mating Behavior predator Predator Threat eurycotis_alarm Eurycotis floridana (Individual) predator->eurycotis_alarm triggers secretion Defensive Secretion (this compound, (E)-2-Hexenal, etc.) eurycotis_alarm->secretion releases secretion->predator repels (Allomone) conspecifics Nearby Conspecifics secretion->conspecifics acts as Alarm Pheromone escape Escape Behavior conspecifics->escape initiates male Male E. floridana sex_pheromone Sex Pheromone (Furanones, etc.) male->sex_pheromone releases mating Mating male->mating female Female E. floridana female->male approaches female->mating sex_pheromone->female attracts

Caption: Chemical signaling pathways in Eurycotis floridana.

Experimental Workflow for Evaluating Semiochemical Attractants

This diagram outlines the general workflow for the experimental evaluation of a candidate semiochemical, such as this compound, as an insect attractant.

G cluster_prep Preparation Phase cluster_field Field Trial Phase cluster_analysis Analysis & Conclusion Phase synthesis Compound Synthesis/ Procurement lure_prep Lure Preparation synthesis->lure_prep trap_deployment Trap Deployment lure_prep->trap_deployment trap_selection Trap Selection trap_selection->trap_deployment site_selection Site Selection exp_design Experimental Design (Randomized Blocks) site_selection->exp_design exp_design->trap_deployment data_collection Data Collection trap_deployment->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis conclusion Conclusion on Attractiveness stat_analysis->conclusion

References

Application Note and Protocol for the HPLC Analysis of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-2-Hexenoic acid is a medium-chain fatty acid of interest in various fields, including flavor and fragrance chemistry, and as a potential biological signaling molecule.[1][2] Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound, along with sample preparation guidelines and expected performance characteristics. While this method is based on established protocols for short-chain fatty acids (SCFAs), it should be validated for the specific analysis of this compound to ensure optimal performance.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately nonpolar compound, will be retained on the column and separated from other components in the sample matrix based on its hydrophobicity. An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved using a Diode Array Detector (DAD) at a low UV wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of short-chain fatty acids using a C18 column. These values should be considered as representative, and specific determination of retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound requires experimental validation.

ParameterTypical ValueDescription
Retention Time Analyte-specific (e.g., 5-15 min)The time it takes for the analyte to elute from the column under the specified conditions.
Linearity (r²) > 0.998A measure of how well the calibration curve fits the experimental data points.
Limit of Detection (LOD) 0.14 mg/mLThe lowest concentration of an analyte that can be reliably detected.[3]
Limit of Quantification (LOQ) 0.44 mg/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[3]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (B129727) (for sample preparation, if needed)

  • 0.45 µm syringe filters (e.g., PES membrane)[4]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid.[6] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. The goal is to extract this compound and remove any interfering substances.

  • Liquid Samples (e.g., aqueous solutions, culture media):

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[4]

    • If the concentration of the analyte is too high, dilute the sample with the mobile phase.

  • Solid Samples (e.g., food, tissue):

    • Homogenize a known amount of the sample in a suitable solvent (e.g., methanol or a buffer).

    • Use an extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the fatty acids.

    • Evaporate the solvent from the extract and reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow sufficient run time for all components to elute.

  • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the samples by using the calibration curve.

Method Validation Considerations

For a robust and reliable method, the following validation parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression of the calibration curve data.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[7][8][9]

Separation of (E) and (Z) Isomers

The separation of geometric isomers like (E)- and this compound can be challenging with standard C18 columns due to their similar hydrophobicity.[5] For effective separation, specialized columns with higher shape selectivity, such as cholesterol-based columns, may be required.[5][10] The development of a method for isomer separation would involve screening different stationary phases and optimizing the mobile phase composition and temperature.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Peak_ID Peak Identification (by Retention Time) Detection->Peak_ID Calibration Generate Calibration Curve Detection->Calibration Quantification Quantification of this compound Peak_ID->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Applikations- und Protokollhandbuch: Derivatisierung von (Z)-2-Hexensäure zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Analytische Chemie, Pharmazeutische Analyse, Wirkstoffentwicklung, Metabolomik

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(Z)-2-Hexensäure, eine kurzkettige ungesättigte Fettsäure, ist eine Verbindung von Interesse in verschiedenen Forschungsbereichen, einschließlich der Aromastoffchemie und der pharmazeutischen Entwicklung. Ihre Analyse stellt jedoch aufgrund ihrer relativ hohen Polarität und Flüchtigkeit eine Herausforderung für gängige chromatographische Techniken wie die Gaschromatographie (GC) und die Hochleistungsflüssigkeitschromatographie (HPLC) dar. Die direkte Analyse führt oft zu einer schlechten Peakform, geringer Empfindlichkeit und unzureichender Trennung von Matrixkomponenten.

Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden. Durch die Umwandlung der Carbonsäuregruppe in ein weniger polares und flüchtigeres Derivat werden die chromatographischen Eigenschaften und die Detektierbarkeit der (Z)-2-Hexensäure erheblich verbessert. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von (Z)-2-Hexensäure für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und HPLC mit Fluoreszenzdetektion (HPLC-FLD), um eine empfindliche und genaue Quantifizierung zu ermöglichen.

Methodenübersicht

Für die verbesserte Detektion von (Z)-2-Hexensäure werden zwei primäre Derivatisierungsstrategien vorgestellt:

  • Für die GC-MS-Analyse: Die Veresterung mit Isobutylchloroformat in wässriger Lösung. Diese Methode wandelt die Carbonsäure in einen Isobutylester um, der eine für die GC-Analyse geeignete Flüchtigkeit aufweist.

  • Für die HPLC-FLD-Analyse: Die Fluoreszenzmarkierung mit 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amino)-Ethyl-4-Methylbenzolsulfonat (MNDMB). Diese Reaktion führt zur Bildung eines hochfluoreszierenden Derivats, das eine sehr empfindliche Detektion ermöglicht.

Quantitative Datenzusammenfassung

Die Auswahl einer geeigneten Derivatisierungsmethode hängt von der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab. Die folgende Tabelle fasst die Leistungsdaten verschiedener Derivatisierungsmethoden für kurzkettige (ungesättigte) Fettsäuren zusammen, die als Anhaltspunkt für die Analyse von (Z)-2-Hexensäure dienen können.

DerivatisierungsmethodeAnalytische TechnikNachweisgrenze (LOD)Bestimmungsgrenze (LOQ)Linearitätsbereich (R²)Anmerkungen
IsobutylchloroformatGC-MS0.01 - 0.72 ng/mL[1]0.04 - 2.41 ng/mL[1]> 0.996[1]Gute Linearität und Empfindlichkeit für eine Reihe von kurzkettigen Fettsäuren.[1]
BenzylchloroformatGC-MS0.1 - 5 pg (on-column)Nicht spezifiziert> 0.994[2][3]Sehr hohe Empfindlichkeit.[2][3]
MNDMBHPLC-FLD4 - 21 nmol/L0.93 - 5.64 ng/mL> 0.999[4][5]Exzellente Empfindlichkeit für ungesättigte Fettsäuren.[4][5]
Silylierung (z.B. mit MSTFA)GC-MSNicht spezifiziertNicht spezifiziertNicht spezifiziertWeit verbreitete Methode zur Erhöhung der Flüchtigkeit polarer Analyten.[6]

Experimentelle Protokolle

Protokoll 1: Derivatisierung mit Isobutylchloroformat für die GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung von (Z)-2-Hexensäure in ihren Isobutylester. Die Reaktion wird in wässriger Lösung durchgeführt, was den Vorteil hat, dass keine vorherige Trocknung der Probe erforderlich ist.

Materialien:

  • (Z)-2-Hexensäure Standard oder Probenlösung

  • Isobutylchloroformat

  • Isobutanol

  • Pyridin

  • Natriumhydroxid (NaOH), 20 mM

  • Hexan

  • Wasser (HPLC-Qualität)

  • Reaktionsgefäße (z.B. 2 mL Mikrozentrifugenröhrchen)

  • Vortexmischer

  • Zentrifuge

Prozedur:

  • Probenvorbereitung: Eine bekannte Menge (Z)-2-Hexensäure-Standard oder Probe in ein Reaktionsgefäß geben.

  • Reaktionsgemisch herstellen: 125 µL 20 mM NaOH, 100 µL Pyridin und 80 µL Isobutanol hinzufügen. Das Endvolumen mit Wasser auf 650 µL einstellen.[2]

  • Derivatisierung: Vorsichtig 50 µL Isobutylchloroformat zur Lösung geben. Das Reaktionsgefäß für 1 Minute offen lassen, um entstehende Gase entweichen zu lassen, dann verschließen und kräftig vortexen.[2]

  • Extraktion: 150 µL Hexan hinzufügen, um das gebildete Derivat zu extrahieren.[2]

  • Phasentrennung: Das Gemisch für 2 Minuten bei hoher Geschwindigkeit (z.B. 21.000 x g) zentrifugieren.[2]

  • Probensammlung: Die obere Hexanphase, die das derivatisierte Produkt enthält, vorsichtig in ein GC-Vial überführen.

  • Analyse: Die Probe mittels GC-MS analysieren.

Logischer Arbeitsablauf für die Derivatisierung mit Isobutylchloroformat

G Workflow: Isobutylchloroformat-Derivatisierung A Probenvorbereitung (Z)-2-Hexensäure in wässriger Lösung B Zugabe des Reaktionsgemisches (NaOH, Pyridin, Isobutanol) A->B C Zugabe von Isobutylchloroformat (Derivatisierungsreagenz) B->C D Reaktion & Vortexen C->D E Extraktion mit Hexan D->E F Zentrifugation zur Phasentrennung E->F G Überführung der organischen Phase in ein GC-Vial F->G H GC-MS Analyse G->H

Abbildung 1: Schematischer Arbeitsablauf der Derivatisierung von (Z)-2-Hexensäure mit Isobutylchloroformat für die GC-MS-Analyse.

Protokoll 2: Derivatisierung mit MNDMB für die HPLC-FLD-Analyse

Dieses Protokoll beschreibt die Fluoreszenzmarkierung von (Z)-2-Hexensäure mit MNDMB. Diese Methode eignet sich besonders für die Spurenanalytik.

Materialien:

  • (Z)-2-Hexensäure Standard oder Probenlösung

  • 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amino)-Ethyl-4-Methylbenzolsulfonat (MNDMB)

  • Kaliumcarbonat (K₂CO₃)

  • Dimethylformamid (DMF)

  • Reaktionsgefäße mit Schraubverschluss

  • Heizblock oder Wasserbad

  • HPLC-Vials

Prozedur:

  • Probenvorbereitung: Eine aliquote Menge der (Z)-2-Hexensäure-Lösung in ein Reaktionsgefäß geben und gegebenenfalls zur Trockne eindampfen.

  • Reagenzien zugeben: Den getrockneten Rückstand in DMF lösen. Eine Lösung von MNDMB in DMF und eine katalytische Menge an K₂CO₃ hinzufügen. Das molare Verhältnis von MNDMB zu Fettsäure sollte im Überschuss sein (z.B. 5:1).[5]

  • Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 90 °C erhitzen.[5]

  • Abkühlen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

  • Verdünnung: Die Lösung mit der mobilen Phase (z.B. Acetonitril/Wasser) auf die gewünschte Konzentration verdünnen.

  • Analyse: Die derivatisierte Probe direkt in das HPLC-FLD-System injizieren. Die Anregungs- und Emissionswellenlängen sollten für das MNDMB-Derivat optimiert werden (z.B. λex = 285 nm, λem = 522 nm).[4]

Signalkette der HPLC-FLD-Analyse nach Derivatisierung

G Signalkette: HPLC-FLD nach Derivatisierung cluster_0 Probenvorbereitung cluster_1 Analytik Analyte (Z)-2-Hexensäure Derivat Fluoreszierendes Derivat Analyte->Derivat + MNDMB HPLC HPLC-Trennung Derivat->HPLC Injektion FLD Fluoreszenz-Detektor HPLC->FLD Signal Analytisches Signal (Peak) FLD->Signal

Abbildung 2: Vereinfachte Darstellung des Signalwegs von der Derivatisierung der (Z)-2-Hexensäure bis zur Detektion mittels HPLC-FLD.

Fehlerbehebung und wichtige Überlegungen

  • Feuchtigkeit: Bei der Silylierung und einigen anderen Derivatisierungsreaktionen ist die Abwesenheit von Wasser entscheidend für eine hohe Reaktionsausbeute. Reagenzien und Lösungsmittel sollten trocken sein. Die hier vorgestellte Isobutylchloroformat-Methode ist eine Ausnahme, da sie in wässriger Phase funktioniert.

  • Reagenzüberschuss: Ein Überschuss des Derivatisierungsreagenz ist oft notwendig, um die Reaktion zu vervollständigen. Dieser Überschuss kann jedoch im Chromatogramm stören und muss gegebenenfalls durch einen Aufreinigungsschritt (z.B. Solid Phase Extraction, SPE) entfernt werden.

  • Stabilität der Derivate: Die Stabilität der gebildeten Derivate sollte überprüft werden. Proben sollten nach der Derivatisierung zeitnah analysiert oder unter geeigneten Bedingungen (z.B. gekühlt, lichtgeschützt) gelagert werden.

  • Interne Standards: Für eine genaue Quantifizierung wird die Verwendung eines internen Standards (z.B. eine isotopenmarkierte Version der (Z)-2-Hexensäure oder eine strukturell ähnliche Fettsäure, die nicht in der Probe vorkommt) dringend empfohlen. Der interne Standard sollte der Probe vor dem Derivatisierungsschritt zugegeben werden, um Verluste während der Probenvorbereitung auszugleichen.

Fazit

Die Derivatisierung von (Z)-2-Hexensäure ist ein effektiver Ansatz, um die Herausforderungen bei ihrer chromatographischen Analyse zu bewältigen. Die vorgestellten Protokolle für die Derivatisierung mit Isobutylchloroformat für die GC-MS-Analyse und mit MNDMB für die HPLC-FLD-Analyse bieten robuste und empfindliche Methoden für die Quantifizierung dieser Verbindung in verschiedenen Matrices. Die Auswahl der Methode sollte auf den spezifischen Anforderungen der Analyse, wie der erforderlichen Nachweisgrenze und der verfügbaren instrumentellen Ausstattung, basieren. Eine sorgfältige Methodenvalidierung ist für die Gewährleistung genauer und reproduzierbarer Ergebnisse unerlässlich.

References

Application Notes and Protocols for Studying the Biological Activity of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a medium-chain unsaturated fatty acid.[1] Fatty acids are known to play crucial roles in various biological processes, including inflammation and cellular signaling.[2][3][4][5] Several unsaturated fatty acids have demonstrated immunomodulatory and anti-inflammatory effects, often through the modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] These pathways are central to the production of inflammatory mediators. This document provides a comprehensive set of protocols to investigate the potential biological activities of this compound, focusing on its effects on cell viability, inflammation, and the underlying molecular mechanisms in a cellular context.

Experimental Design and Workflow

The overall experimental strategy involves a stepwise approach. First, the cytotoxic potential of this compound is evaluated to determine a non-toxic working concentration range. Subsequently, its anti-inflammatory properties are assessed by measuring its effect on inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. Finally, to elucidate the mechanism of action, the modulation of the MAPK and NF-κB signaling pathways is investigated.

G cluster_0 cluster_1 Phase 1: Cytotoxicity Assessment cluster_2 Phase 2: Anti-Inflammatory Activity cluster_3 Phase 3: Mechanism of Action A Cell Culture (e.g., RAW 264.7 Macrophages) B Treatment with This compound A->B C Cell Viability Assay (MTT Assay) B->C Determine Non-Toxic Concentration D LPS Stimulation B->D Co-treatment F MAPK Pathway Analysis (Western Blot) B->F Cell Lysis G NF-κB Pathway Analysis (p65 Translocation Assay) B->G Cell Fractionation E Nitric Oxide Quantification (Griess Assay) D->E

Caption: Overall experimental workflow for investigating the biological activity of this compound.

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxicity of this compound using an MTT assay to identify the optimal concentration range for subsequent experiments.[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound complexed with BSA. Dissolve this compound in a minimal amount of ethanol (B145695) and dilute it in serum-free DMEM containing BSA to the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). A BSA-vehicle control should also be prepared.[8]

  • Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation:

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.23 ± 0.0998.4
101.21 ± 0.0796.8
251.18 ± 0.1094.4
501.15 ± 0.0892.0
1000.95 ± 0.0676.0
2000.45 ± 0.0536.0

Protocol 2: Anti-Inflammatory Activity - Nitric Oxide Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages using the Griess reagent.[2][3]

Materials:

  • RAW 264.7 cells and culture medium

  • This compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 24-well plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells for control (no treatment), LPS only, and this compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with NaNO₂.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)
Control1.5 ± 0.3
LPS (1 µg/mL)45.2 ± 3.1
LPS + this compound (10 µM)35.8 ± 2.5
LPS + this compound (25 µM)24.1 ± 1.9
LPS + this compound (50 µM)15.7 ± 1.5

Protocol 3: Mechanism of Action - MAPK Signaling Pathway

This protocol uses Western blotting to investigate if this compound affects the LPS-induced phosphorylation of key MAPK proteins (p38, ERK, JNK).[2][9][10]

G cluster_mapkkk cluster_mapkk cluster_mapk LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK Z2HA This compound Z2HA->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 ERK ERK1/2 MEK1_2->ERK JNK JNK MKK4_7->JNK Response Inflammatory Response (Cytokine Production) p38->Response ERK->Response JNK->Response

Caption: Simplified MAPK signaling pathway activated by LPS.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound (e.g., 25, 50 µM) for 2 hours, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels.

Data Presentation:

Treatmentp-p38 / total p38 (Fold Change)p-ERK / total ERK (Fold Change)p-JNK / total JNK (Fold Change)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL)8.5 ± 0.76.2 ± 0.57.9 ± 0.6
LPS + this compound (25 µM)4.3 ± 0.43.1 ± 0.34.0 ± 0.4
LPS + this compound (50 µM)2.1 ± 0.21.8 ± 0.22.3 ± 0.3

Protocol 4: Mechanism of Action - NF-κB Signaling Pathway

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit using an ELISA-based assay kit or by Western blot of fractionated cell lysates.[2][11][12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Z2HA This compound Z2HA->IKK p65_p50_IkB p65/p50-IκBα (Inactive) IKK->p65_p50_IkB Phosphorylation IkB IκBα p65_p50 NF-κB (p65/p50) p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 IκBα Degradation DNA κB Site p65_p50_nuc->DNA Response Gene Transcription DNA->Response

Caption: Simplified NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 10 cm dish. Pre-treat with this compound (e.g., 25, 50 µM) for 2 hours, then stimulate with LPS (1 µg/mL) for 1 hour.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's protocol.[12]

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

  • NF-κB p65 Assay:

    • Option A (ELISA-based): Use a transcription factor assay kit for NF-κB p65.[13][14] Add equal amounts of nuclear extract protein to wells pre-coated with the NF-κB consensus DNA sequence. Detect bound p65 using a specific primary antibody, an HRP-conjugated secondary antibody, and a colorimetric substrate. Read absorbance at 450 nm.

    • Option B (Western Blot): Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 3. Probe the membranes with antibodies against p65. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify fractionation purity.

  • Data Analysis:

    • For ELISA: Express results as the relative amount of activated p65 compared to the LPS-stimulated control.

    • For Western Blot: Quantify band intensities. Express the result as the ratio of nuclear p65 to cytoplasmic p65.

Data Presentation (ELISA-based):

TreatmentNuclear p65 Activity (OD 450 nm) (Mean ± SD)% Inhibition of Translocation
Control0.15 ± 0.02N/A
LPS (1 µg/mL)1.82 ± 0.110
LPS + this compound (25 µM)0.98 ± 0.0946.2
LPS + this compound (50 µM)0.54 ± 0.0670.3

References

Application Notes and Protocols for Testing the Antimicrobial Properties of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(Z)-2-Hexenoic acid is a short-chain unsaturated fatty acid that holds potential as an antimicrobial agent. Fatty acids are known to exhibit a broad spectrum of antimicrobial activity primarily by disrupting the integrity of the bacterial cell membrane. This document provides detailed protocols for the systematic evaluation of the antimicrobial properties of this compound, including determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its effect on bacterial growth over time (time-kill assay). Furthermore, potential mechanisms of action, including interference with bacterial signaling pathways, are discussed.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of various short-chain unsaturated fatty acids against a selection of Gram-positive and Gram-negative bacteria. This data is provided for comparative purposes to guide the initial concentration ranges for testing this compound.

Fatty AcidMicroorganismMIC (µg/mL)Reference
Palmitoleic acid (C16:1)Acinetobacter baumannii4000[1]
Myristoleic acid (C14:1)Acinetobacter baumannii4000[1]
Linoleic acid (C18:2)Bacillus cereus32[2]
7(Z),10(Z)-Hexadecadienoic acidBacillus cereus16[2][3]
7(Z),10(Z)-Hexadecadienoic acidStaphylococcus aureus32[3]
Linoleic acid (C18:2)Staphylococcus aureus64[3]
γ-Linolenic acid (C18:3)Staphylococcus aureus128[3]
Acetic acid (C2:0)Salmonella enterica1875 - 3750[4]
Propionic acid (C3:0)Salmonella enterica3750[4]
Butyric acid (C4:0)Salmonella enterica3750[4]
Valeric acid (C5:0)Salmonella enterica3750[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results. Due to the hydrophobic nature of fatty acids, a suitable solvent is necessary for complete solubilization.

Materials:

  • This compound

  • Ethanol (100%, sterile) or Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Accurately weigh a desired amount of this compound in a sterile tube.

  • Add a precise volume of the chosen solvent (Ethanol or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex the mixture vigorously until the fatty acid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound stock solution

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 2048 µg/mL) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth with inoculum, no acid).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 2

  • Appropriate agar plates (e.g., Tryptic Soy Agar - TSA)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, which is typically observed as no colony growth on the agar plate.

Protocol 4: Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Sterile culture tubes

  • This compound stock solution

  • Appropriate broth medium (e.g., MHB)

  • Test microorganism

  • Sterile saline or PBS

  • Appropriate agar plates (e.g., TSA)

  • Incubator

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Preparation:

    • Prepare tubes with MHB containing this compound at concentrations relevant to its MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no fatty acid.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies on plates that contain between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_acid Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_acid->serial_dilution prep_tubes Prepare Tubes with Varying Concentrations prep_acid->prep_tubes prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculation & Incubation (18-24h) prep_inoculum->inoculation_mic inoculation_tk Inoculation & Timed Sampling (0-24h) prep_inoculum->inoculation_tk serial_dilution->inoculation_mic read_mic Determine MIC (Visual Inspection) inoculation_mic->read_mic subculture Subculture from Clear Wells to Agar Plates read_mic->subculture incubation_mbc Incubation (18-24h) subculture->incubation_mbc read_mbc Determine MBC (Colony Count) incubation_mbc->read_mbc prep_tubes->inoculation_tk plate_count Serial Dilution & Plating inoculation_tk->plate_count read_tk Colony Counting & Plotting plate_count->read_tk

Caption: Overall experimental workflow for antimicrobial testing.

Signaling_Pathway_Interference cluster_membrane Bacterial Cell Membrane cluster_signaling Interference with Signaling cluster_outcome Downstream Effects fatty_acid This compound membrane Membrane Disruption fatty_acid->membrane Primary Mechanism qs Quorum Sensing (e.g., AbaIR system) fatty_acid->qs Inhibition of Signal Production/Reception tcs Two-Component Systems (e.g., Sensor Kinase) fatty_acid->tcs Inhibition of Autophosphorylation virulence Reduced Virulence Factor Expression membrane->virulence biofilm Inhibition of Biofilm Formation membrane->biofilm motility Decreased Motility membrane->motility qs->virulence qs->biofilm tcs->virulence

Caption: Potential mechanisms of antimicrobial action.

References

Application Notes and Protocols: (Z)-2-Hexenoic Acid in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, also known as cis-2-hexenoic acid, is a medium-chain fatty acid. While its trans-isomer, (E)-2-hexenoic acid, is a recognized flavoring agent, the applications of the (Z)-isomer in the flavor and fragrance industry are not well-documented. In fact, some sources indicate that this compound is not recommended for flavor or fragrance use.[1] However, the study of such isomers is crucial for understanding structure-activity relationships in sensory perception. These notes provide a comprehensive overview of the synthesis of this compound, its known properties, and a comparative analysis with its more common trans-isomer and other related short-chain unsaturated fatty acids. This information can serve as a valuable resource for researchers exploring novel flavor and fragrance compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its trans-isomer is presented in Table 1 for comparative analysis.

PropertyThis compound(E)-2-Hexenoic Acid
Synonyms cis-2-Hexenoic acidtrans-2-Hexenoic acid
CAS Number 1577-28-213419-69-7
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Appearance Colorless to pale yellow liquid (estimated)Colorless needle-like crystals or oily liquid
Boiling Point 216-217 °C (estimated)217 °C
Melting Point Not available32-34 °C
Solubility Soluble in alcohol; slightly soluble in water (7069 mg/L at 25°C, estimated)Slightly soluble in water
Flavor Profile Not well-documentedFatty, musty, sweet, cheesy, with fruity notes (especially apple and strawberry) on dilution.[2][3]
Odor Profile Not well-documentedCheesy, fatty, herbal, warm.[3]
FEMA Number Not assigned3169
GRAS Status Not establishedYes[2][4][5][6]
Regulatory Status

(E)-2-Hexenoic acid is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA number 3169).[2][6] It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6] In contrast, this compound does not have a FEMA GRAS status, and its use as a food additive is not regulated.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Wittig Reaction

Objective: To synthesize this compound from butanal and a suitable phosphonium (B103445) ylide.

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-BuLi dropwise via a syringe.

    • Allow the reaction mixture to stir at -78 °C for 30 minutes to form the ylide.

  • Wittig Reaction:

    • To the cold ylide solution, add one equivalent of butanal dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Ester Hydrolysis:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl (Z)-2-hexenoate.

    • To the crude ester, add a solution of NaOH (1 M in water/ethanol) and reflux for 2-3 hours to hydrolyze the ester.

  • Isolation and Purification:

    • After cooling to room temperature, acidify the reaction mixture with 1 M HCl until the pH is approximately 2.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Outcome: this compound as a colorless to pale yellow liquid. The stereochemical purity should be assessed using NMR spectroscopy.

Diagram of the Wittig Reaction Workflow:

Wittig_Synthesis cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_hydrolysis Hydrolysis & Purification phosphonium_salt (Carbethoxymethylene)triphenylphosphorane nBuLi n-BuLi in THF (-78 °C) phosphonium_salt->nBuLi Deprotonation ylide Phosphonium Ylide nBuLi->ylide butanal Butanal ylide->butanal Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate butanal->oxaphosphetane ester Ethyl (Z)-2-hexenoate oxaphosphetane->ester Elimination hydrolysis NaOH, H₂O/EtOH Reflux ester->hydrolysis acidification HCl (aq) hydrolysis->acidification purification Purification acidification->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Application Notes

Organoleptic Properties of Related Isomers

Due to the lack of documented sensory data for this compound, we can infer its potential characteristics by examining structurally similar compounds. The sensory perception of short-chain fatty acids is highly dependent on their geometry (cis/trans) and the position of the double bond.[9]

CompoundFEMA #Odor/Flavor Profile
(E)-2-Hexenoic acid 3169Cheesy, fatty, herbal, warm odor; applied in cheesy, berry, and fruity flavorings.[3]
cis-3-Hexenoic acid 4493Unattractive odor of stale sweat in concentrated form, but provides a fresh, natural-tasting effect upon dilution in flavors like strawberry and raspberry.
trans-3-Hexenoic acid 3170Similar to the cis-isomer but harsher, less green, and less attractive.[10][11]
Hexanoic acid 2559Pungent, cheesy, fatty, sweaty odor; used in dairy and fruit flavors.[12]

It is plausible that this compound possesses a fatty, green, and possibly slightly waxy or fruity character, but this would require experimental validation through gas chromatography-olfactometry (GC-O) and sensory panel evaluations.

Potential Applications in Flavor and Fragrance Research

While not currently used commercially, the synthesis and sensory evaluation of this compound and its esters could be of interest for:

  • Structure-Activity Relationship Studies: Comparing the sensory profiles of this compound, (E)-2-hexenoic acid, and other isomers can provide valuable insights into how the geometry and position of the double bond influence interactions with olfactory and gustatory receptors.

  • Novel Flavor and Fragrance Discovery: The unique stereochemistry of the (Z)-isomer might lead to novel and interesting sensory properties that could be utilized in the creation of new flavor and fragrance accords.

  • Precursor for Other Compounds: this compound can serve as a starting material for the synthesis of other novel flavor and fragrance compounds, such as esters and lactones.

Hypothetical Sensory Perception Pathway

The perception of fatty acids is a complex process involving multiple receptors. The diagram below illustrates a generalized pathway for the perception of a fatty acid like this compound.

Sensory_Pathway cluster_oral Oral Cavity cluster_receptors Receptor Interaction cluster_signaling Intracellular Signaling cluster_brain Brain Perception FA This compound TasteBuds Taste Buds FA->TasteBuds CD36 CD36 TasteBuds->CD36 Binding GPR120 GPR120 TasteBuds->GPR120 Binding PKD2L1 PKD2L1 (Sour) TasteBuds->PKD2L1 Binding Ca_Influx Ca²⁺ Influx CD36->Ca_Influx GPR120->Ca_Influx PKD2L1->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter GustatoryNerve Gustatory Nerve Neurotransmitter->GustatoryNerve Signal Transmission Brain Gustatory Cortex (Flavor Perception) GustatoryNerve->Brain

Caption: Generalized pathway for fatty acid taste perception.

This compound remains a largely unexplored molecule in the field of flavor and fragrance chemistry. While its trans-isomer is well-established, the lack of data and regulatory approval for the (Z)-isomer presents both a challenge and an opportunity for researchers. The protocols and comparative data provided in these notes aim to facilitate further investigation into the synthesis, sensory properties, and potential applications of this and other novel unsaturated fatty acids. Such research is essential for expanding the palette of available flavor and fragrance ingredients and for deepening our understanding of the chemical senses.

References

Solid-Phase Microextraction (SPME) for Volatile Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as Volatile Fatty Acids (VFAs), from a variety of matrices including environmental, biological, and pharmaceutical samples.[2] This document provides detailed application notes and experimental protocols for the analysis of VFAs using SPME coupled with Gas Chromatography (GC).

Application Notes

Introduction to SPME for Volatile Fatty Acid Analysis

Volatile fatty acids, also known as short-chain fatty acids, are crucial intermediates and metabolites in numerous biological processes, and their presence can be an indicator of bacterial activity.[2] Traditional methods for VFA analysis can be complex and time-consuming.[3] SPME offers a rapid, simple, and solvent-free alternative for the extraction and concentration of VFAs prior to GC analysis.[4] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] This fiber is then thermally desorbed in the injector of a gas chromatograph for analysis.[5]

The most common approach for VFA analysis is Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample.[4][5] This minimizes matrix effects and extends the life of the SPME fiber. Direct immersion (DI-SPME) is another option, where the fiber is placed directly into a liquid sample, which can be advantageous for less volatile or highly polar compounds.[5]

Advantages of SPME for VFA Analysis:
  • Solvent-Free: Eliminates the use of organic solvents, which reduces waste and exposure to hazardous materials.[1]

  • High Sensitivity: Concentrates analytes on the fiber, enabling the detection of low concentrations of VFAs (ppb and ppt (B1677978) levels).[1]

  • Simplicity and Speed: Combines extraction and concentration into a single, often automated, step, reducing sample preparation time.[4]

  • Versatility: Applicable to a wide range of sample matrices, including liquids, solids, and gases.[5]

Key Considerations for Method Development

Several experimental parameters must be optimized to achieve reproducible and efficient extraction of VFAs.[1]

  • Fiber Selection: The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the target VFAs. For the analysis of polar VFAs, fibers with polar coatings such as Polyacrylate (PA) or mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended.[6][7][8]

  • Extraction Temperature: Higher temperatures increase the vapor pressure of VFAs, facilitating their transfer to the headspace and subsequent adsorption by the fiber.[5][9] However, excessively high temperatures can negatively impact the partitioning equilibrium.[9]

  • Extraction Time: Sufficient time is required for the analytes to reach equilibrium between the sample matrix, the headspace, and the fiber coating. This typically ranges from 15 to 60 minutes.[1][9]

  • Sample pH: Acidification of the sample (to a pH below the pKa of the VFAs) is crucial to convert the fatty acid salts into their more volatile, unionized forms, thereby enhancing their extraction efficiency.[2]

  • Salting Out: The addition of salt (e.g., NaCl or H₂NaPO₄) to the sample increases the ionic strength of the solution, which can "salt out" the VFAs, driving them into the headspace and improving extraction efficiency, particularly for polar compounds.[1][8][10]

  • Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of analytes from the sample matrix to the headspace, reducing the time needed to reach equilibrium.[5]

Derivatization of Volatile Fatty Acids

Due to their high polarity and tendency to interact with the GC column, direct analysis of free fatty acids can result in poor peak shape and low sensitivity.[11][12] Derivatization to form more volatile and less polar esters, such as fatty acid methyl esters (FAMEs), is a common practice to improve chromatographic performance.[11][13]

Common derivatization methods include:

  • Esterification with BF₃-Methanol: This is a widely used method that requires mild reaction conditions.[12][14]

  • Silylation with BSTFA or MSTFA: These reagents create trimethylsilyl (B98337) (TMS) esters and can also derivatize other functional groups.[12]

  • In-situ Derivatization: This approach combines derivatization and extraction into a single step within the sample vial, simplifying the workflow.[15]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for VFA Analysis in Aqueous Samples

This protocol outlines a general procedure for the analysis of VFAs in aqueous samples such as wastewater or biological fluids.

1. Sample Preparation:

  • Pipette a known volume (e.g., 5 mL) of the aqueous sample into a 10 or 20 mL headspace vial.[1]
  • Acidify the sample to pH ~2 by adding a small amount of a strong acid (e.g., HCl or H₃PO₄).[2]
  • Add a salt, such as NaCl or Na₂SO₄, to saturate the solution (e.g., 1.5 g for a 5 mL sample).[1]
  • If using an internal standard, spike the sample with a known concentration.
  • Immediately seal the vial with a PTFE-lined septum cap.

2. HS-SPME Extraction:

  • Place the sealed vial in a heating block or autosampler with agitation.
  • Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a set time (e.g., 15 minutes) with agitation (e.g., 250 rpm).[1][16]
  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a predetermined extraction time (e.g., 30-45 minutes) at the same temperature.[10][16]

3. GC-MS/FID Analysis:

  • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).[1][10]
  • Separate the desorbed VFAs on an appropriate GC column (e.g., DB-WAX).[2][9]
  • Detect the VFAs using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Protocol 2: In-situ Derivatization Followed by HS-SPME

This protocol describes the simultaneous derivatization and extraction of VFAs.

1. Sample and Reagent Preparation:

  • Pipette a known volume of the aqueous sample into a headspace vial.
  • Add the derivatization agent (e.g., 200 µL of 12.5% (w/v) BF₃-Methanol) and a suitable alcohol (e.g., 50 µL of Methanol).[14]
  • Add an internal standard if required.
  • Seal the vial tightly.

2. Derivatization and Extraction:

  • Heat the vial at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to facilitate the derivatization reaction.[14]
  • Following the derivatization, equilibrate the sample at the extraction temperature (e.g., 50°C) for a short period (e.g., 5 minutes).[16]
  • Expose the SPME fiber to the headspace for the optimized extraction time.

3. GC-MS/FID Analysis:

  • Follow the same procedure as described in Protocol 1 for desorption and analysis.

Quantitative Data Summary

The following tables summarize quantitative data for VFA analysis using SPME from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for VFAs using SPME-GC-MS

Volatile Fatty AcidLOD (mg/L)LOQ (mg/L)Reference
Acetic Acid8 - 7216 - 144[17]
Propionic Acid8 - 7216 - 144[17]
Isobutyric Acid8 - 7216 - 144[17]
Butyric Acid8 - 7216 - 144[17]
Isovaleric Acid8 - 7216 - 144[17]
Valeric Acid8 - 7216 - 144[17]
Hexanoic Acid8 - 7216 - 144[17]
Various VFAs0.91 - 2.253 - 7.41[3]

Table 2: Linearity Ranges for VFA Analysis

Volatile Fatty AcidsLinearity Range (mg/L)Reference
Various VFAs10 - 45000>0.99[7]
Various VFAsup to 10000.9997 - 0.9999[3]
Various VFAs5 - 500 (µg/mL)Not Specified[3]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC Analysis Sample Aqueous Sample Acidification Acidification (pH < pKa) Sample->Acidification SaltingOut Salting Out (e.g., NaCl) Acidification->SaltingOut InternalStandard Add Internal Standard SaltingOut->InternalStandard Vial Seal in Headspace Vial InternalStandard->Vial Equilibration Equilibration (Heat & Agitate) Vial->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Detection (FID or MS) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: HS-SPME workflow for VFA analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction In-situ Derivatization cluster_extraction HS-SPME Extraction cluster_analysis GC Analysis Sample Aqueous Sample DerivAgent Add Derivatization Agent (e.g., BF3-Methanol) Sample->DerivAgent Heating Heat to Drive Reaction DerivAgent->Heating Extraction HS-SPME of Derivatized VFAs Heating->Extraction GC_Analysis GC-MS/FID Analysis Extraction->GC_Analysis

Caption: In-situ derivatization and HS-SPME workflow.

References

Application Notes and Protocols for Isotopic Labeling of (Z)-2-Hexenoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a short-chain unsaturated fatty acid that plays a role in various biological processes and is of increasing interest in metabolic research. Understanding its metabolic fate is crucial for elucidating its physiological functions and its potential as a therapeutic agent or biomarker. Isotopic labeling is a powerful technique that enables the tracing of this compound through metabolic pathways in vitro and in vivo. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C or ²H), the molecule can be tracked and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies. The information is intended to guide researchers in designing and executing experiments to investigate the metabolic pathways, flux, and overall fate of this intriguing molecule.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through several synthetic routes. Below are proposed methods for introducing ¹³C and deuterium (B1214612) (²H) labels.

Proposed Synthesis of [1-¹³C]-(Z)-2-Hexenoic Acid

A plausible route for the synthesis of [1-¹³³C]-(Z)-2-Hexenoic acid involves a Wittig reaction to establish the Z-alkene geometry, followed by hydrolysis.

Reaction Scheme:

Protocol:

  • Preparation of the Wittig Ylide:

  • Wittig Reaction:

    • To the ylide solution at -78°C, add a solution of [1-¹³C]butyraldehyde (commercially available or synthesized from [¹³C]CO₂ and propylmagnesium bromide) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Purification of the Ester:

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ethyl [1-¹³C]-(Z)-2-hexenoate by column chromatography on silica (B1680970) gel.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (B78521) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate (B1210297).

    • Dry the organic layer, concentrate, and purify the [1-¹³C]-(Z)-2-Hexenoic acid by chromatography or crystallization.

Proposed Synthesis of Deuterated this compound

Deuterium labels can be introduced at various positions. A common strategy is to use a deuterated starting material. For example, deuterated butyraldehyde (B50154) can be used in the Wittig reaction described above to produce deuterated this compound. Alternatively, reduction of an alkyne precursor using deuterium gas over a Lindlar catalyst provides a direct route to a (Z)-alkene.

Reaction Scheme:

Protocol:

  • Carboxylation of 1-Hexyne (B1330390):

    • Prepare a solution of ethylmagnesium bromide in dry THF.

    • Add 1-hexyne dropwise at 0°C and then warm to room temperature to form the Grignard reagent.

    • Bubble ¹³CO₂ gas through the solution to form the carboxylate salt.

    • Acidify with 1 M HCl to obtain 2-heptynoic acid.

  • Stereoselective Reduction:

    • Dissolve 2-heptynoic acid in a suitable solvent such as ethanol.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

    • Purge the reaction vessel with deuterium gas (D₂) and maintain a positive pressure of D₂.

    • Stir the reaction at room temperature until the starting material is consumed.

  • Purification:

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify the [2,3-D₂]-(Z)-2-Hexenoic acid by column chromatography.

Experimental Protocols for Metabolic Studies

The following are generalized protocols for in vitro and in vivo metabolic studies using isotopically labeled this compound.

In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the incorporation and metabolism of labeled this compound in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Isotopically labeled this compound (e.g., [1-¹³C]-(Z)-2-Hexenoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Analytical instruments (LC-MS/MS or GC-MS)

Protocol:

  • Cell Culture:

    • Culture cells to ~80% confluency in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA.

    • Supplement the cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 10-100 µM).

  • Metabolic Labeling:

    • Aspirate the growth medium and wash the cells with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Cell Harvesting and Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold methanol.

    • Scrape the cells and transfer to a new tube.

    • Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the polar and nonpolar fractions under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for mass spectrometry analysis.

    • Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the labeled this compound and its metabolites.

In Vivo Metabolic Tracing in a Mouse Model

Objective: To investigate the whole-body metabolism and tissue distribution of labeled this compound.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Isotopically labeled this compound

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Surgical tools for tissue harvesting

  • Solvents for extraction

  • Analytical instruments (LC-MS/MS or GC-MS)

Protocol:

  • Animal Acclimation:

    • Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Administer a single dose of the labeled this compound (e.g., 10-50 mg/kg) via oral gavage or intraperitoneal injection.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Homogenize tissue samples in an appropriate buffer.

    • Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.

  • Sample Analysis:

    • Analyze the extracts by LC-MS/MS or GC-MS to determine the concentration and isotopic enrichment of this compound and its metabolites in different tissues over time.

Data Presentation

Quantitative data from metabolic tracing studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Incorporation of [1-¹³C]-(Z)-2-Hexenoic Acid into Cellular Lipids

Time (hours)[¹³C]-(Z)-2-Hexenoic Acid (pmol/mg protein)[¹³C]-Hexanoyl-CoA (pmol/mg protein)[¹³C]-Palmitate (pmol/mg protein)[¹³C]-Stearate (pmol/mg protein)
00000
1150.2 ± 12.525.8 ± 3.15.1 ± 0.81.2 ± 0.3
485.6 ± 9.845.3 ± 5.215.7 ± 2.14.8 ± 0.9
1222.1 ± 4.530.1 ± 4.028.9 ± 3.510.3 ± 1.8
245.7 ± 1.815.6 ± 2.935.4 ± 4.115.1 ± 2.5

Table 2: Hypothetical Tissue Distribution of Deuterated this compound in Mice Following Oral Gavage

Tissue[D₂]-(Z)-2-Hexenoic Acid (nmol/g tissue) at 1 hour[D₂]-Hexanoic Acid (nmol/g tissue) at 1 hour[D₂]-Butyryl-CoA (nmol/g tissue) at 1 hour
Liver120.5 ± 15.245.8 ± 6.710.2 ± 2.1
Adipose85.3 ± 10.115.2 ± 3.42.1 ± 0.5
Muscle30.1 ± 5.68.9 ± 2.11.5 ± 0.4
Brain5.2 ± 1.81.1 ± 0.3< LOD

LOD: Limit of Detection

Visualizations

Experimental Workflow for In Vitro Metabolic Labeling

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium with Labeled this compound cell_culture->labeling_medium metabolic_labeling Metabolic Labeling (Time Course) labeling_medium->metabolic_labeling cell_harvest Cell Harvesting & Metabolite Extraction metabolic_labeling->cell_harvest ms_analysis LC-MS/MS or GC-MS Analysis cell_harvest->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: Workflow for in vitro metabolic labeling studies.

Proposed Metabolic Pathways of this compound

metabolic_pathway Z2_Hexenoic_Acid This compound Hexenoyl_CoA (Z)-2-Hexenoyl-CoA Z2_Hexenoic_Acid->Hexenoyl_CoA Biohydrogenation Biohydrogenation (e.g., gut microbiota) Z2_Hexenoic_Acid->Biohydrogenation Omega_Oxidation ω-Oxidation Z2_Hexenoic_Acid->Omega_Oxidation Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA->Hexanoyl_CoA Enoyl-CoA Reductase Biohydrogenation->Hexanoyl_CoA Beta_Oxidation β-Oxidation Hexanoyl_CoA->Beta_Oxidation Butyryl_CoA Butyryl-CoA Beta_Oxidation->Butyryl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Butyryl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Dicarboxylic_Acid Dicarboxylic Acid Metabolites Omega_Oxidation->Dicarboxylic_Acid

Caption: Proposed metabolic pathways for this compound.

Disclaimer: The synthetic protocols and quantitative data presented are illustrative and based on established chemical principles and general metabolic knowledge. Specific experimental conditions may require optimization. The metabolic pathway is a proposed route based on the metabolism of similar fatty acids and requires experimental validation for this compound.

Application Notes and Protocols for the Cellular Characterization of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid is a medium-chain fatty acid.[1] While extensive research on its specific biological effects in cell culture is limited, these application notes provide a comprehensive framework for investigating its potential cytotoxic, apoptotic, and signaling effects. The following protocols are standard methods used to characterize the cellular and molecular impact of novel compounds.

Section 1: Cellular Viability Assessment (MTT Assay)

Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is a primary screening tool to determine the concentration-dependent effects of this compound on cell survival. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[4]

Table 1: Illustrative Data for MTT Assay The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.18 ± 0.0694.4
250.95 ± 0.0576.0
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Protocol: MTT Assay for Cell Viability [3][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same solvent concentration used for the compound). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][5] A reference wavelength of >650 nm can be used to subtract background noise.[2]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Section 2: Apoptosis Detection (Caspase-3 Activity Assay)

Application Note: Apoptosis, or programmed cell death, is a critical process that can be induced by cytotoxic compounds. Caspase-3 is a key executioner caspase in the apoptotic pathway.[6] A colorimetric or fluorometric assay can be used to measure the activity of caspase-3, which cleaves a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to produce a detectable signal.[7] An increase in caspase-3 activity is a hallmark of apoptosis.

Table 2: Illustrative Data for Caspase-3 Activity Assay The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Concentration of this compound (µM)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
251.8 ± 0.2
503.5 ± 0.4
1006.2 ± 0.7

Protocol: Colorimetric Caspase-3 Activity Assay [7][8][9]

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described for the MTT assay. After treatment, harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[7][9]

  • Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.[8][9]

  • Collect the supernatant, which contains the cytosolic proteins, and determine the protein concentration using a BCA or similar protein assay.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

  • Add 5 µL of the caspase-3 colorimetric substrate (DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 400-405 nm using a microplate reader.[7]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Section 3: Protein Expression Analysis (Western Blotting)

Application Note: Western blotting is a technique used to detect specific proteins in a sample.[10][11] It can be used to investigate how this compound affects the expression levels of key proteins involved in signaling pathways, such as those related to apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) or inflammation (e.g., COX-2, p-p65). The process involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.[12][13]

Table 3: Illustrative Data for Western Blot Densitometry The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

TreatmentRelative Bax/Bcl-2 Ratio (Fold Change)Relative Cleaved Caspase-3/β-actin Ratio (Fold Change)
Control1.01.0
This compound (50 µM)2.84.1
This compound (100 µM)5.37.9

Protocol: Western Blotting [10][14]

  • Sample Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14] Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel based on molecular weight.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the target protein bands to a loading control (e.g., β-actin or GAPDH).[14]

Section 4: Gene Expression Analysis (RT-qPCR)

Application Note: Quantitative Reverse Transcription PCR (RT-qPCR) is used to measure the expression levels of specific genes.[15] This technique can determine if this compound alters the transcription of genes involved in cellular processes like inflammation (e.g., TNFα, IL6, NOS2) or apoptosis (e.g., BAX, BCL2, CASP3). The process involves converting RNA to complementary DNA (cDNA) followed by qPCR amplification.[16]

Table 4: Illustrative Data for RT-qPCR The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Target GeneTreatmentRelative mRNA Expression (Fold Change vs. Control) (Mean ± SD)
TNFαThis compound (50 µM)3.2 ± 0.3
IL6This compound (50 µM)4.5 ± 0.5
BAXThis compound (50 µM)2.9 ± 0.4
BCL2This compound (50 µM)0.6 ± 0.1

Protocol: Two-Step RT-qPCR [15][17]

  • RNA Isolation: Treat cells with this compound. Isolate total RNA using a reagent like Trizol or a column-based kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[15]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each reaction, include:

    • cDNA template (diluted)

    • Forward and reverse primers for the gene of interest

    • SYBR Green qPCR master mix[17]

    • Nuclease-free water

    • Include no-template controls (NTC) and samples for a reference gene (e.g., GAPDH or ACTB).

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample.[18] Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing treated samples to the untreated control.

Section 5: Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow for this compound Characterization A Cell Culture (e.g., Cancer Cell Line) B Treatment with This compound (Dose-Response & Time-Course) A->B C Primary Screening: Cell Viability (MTT Assay) B->C D Mechanism of Action: Apoptosis Assay (Caspase-3) C->D E Molecular Analysis: Gene Expression (RT-qPCR) C->E F Molecular Analysis: Protein Expression (Western Blot) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: A general workflow for characterizing the cellular effects of a test compound.

G cluster_apoptosis Hypothetical Apoptosis Signaling Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be activated by a compound.

G cluster_nfkb Hypothetical NF-κB Inflammatory Pathway Compound This compound TLR4 TLR4 Receptor Compound->TLR4 ? IKK IKK Complex TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Genes Transcription of Inflammatory Genes (TNFα, IL6, COX2) NFkB->Genes

Caption: A common inflammatory signaling pathway often modulated by fatty acids.

References

Application Notes and Protocols for (Z)-2-Hexenoic Acid as a Pest Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, a volatile organic compound belonging to the family of short-chain fatty acids, has emerged as a potential candidate for development as a pest repellent. Fatty acids are known to play a role in insect behavior, acting as attractants or repellents depending on the specific compound, concentration, and insect species. These application notes provide a framework for conducting field trials to evaluate the efficacy of this compound as a pest repellent and summarize the current understanding of the potential signaling pathways involved in its mode of action. Due to a lack of extensive field data specific to this compound, the following protocols are based on established methodologies for testing volatile chemical repellents and may require optimization.

Data Presentation

The following tables provide a template for summarizing quantitative data from field trials.

Table 1: Efficacy of this compound Against [Target Pest] in a Push-Pull System

Treatment PlotActive Ingredient Concentration (%)Mean Number of Pests (± SE)Percent Repellency (%)Duration of Efficacy (hours)
Control (Untreated)0N/AN/A
This compound1
This compound5
This compound10
Positive Control (e.g., DEET)[Standard Concentration]

Table 2: Area Preference of [Target Pest] in Response to this compound

TreatmentConcentration (%)Mean Number of Pests in Treated Zone (± SE)Mean Number of Pests in Untreated Zone (± SE)Preference Index
This compound1
This compound5
This compound10
Solvent Control0

Experimental Protocols

Protocol 1: Field Efficacy Trial Using a "Push-Pull" Strategy

This protocol is designed to evaluate the ability of this compound to "push" pests away from a crop.

1. Experimental Site Selection and Design:

  • Select a field with a known history of infestation by the target pest.

  • Establish multiple experimental plots (e.g., 10m x 10m) with sufficient buffer zones (e.g., 5m) between plots to prevent interference.

  • Employ a randomized complete block design to account for field variability.

  • Include the following treatment groups:

    • Untreated Control: Plots receive no treatment.

    • This compound Treatments: Plots treated with varying concentrations of this compound (e.g., 1%, 5%, 10% in an appropriate solvent/carrier).

    • Positive Control: Plots treated with a known, commercially available repellent (e.g., DEET) at its recommended concentration.

2. Formulation and Application:

  • Prepare formulations of this compound in a suitable, non-phytotoxic carrier (e.g., mineral oil, ethanol, or a slow-release matrix).

  • Apply the formulations evenly to the foliage of the plants within the treated plots using a calibrated sprayer. Ensure consistent application volume across all plots.

  • Application should be conducted during the time of day when the target pest is most active.

3. Data Collection:

  • Monitor pest populations at regular intervals (e.g., 1, 3, 6, 12, 24, and 48 hours) post-application.

  • Use appropriate sampling methods for the target pest, such as sweep netting, sticky traps, or visual counts of insects on a subset of plants within each plot.

  • Record environmental conditions (temperature, humidity, wind speed) during the trial, as these can influence the volatility and efficacy of the repellent.

4. Data Analysis:

  • Calculate the mean number of pests per plot for each treatment at each time point.

  • Determine the percent repellency using the formula: [(C - T) / C] * 100, where C is the mean number of pests in the control plots and T is the mean number of pests in the treated plots.

  • Analyze the data using ANOVA to determine if there are significant differences between the treatment groups.

Protocol 2: Two-Choice Bioassay for Area Repellency

This laboratory or semi-field protocol assesses the preference of pests for treated versus untreated areas.

1. Bioassay Arena:

  • Construct a choice arena (e.g., a Y-tube olfactometer or a partitioned petri dish) that allows pests to move freely between two zones.

2. Treatment Application:

  • Apply a solution of this compound at a specific concentration to a filter paper or other substrate and place it in one zone of the arena.

  • In the other zone, place a substrate treated only with the solvent as a control.

3. Pest Introduction and Observation:

  • Release a known number of the target pests into the center of the arena.

  • After a set period (e.g., 30 minutes), record the number of pests in the treated and untreated zones.

4. Data Analysis:

  • Calculate a Preference Index (PI) using the formula: (Nt - Nc) / (Nt + Nc), where Nt is the number of insects in the treated zone and Nc is the number of insects in the control zone. A negative PI indicates repellency.

  • Use a chi-squared test to determine if the distribution of pests is significantly different from a random distribution.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Site Selection & Randomized Block Design B Formulation Preparation This compound & Controls) C Calibrated Application of Treatments to Plots A->C D Pest Population Monitoring (Regular Intervals) C->D E Recording of Environmental Conditions F Calculate Mean Pest Numbers & Percent Repellency D->F G Statistical Analysis (ANOVA) F->G

Caption: Field Testing Experimental Workflow.

Signaling_Pathway cluster_olfactory Olfactory Sensory Neuron ZHA This compound OBP Odorant Binding Protein (OBP) ZHA->OBP Binds OR Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR Transports to GPCR_PLC G-protein Coupled Receptor (GPCR) / Phospholipase C (PLC) Pathway OR->GPCR_PLC Activates Ion_Channel Ion Channel Activation GPCR_PLC->Ion_Channel Initiates Cascade Depolarization Membrane Depolarization Ion_Channel->Depolarization Signal Nerve Impulse to Antennal Lobe Depolarization->Signal Behavior Repellent Behavior Signal->Behavior Leads to

Caption: Putative Olfactory Signaling Pathway.

Application Notes and Protocols for the Enzymatic Synthesis of (Z)-2-Hexenoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid esters are valuable compounds, often associated with fruity and green aromas, making them significant in the flavor and fragrance industries. Furthermore, their structural motifs are of interest in the synthesis of more complex biologically active molecules. Traditional chemical synthesis of these esters can involve harsh conditions and may lack the stereoselectivity required to obtain the desired (Z)-isomer without contamination from the (E)-isomer. Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound esters, focusing on the use of lipases, which have demonstrated efficacy in esterification reactions. Lipases from Candida rugosa and Rhizomucor miehei are highlighted due to their known preferences for shorter-chain fatty acids and cis-isomers, respectively.[1][2]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of various esters, providing a baseline for the expected performance of lipase-catalyzed reactions. While specific data for this compound ester synthesis is limited in the literature, the presented data from analogous reactions with other short-chain fatty acids and alcohols offer valuable insights into reaction conditions and achievable yields.

Table 1: Lipase-Catalyzed Synthesis of Short-Chain Fruity Esters

Ester ProductLipase (B570770) SourceAlcoholAcidSolventTemperature (°C)Molar Ratio (Alcohol:Acid)Enzyme Conc.Reaction Time (h)Conversion/Yield (%)Reference
Ethyl ButyrateRhizomucor mieheiEthanol (B145695)Butyric AcidHeptane (B126788)251:110 mg892 ± 1[3][4]
Methyl ButyrateRhizomucor mieheiMethanolButyric AcidHeptane251:110 mg889 ± 1[3][4]
Pentyl Acetate (B1210297)Lipozyme® 435Pentan-1-olAcetic AcidSolvent-free-2:1-8>80[5]

Table 2: Influence of Reaction Parameters on the Synthesis of 2-Ethylhexyl Palmitate using Novozym 435

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Reference
Molar Ratio (Alcohol:Acid)1:5.5~93----[6]
Temperature (°C)70~93----[6]
Enzyme Concentration (wt%)10.5~93----[6]
Reusability (after 10 cycles)-90% of initial activity----[6]

Experimental Protocols

The following protocols are designed based on established methodologies for lipase-catalyzed esterification and the known characteristics of the selected enzymes. Researchers should consider these as starting points for optimization.

Protocol 1: Screening of Lipases for the Synthesis of Ethyl (Z)-2-Hexenoate

This protocol outlines a screening process to identify the most effective lipase for the esterification of this compound with ethanol.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Immobilized Lipase from Candida rugosa

  • Immobilized Lipase from Rhizomucor miehei

  • Novozym® 435 (Candida antarctica lipase B immobilized)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Glass vials with screw caps

  • Shaking incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of this compound in heptane (e.g., 0.1 M).

  • In separate vials, place 10 mg of each immobilized lipase.

  • To each vial, add 1 mL of the this compound stock solution.

  • Add ethanol to each vial to achieve a desired molar ratio (e.g., 1:1, 1:2, 2:1 acid to alcohol).

  • Add activated molecular sieves (approx. 50 mg) to each vial to remove water produced during the reaction.

  • Seal the vials tightly and place them in a shaking incubator at a controlled temperature (e.g., 40°C, 50°C, 60°C) with agitation (e.g., 200 rpm).

  • Take aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Dilute the aliquots with heptane and analyze by GC-FID to determine the conversion of this compound to ethyl (Z)-2-hexenoate.

  • Compare the conversion rates and final yields to identify the most efficient lipase and optimal initial conditions.

Protocol 2: Optimized Synthesis of a this compound Ester

This protocol provides a general method for the scaled-up synthesis of a this compound ester using the best-performing lipase identified in the screening phase.

Materials:

  • This compound

  • Selected alcohol (e.g., ethanol, butanol, hexanol)

  • Optimized immobilized lipase (e.g., from Rhizomucor miehei)

  • Organic solvent (if necessary, e.g., heptane) or solvent-free system

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Condenser (if heating above the solvent's boiling point)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound and the selected alcohol in the chosen solvent (or mix them directly for a solvent-free system) at the optimized molar ratio.

  • Add the immobilized lipase at the optimized concentration (e.g., 5-10% w/w of substrates).

  • Set the reaction temperature and stirring speed to the optimized values.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the crude ester product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound esters.

Enzymatic_Esterification_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Z_2_Hexenoic_Acid This compound Lipase Immobilized Lipase Z_2_Hexenoic_Acid->Lipase binds to active site Alcohol Alcohol (R-OH) Alcohol->Lipase binds to active site Ester This compound Ester Lipase->Ester catalyzes esterification Water Water (H2O) Lipase->Water releases

Caption: General signaling pathway for lipase-catalyzed esterification.

Experimental_Workflow start Start prep Prepare Substrate Solution (this compound + Alcohol in Solvent) start->prep add_enzyme Add Immobilized Lipase prep->add_enzyme reaction Incubate with Shaking (Controlled Temperature) add_enzyme->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring separation Filter to Remove Enzyme monitoring->separation Reaction Complete purification Purify Product (Solvent Evaporation & Chromatography) separation->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (Z)-2-Hexenoic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and stereoselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound with high stereoselectivity?

A1: The two most common and effective methods for the stereoselective synthesis of this compound are the Wittig reaction using a non-stabilized ylide and the partial hydrogenation of a corresponding alkyne using a Lindlar catalyst. A notable alternative is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which is specifically designed for high Z-selectivity.

Q2: How can I improve the Z-selectivity of my Wittig reaction?

A2: To maximize the yield of the (Z)-isomer in a Wittig reaction, it is crucial to use a non-stabilized ylide.[1][2] Key factors to control include:

  • Use of Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by allowing equilibration to the more stable (E)-isomer.[3] Employing sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) is recommended.[3]

  • Low Reaction Temperatures: Conducting the reaction at low temperatures, typically -78°C, helps to kinetically favor the formation of the Z-isomer.

  • Aprotic, Non-polar Solvents: Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are preferred as they do not stabilize the betaine (B1666868) intermediate, thus preserving the kinetic product.

Q3: What is the role of the "poison" in the Lindlar catalyst?

A3: The Lindlar catalyst, typically palladium on calcium carbonate or barium sulfate, is "poisoned" with substances like lead acetate (B1210297) and quinoline (B57606).[4][5] These poisons deactivate the most active sites on the palladium catalyst.[4][5] This deactivation is crucial for stopping the hydrogenation at the alkene stage, preventing over-reduction to the corresponding alkane.[5] The poisoned surface also facilitates the syn-addition of hydrogen, leading to the formation of the cis or (Z)-alkene.[6]

Q4: How can I effectively separate the (Z) and (E) isomers of 2-Hexenoic acid?

A4: Separation of (Z) and (E) isomers can be challenging due to their similar physical properties. However, preparative chromatography is a common and effective method. Techniques like flash column chromatography or high-performance liquid chromatography (HPLC) can be employed.[7] In some cases, impregnating the silica (B1680970) gel with silver nitrate (B79036) can enhance the separation of E/Z isomers due to the differential interaction of the silver ions with the pi bonds of the isomers.

Troubleshooting Guides

Issue 1: Low Overall Yield in this compound Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction (Wittig) Ensure the ylide was fully formed before adding the aldehyde by allowing sufficient reaction time with a strong, non-nucleophilic base. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inactive Catalyst (Lindlar Hydrogenation) Use a fresh batch of Lindlar catalyst as its activity can diminish over time. Ensure the reaction is performed under a hydrogen atmosphere (e.g., using a balloon).
Side Reactions Isomerization of the (Z)-product to the more stable (E)-isomer can occur, especially at higher temperatures. Maintain low reaction temperatures and minimize reaction time once the starting material is consumed.
Product Loss During Workup This compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
Issue 2: Poor Z:E Stereoselectivity
Potential Cause Troubleshooting Step
Wittig Reaction: Use of Lithium Base Lithium cations can promote equilibration to the (E)-isomer.[3] Switch to a "salt-free" protocol using a sodium or potassium-based base such as NaHMDS or KHMDS.
Wittig Reaction: Elevated Temperature Higher temperatures can lead to the thermodynamically favored (E)-isomer. Maintain the reaction at a low temperature (e.g., -78°C) for the duration of the addition and stirring.
Wittig Reaction: Inappropriate Solvent Polar aprotic solvents can stabilize intermediates that lead to the (E)-product. Use non-polar aprotic solvents like THF or diethyl ether.
Lindlar Hydrogenation: Over-active Catalyst If the catalyst is not sufficiently "poisoned," it may facilitate isomerization. Ensure the catalyst is properly prepared or use a fresh, reliable commercial source. The addition of quinoline as a co-poison can enhance selectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Z:E Selectivity in Wittig-type Reactions

Ylide TypeAldehydeBaseSolventTemperature (°C)Z:E Ratio
Non-stabilizedAliphaticn-BuLiTHF-78 to RT~58:42[3]
Non-stabilizedAliphaticNaHMDSTHF-78 to RT>95:5
Semi-stabilizedAromaticK₂CO₃Toluene4087:13
StabilizedAromatic-THF50Predominantly E

Table 2: Comparison of Catalysts for Alkyne Semi-Hydrogenation

CatalystSupportPoison(s)Typical Selectivity (Z-alkene)
Lindlar CatalystCaCO₃Lead Acetate, QuinolineHigh (>95%)[8]
Pd/BaSO₄BaSO₄QuinolineHigh (>95%)[4]
P-2 Nickel Boride--High

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from standard procedures for Z-selective Wittig reactions.

Materials:

  • (Carboxymethyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Hydrochloric Acid (1 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (carboxymethyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of NaHMDS (2.5 equivalents) in THF dropwise over 30 minutes. After the addition, remove the ice bath and stir the resulting ylide solution at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise over 20 minutes. Stir the reaction mixture at -78°C for 4 hours.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via Lindlar Hydrogenation

This protocol is a general procedure for the semi-hydrogenation of alkynes.

Materials:

  • 2-Hexynoic acid

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Anhydrous solvent (e.g., ethyl acetate or methanol)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Hexynoic acid (1.0 equivalent) in the chosen anhydrous solvent. Add the Lindlar catalyst (5-10 wt% of the alkyne) and a small amount of quinoline (as a secondary poison, typically 1-5 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC) to ensure the reaction stops after the alkyne is consumed, preventing over-reduction to the alkane.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by distillation or chromatography if necessary.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt ((Carboxymethyl)triphenyl- phosphonium bromide) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde (Butanal) Aldehyde->Oxaphosphetane Z_Alkene This compound Oxaphosphetane->Z_Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Crude_Product Crude Product Z_Alkene->Crude_Product Quench & Extract Byproduct->Crude_Product Purification Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Workflow for the Wittig Synthesis of this compound.

Lindlar_Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Alkyne 2-Hexynoic Acid Reaction_Vessel Reaction Mixture Alkyne->Reaction_Vessel Catalyst Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) Catalyst->Reaction_Vessel Poison Quinoline Poison->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->Reaction_Vessel Z_Alkene This compound Reaction_Vessel->Z_Alkene Semi-hydrogenation Filtration Filtration through Celite Z_Alkene->Filtration Concentration Solvent Evaporation Filtration->Concentration Pure_Product Pure this compound Concentration->Pure_Product

Workflow for Lindlar Hydrogenation of 2-Hexynoic Acid.

Troubleshooting_Logic cluster_wittig_issues Wittig Troubleshooting cluster_lindlar_issues Lindlar Troubleshooting Start Low Yield or Poor Selectivity Check_Method Which Synthesis Method? Start->Check_Method Wittig Wittig Reaction Check_Method->Wittig Wittig Lindlar Lindlar Hydrogenation Check_Method->Lindlar Lindlar Check_Selectivity_W Poor Z-Selectivity? Wittig->Check_Selectivity_W Check_Yield_W Low Yield? Wittig->Check_Yield_W Check_Selectivity_L Over-reduction or E-isomer formation? Lindlar->Check_Selectivity_L Check_Yield_L Low Yield? Lindlar->Check_Yield_L Salt_Effect Using Li-based base? Check_Selectivity_W->Salt_Effect Yes Ylide_Formation Incomplete ylide formation? Check_Yield_W->Ylide_Formation Yes Temp_Effect Reaction temp > -78°C? Salt_Effect->Temp_Effect No Use_Na_K_Base Action: Use Na/K base (e.g., NaHMDS) Salt_Effect->Use_Na_K_Base Yes Lower_Temp Action: Maintain -78°C Temp_Effect->Lower_Temp Yes Check_Base_Strength Action: Use stronger base Ylide_Formation->Check_Base_Strength Yes Catalyst_Activity Catalyst too active or old? Check_Selectivity_L->Catalyst_Activity Yes Incomplete_Reaction Incomplete reaction? Check_Yield_L->Incomplete_Reaction Yes Use_Fresh_Catalyst Action: Use fresh catalyst & add quinoline Catalyst_Activity->Use_Fresh_Catalyst Yes Check_H2_Supply Action: Ensure H₂ supply & vigorous stirring Incomplete_Reaction->Check_H2_Supply Yes

Troubleshooting Decision Tree for this compound Synthesis.

References

Common impurities in commercial (Z)-2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (Z)-2-Hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most prevalent impurity in commercial this compound is its geometric isomer, (E)-2-Hexenoic acid (also known as trans-2-Hexenoic acid). Other potential impurities can include residual starting materials, by-products from the synthesis process, and residual solvents.

Q2: What is the typical purity of commercial this compound?

Commercial this compound is generally available in purities ranging from 95% to over 99%.[1] The primary impurity is often the (E)-isomer. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.

Q3: How can I identify the impurities in my sample of this compound?

The most common methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. These techniques can effectively separate the (Z) and (E) isomers and other potential impurities.

Q4: What are the potential sources of the (E)-isomer impurity?

The (E)-isomer can be formed during the synthesis of this compound, as many synthetic routes can produce a mixture of both isomers. The specific ratio of (Z) to (E) isomers can depend on the reaction conditions and the catalysts used. Inadequate purification can lead to higher levels of the (E)-isomer in the final product.

Q5: Are there any other synthesis-related impurities I should be aware of?

Depending on the synthetic route used, other impurities may be present. For example:

  • Wittig Reaction: A common method for creating the double bond. Potential impurities include triphenylphosphine (B44618) oxide (a by-product) and unreacted starting materials like butanal and (triphenylphosphoranylidene)acetic acid.[2][3][4][5]

  • Malonic Acid Condensation: This route can lead to residual malonic acid or its derivatives as impurities.[6]

Q6: What are the common residual solvents that might be present?

Residual solvents from the purification process can be present in the final product. Common solvents used in the production of fatty acids include hexane, ethyl acetate, toluene, and methanol. The specific solvents and their residual levels should be detailed in the supplier's CoA.

Troubleshooting Guide

Issue: Unexpected Experimental Results or Poor Reproducibility

Possible Cause: The presence of impurities, particularly the (E)-isomer, can significantly impact the chemical and biological activity of this compound, leading to inconsistent results.

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Experimental Results check_coa Review Supplier's Certificate of Analysis (CoA) start->check_coa quantify_impurities Perform Impurity Analysis (GC-MS or HPLC) check_coa->quantify_impurities compare_results Compare Experimental Purity with CoA quantify_impurities->compare_results purity_matches Purity Matches CoA compare_results->purity_matches Yes purity_mismatch Purity Discrepancy Found compare_results->purity_mismatch No investigate_other Investigate Other Experimental Variables purity_matches->investigate_other contact_supplier Contact Supplier for Technical Support purity_mismatch->contact_supplier purify_material Consider Further Purification of the Material purity_mismatch->purify_material end_good Proceed with Experiment investigate_other->end_good end_action Take Corrective Action contact_supplier->end_action purify_material->end_action Analytical_Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis gcms_start Sample of this compound derivatization Derivatization to FAMEs gcms_start->derivatization gc_separation Gas Chromatographic Separation derivatization->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection gcms_quant Quantification of (E)-Isomer ms_detection->gcms_quant hplc_start Sample of this compound sample_prep Sample Preparation (Dilution & Filtration) hplc_start->sample_prep hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation uv_detection UV Detection (210 nm) hplc_separation->uv_detection hplc_quant Quantification of (E)-Isomer uv_detection->hplc_quant

References

Technical Support Center: Gas Chromatography of Hexenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the gas chromatography (GC) analysis of hexenoic acids.

Frequently Asked Questions (FAQs)

Q1: Why are my hexenoic acid peaks tailing?

Peak tailing is a common issue in the GC analysis of carboxylic acids like hexenoic acids and can be caused by several factors:

  • Chemical Interactions: Hexenoic acids are polar compounds and can interact with active sites in the GC system, such as exposed silanol (B1196071) groups on the column wall or contaminants in the inlet liner.[1][2] This is a primary cause of tailing for polar analytes.

  • System Contamination: Residue from previous samples can accumulate in the inlet liner or at the head of the column, creating active sites for interaction.[3][4]

  • Flow Path Disruptions: An improperly installed column, a poor column cut, or dead volumes in the system can disrupt the carrier gas flow, leading to peak tailing for all compounds in the chromatogram.[1][5]

  • Column Degradation: Over time, the stationary phase at the front of the column can degrade, exposing active sites.[3]

Q2: Should I derivatize my hexenoic acid samples?

Yes, derivatization is highly recommended for analyzing hexenoic acids by GC.[6] Due to their polar carboxylic acid group, underivatized hexenoic acids have low volatility and a tendency to interact with the GC system, resulting in poor peak shape and inaccurate quantification.[6] Derivatization converts the carboxylic acid into a less polar, more volatile ester or silyl (B83357) ester, which improves chromatographic behavior.[6][7] Common derivatization techniques include silylation (e.g., with BSTFA) and methylation.[6][8]

Q3: What type of GC column is best for hexenoic acid analysis?

For the analysis of free carboxylic acids, a polar stationary phase is recommended.[9][10] Look for columns with phases like:

  • Free Fatty Acid Phase (FFAP): These are specifically designed for the analysis of volatile acidic compounds and provide excellent peak shape.[10][11]

  • Wax Phases (e.g., DB-WAX, Innowax): These polyethylene (B3416737) glycol (PEG) phases are also suitable for polar analytes like hexenoic acids.[8]

However, even with these columns, derivatization is often necessary for optimal results.[8]

Q4: How does the injection technique affect the peak resolution of hexenoic acids?

The injection technique plays a crucial role in peak shape and resolution.

  • Split vs. Splitless Injection:

    • Split injection is suitable for higher concentration samples. The high flow rates in the inlet lead to sharp, narrow peaks.[12][13]

    • Splitless injection is used for trace analysis to ensure the entire sample reaches the column for maximum sensitivity.[13][14] However, the slower transfer of analytes to the column can lead to broader peaks, especially for volatile compounds.[12][15]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[2]

  • Solvent Mismatch: The polarity of the injection solvent should be compatible with the stationary phase. A significant mismatch can cause peak distortion.[2]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Poor Peak Resolution

A systematic approach is key to identifying the root cause of poor peak resolution. Start by examining your chromatogram.

Observation-Based Troubleshooting

ObservationPotential CauseRecommended Action
All peaks are tailing Physical issue in the flow path.[1][5]1. Check for leaks. 2. Ensure the column is installed correctly at the proper depth in the inlet and detector.[16] 3. Re-cut the column inlet to ensure a clean, square cut.[5][16]
Only polar analyte peaks (like hexenoic acids) are tailing Chemical interactions with active sites.[5]1. Perform inlet maintenance: replace the liner, septum, and O-ring.[4] 2. Trim 10-20 cm from the front of the column to remove contaminated stationary phase.[3][16] 3. Consider derivatizing your samples to reduce polarity.[6]
Peaks are fronting Column overload.[16]1. Reduce the injection volume. 2. Dilute the sample. 3. Ensure the correct syringe size is being used for the injection volume.[16]
Broad peaks for all analytes Inefficient separation.1. Optimize the carrier gas flow rate.[17] 2. Optimize the oven temperature program. A slower ramp rate can improve resolution.[17][18] 3. Check for column contamination or degradation.
Split peaks Issues with sample introduction, often in splitless injection.[16]1. Ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for splitless injection.[16][19] 2. Check for a proper column cut and installation.[16]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Poor Peak Resolution Observed all_peaks Are all peaks affected? start->all_peaks physical_issue Likely a physical issue in the flow path. all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction issue. all_peaks->chemical_issue No check_install Check column installation, cuts, and for leaks. physical_issue->check_install optimize_method Optimize GC Method (Temperature Program, Flow Rate) check_install->optimize_method inlet_maintenance Perform inlet maintenance (liner, septum). chemical_issue->inlet_maintenance trim_column Trim the front of the column. inlet_maintenance->trim_column derivatize Consider derivatization of hexenoic acids. trim_column->derivatize derivatize->optimize_method Derivatization_Workflow start Prepare Hexenoic Acid Sample in Anhydrous Solvent add_reagent Add BSTFA + 1% TMCS to Sample in GC Vial start->add_reagent react Cap, Vortex, and Heat at 60-70°C for 60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC System cool->inject

References

Optimizing Temperature for (Z)-2-Hexenoic Acid Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature in reactions involving (Z)-2-Hexenoic acid. Here, you will find detailed experimental protocols, quantitative data summaries, and visual aids to address specific challenges encountered during esterification, hydrogenation, and polymerization processes.

Section 1: Esterification of this compound

Esterification of this compound, commonly achieved through methods like Fischer esterification, is a reversible reaction where temperature plays a critical role in reaction rate and equilibrium position.

Frequently Asked Questions (FAQs): Esterification

Q1: What is the optimal temperature for the Fischer esterification of this compound?

A1: The optimal temperature for Fischer esterification is typically the reflux temperature of the alcohol being used.[1][2] This provides the necessary heat to drive the reaction, which is often slow at room temperature.[2] Using a large excess of the alcohol can also help shift the equilibrium towards the formation of the ester product.[2]

Q2: My esterification yield is low, even at reflux. What temperature-related issues could be the cause?

A2: Low yields in Fischer esterification, despite reaching reflux, can be due to several factors. A primary issue is the presence of water, a byproduct of the reaction, which can shift the equilibrium back towards the reactants.[3] Insufficient heating may also fail to overcome the activation energy of the reaction efficiently. Additionally, ensure that the reaction is allowed to proceed for a sufficient duration to reach equilibrium.

Q3: Can side reactions occur at elevated temperatures during the esterification of this compound?

A3: Yes, while higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions such as dehydration of the alcohol (if susceptible) or polymerization of the unsaturated acid. It is crucial to maintain the temperature at the reflux point of the alcohol and not to overheat the reaction mixture.

Troubleshooting Guide: Esterification
Issue Possible Temperature-Related Cause Recommended Solution
Low or no ester product Reaction temperature is too low.Increase the temperature to the reflux temperature of the alcohol being used.[1]
Reaction time is too short.Extend the reaction time to allow the equilibrium to be established.
Reaction stalls or reverses Water accumulation in the reaction mixture.Use a Dean-Stark apparatus to remove water azeotropically as it is formed.[3]
Formation of dark-colored byproducts Overheating of the reaction mixture.Ensure the heating mantle is set to maintain a gentle reflux and avoid excessive temperatures that could cause decomposition.
Polymerization of starting material Temperature is too high, promoting polymerization of the unsaturated acid.Maintain the temperature strictly at the reflux point and consider using a polymerization inhibitor if necessary.
Experimental Protocol: Fischer Esterification of this compound with Ethanol (B145695)

Objective: To synthesize ethyl (Z)-2-hexenoate via Fischer esterification.

Materials:

  • This compound

  • Anhydrous ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound and a 10-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid volume) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle.[1]

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (Z)-2-hexenoate.

  • Purify the crude product by distillation if necessary.

Workflow for Fischer Esterification

FischerEsterificationWorkflow A Combine Reactants (this compound, Ethanol) B Add Catalyst (H2SO4) A->B C Heat to Reflux (~78°C for Ethanol) B->C D Monitor Reaction (TLC) C->D D->C Continue Reflux E Cool to Room Temp. D->E Reaction Complete F Workup (Extraction & Washing) E->F G Purification (Distillation) F->G H Product (Ethyl (Z)-2-hexenoate) G->H

Caption: Workflow for the Fischer esterification of this compound.

Section 2: Hydrogenation of this compound

Catalytic hydrogenation is employed to reduce the carbon-carbon double bond in this compound, converting it to hexanoic acid. Temperature is a key parameter that influences the reaction rate and selectivity.

Frequently Asked Questions (FAQs): Hydrogenation

Q1: What is a typical temperature range for the catalytic hydrogenation of an unsaturated carboxylic acid like this compound?

A1: The catalytic hydrogenation of alkenes can often be carried out at room temperature and atmospheric pressure using a platinum or palladium catalyst.[4] For less reactive systems or to increase the reaction rate, temperatures may be raised to 50-100 °C, particularly when using a nickel catalyst.[4]

Q2: How does temperature affect the selectivity of the hydrogenation of this compound?

A2: In substrates with multiple reducible functional groups, temperature can significantly impact selectivity. For α,β-unsaturated acids, higher temperatures can sometimes lead to over-reduction or side reactions. However, for this compound, the primary concern is the reduction of the double bond. Controlling the temperature helps to avoid potential side reactions like decarboxylation at very high temperatures.

Q3: My hydrogenation reaction is slow. Should I increase the temperature?

A3: Increasing the temperature can increase the reaction rate. However, before doing so, ensure that other factors are optimized. These include efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen gas, and ensuring the catalyst is active. Protic solvents like ethanol or acetic acid can also accelerate the hydrogenation rate. If the reaction is still slow, a moderate increase in temperature (e.g., to 40-60 °C) can be beneficial.

Troubleshooting Guide: Hydrogenation
Issue Possible Temperature-Related Cause Recommended Solution
Slow or incomplete reaction Reaction temperature is too low.Increase the temperature moderately (e.g., to 40-60 °C) after ensuring efficient stirring and catalyst activity.
Catalyst deactivation High temperatures can lead to catalyst sintering or coking.[5][6]Operate at the lowest effective temperature. If deactivation occurs, the catalyst may need to be regenerated or replaced.
Formation of byproducts Excessively high temperatures can promote side reactions.Optimize the temperature to be high enough for a reasonable reaction rate but low enough to maintain selectivity.
Poor selectivity (if other reducible groups are present) Temperature is too high, leading to the reduction of less reactive functional groups.Screen different temperatures to find the optimal window for selective reduction of the C=C bond.
Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize hexanoic acid by hydrogenating this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filter agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Seal the reaction vessel and purge it with hydrogen gas to remove the inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • If the reaction is slow, the temperature can be moderately increased to 40-50 °C.

  • Once the reaction is complete (no more hydrogen uptake and no starting material visible by TLC), carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude hexanoic acid.

  • Purify the product by distillation if necessary.

Workflow for Catalytic Hydrogenation

HydrogenationWorkflow A Dissolve Substrate (this compound in Solvent) B Add Catalyst (Pd/C) under Inert Atmosphere A->B C Purge with H2 B->C D Pressurize with H2 C->D E Stir at Room Temp. D->E F Monitor Reaction E->F F->E Reaction Incomplete G Filter Catalyst F->G Reaction Complete H Remove Solvent G->H I Product (Hexanoic Acid) H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

Section 3: Polymerization of this compound

Free-radical polymerization of this compound, similar to acrylic acid, is highly sensitive to temperature, which affects the initiation, propagation, and termination rates, and consequently the molecular weight and properties of the resulting polymer.

Frequently Asked Questions (FAQs): Polymerization

Q1: What is the typical temperature range for the free-radical polymerization of monomers like this compound?

A1: For conventional free-radical polymerization, temperatures typically range from 40–90°C.[7] The specific temperature often depends on the decomposition kinetics of the chosen thermal initiator (e.g., AIBN or benzoyl peroxide).

Q2: How does increasing the reaction temperature affect the polymerization of this compound?

A2: Increasing the temperature generally leads to a faster rate of polymerization due to an increased rate of initiator decomposition, which generates a higher concentration of radicals.[8] However, higher temperatures can also lead to a lower average molecular weight because termination reactions become more frequent.[9]

Q3: Can high temperatures lead to uncontrolled polymerization?

A3: Yes, free-radical polymerization is an exothermic process. At high temperatures, the reaction can accelerate rapidly, leading to a phenomenon known as autoacceleration or the "gel effect," where the viscosity of the medium increases, slowing termination and causing a rapid increase in temperature and reaction rate.[8] This can be hazardous and lead to a runaway reaction. Careful temperature control is essential.

Troubleshooting Guide: Polymerization
Issue Possible Temperature-Related Cause Recommended Solution
Slow or no polymerization Temperature is too low for the initiator to decompose at a sufficient rate.Increase the temperature to the recommended range for the chosen initiator.
Low polymer molecular weight Reaction temperature is too high, leading to increased termination rates.[9]Lower the reaction temperature. This will slow the reaction but should result in a higher molecular weight polymer.
Broad molecular weight distribution Poor temperature control, leading to variations in initiation and termination rates.Implement precise temperature control using a thermostat or a well-controlled oil bath.
Runaway reaction or gelation Autoacceleration due to poor heat dissipation at higher temperatures.[8]Conduct the polymerization at a lower temperature, in a more dilute solution, or use a continuous addition of monomer to control the heat generated.
Side reactions Elevated temperatures can promote side reactions.[7]Optimize the temperature to balance the reaction rate with the minimization of side reactions.
Experimental Protocol: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (nitrogen or argon)

  • Reaction vessel with a condenser and magnetic stirrer

  • Constant temperature oil bath

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas.

  • Place the this compound and the solvent in the reaction vessel.

  • Bubble an inert gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • In a separate container, dissolve the AIBN initiator in a small amount of the solvent.

  • Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C) in the oil bath while maintaining a slow stream of inert gas.

  • Once the temperature is stable, add the initiator solution to the reaction vessel.

  • Maintain the reaction at a constant temperature and stir for the desired period (e.g., 4-24 hours).

  • Monitor the progress of the polymerization by observing the increase in viscosity or by taking samples for analysis (e.g., by NMR to determine monomer conversion).

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane (B92381) or methanol).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Workflow for Free-Radical Polymerization

PolymerizationWorkflow A Prepare Monomer Solution (this compound in Solvent) B Deoxygenate Solution (Inert Gas Purge) A->B C Heat to Reaction Temp. (e.g., 60-80°C) B->C D Add Initiator (AIBN) C->D E Maintain Temp. & Stir D->E F Monitor Polymerization E->F F->E Continue Reaction G Cool to Room Temp. F->G Desired Conversion H Precipitate Polymer G->H I Isolate & Dry Polymer H->I J Product (Poly(this compound)) I->J

Caption: Workflow for the free-radical polymerization of this compound.

References

Degradation pathways of (Z)-2-Hexenoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z)-2-Hexenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments involving the degradation of this compound.

Frequently Asked questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound under experimental conditions?

A1: Based on its chemical structure, this compound, a medium-chain unsaturated fatty acid, is susceptible to several degradation pathways:

  • Enzymatic Reduction: The α,β-unsaturated bond can be reduced to yield hexanoic acid. This is a common biotransformation pathway in microbial systems.

  • Beta-Oxidation: In biological systems, this compound can be metabolized through the β-oxidation pathway, leading to the sequential removal of two-carbon units.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon double bond, resulting in shorter-chain aldehydes and carboxylic acids.

  • Hydrolysis: While the carboxylic acid group itself is stable to hydrolysis, reactions involving this group (e.g., esterification followed by hydrolysis) can be relevant in certain experimental setups.

Q2: What are the expected products of the complete enzymatic reduction of this compound?

A2: The complete enzymatic reduction of the double bond in this compound results in the formation of Hexanoic acid . This reaction involves the saturation of the C2-C3 double bond.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: The degradation can be monitored by tracking the disappearance of the starting material and the appearance of degradation products over time. Common analytical techniques for this purpose include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. Derivatization to fatty acid methyl esters (FAMEs) is often required.

  • High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds. A UV detector can be used to monitor the disappearance of the conjugated system in this compound.

Q4: I am observing unexpected peaks in my GC-MS analysis. What could be the cause?

A4: Unexpected peaks can arise from several sources. Refer to the Troubleshooting Guide: GC-MS Analysis below for a detailed breakdown of potential issues and solutions. Common causes include contamination from solvents, glassware, or the GC-MS system itself, as well as side reactions during sample preparation.

Troubleshooting Guides

Troubleshooting Guide: Microbial Degradation Experiments
IssuePossible Cause(s)Recommended Solution(s)
No degradation of this compound observed. Inappropriate microbial strain.Select a microbial strain known for its ability to metabolize unsaturated fatty acids.
Non-optimal culture conditions (pH, temperature, aeration).Optimize culture conditions to match the requirements of the selected microorganism.
Toxicity of this compound at the tested concentration.Perform a dose-response experiment to determine the optimal, non-toxic concentration of the substrate.
Slow or incomplete degradation. Insufficient microbial biomass.Increase the initial inoculum size.
Nutrient limitation in the culture medium.Ensure the medium contains all necessary nutrients for microbial growth and enzymatic activity.
Accumulation of inhibitory metabolic byproducts.Monitor the pH of the culture and adjust as necessary. Consider fed-batch or continuous culture systems.
Inconsistent results between replicate experiments. Variability in inoculum preparation.Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state.
Inhomogeneous distribution of the substrate in the medium.Ensure proper mixing of the culture medium, especially if this compound is not fully soluble.
Troubleshooting Guide: GC-MS Analysis of Degradation Products
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting). Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column.
Column overload.Dilute the sample or reduce the injection volume.
Inappropriate oven temperature program.Optimize the temperature ramp to ensure proper separation of analytes.
Ghost peaks or baseline noise. Contamination of the syringe, inlet, or column.Clean the syringe and inlet regularly. Bake out the column at a high temperature.
Carryover from previous injections.Run a solvent blank between samples to check for carryover.
Low sensitivity or poor detection of products. Inefficient derivatization.Ensure derivatization reagents are fresh and the reaction is carried to completion. Optimize reaction time and temperature.
Degradation of analytes in the hot injector.Use a lower injector temperature or a pulsed splitless injection.
Difficulty in identifying unknown peaks. Mass spectrum not present in the library.Manually interpret the mass spectrum to deduce the structure. Consider using high-resolution mass spectrometry for accurate mass determination.
Co-elution of multiple compounds.Optimize the GC method to improve separation. Use deconvolution software to separate the mass spectra of co-eluting peaks.

Experimental Protocols & Data

Protocol: Microbial Degradation of this compound

This protocol provides a general framework for assessing the microbial degradation of this compound.

1. Microorganism and Culture Conditions:

  • Select a suitable microorganism (e.g., Pseudomonas sp., Bacillus sp.) known for fatty acid metabolism.

  • Prepare a sterile liquid culture medium appropriate for the chosen microorganism (e.g., mineral salts medium).

  • Grow a seed culture of the microorganism to the mid-exponential phase.

2. Degradation Experiment:

  • Dispense the culture medium into sterile flasks.

  • Add this compound to the desired final concentration (e.g., 100 mg/L). A sterile stock solution in a suitable solvent (e.g., ethanol) can be used. Include a solvent control.

  • Inoculate the flasks with the seed culture (e.g., 5% v/v).

  • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

3. Sample Preparation for GC-MS Analysis:

  • Centrifuge the samples to separate the microbial biomass.

  • Acidify the supernatant to pH ~2 with HCl.

  • Extract the fatty acids from the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatize the residue to form fatty acid methyl esters (FAMEs) using a standard procedure (e.g., with BF3-methanol).

  • Re-dissolve the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis:

  • Use a capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent).

  • Set up an appropriate oven temperature program to separate the FAMEs of this compound and its potential degradation products.

  • Analyze the samples in full scan mode to identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the compounds using a suitable internal standard.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following table provides a template for presenting such data.

Time (hours)This compound Concentration (mg/L)Hexanoic Acid Concentration (mg/L)Other Metabolite(s) Concentration (mg/L)
010000
67520TBD
124050TBD
241085TBD
48< LOD90TBD

LOD: Limit of Detection; TBD: To Be Determined

Visualizations

Diagram: Proposed Enzymatic Reduction Pathway

degradation_pathway Z_2_Hexenoic_acid This compound Enzyme Enoate Reductase (e.g., from Clostridia) Z_2_Hexenoic_acid->Enzyme Hexanoic_acid Hexanoic acid Enzyme->Hexanoic_acid NAD(P)H -> NAD(P)+

Caption: Proposed enzymatic reduction of this compound to Hexanoic acid.

Diagram: General Experimental Workflow

experimental_workflow cluster_experiment Degradation Experiment cluster_analysis Sample Analysis Culture_Setup Microbial Culture with This compound Sampling Time-course Sampling Culture_Setup->Sampling Extraction Solvent Extraction Sampling->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Metabolite Identification GC_MS->Data_Analysis

Caption: General workflow for studying microbial degradation of this compound.

Diagram: Troubleshooting Logic for Unexpected GC-MS Peaks

troubleshooting_logic Start Unexpected Peaks in GC-MS Chromatogram Check_Blank Analyze Solvent Blank Start->Check_Blank Check_Method_Blank Analyze Method Blank (no sample) Check_Blank->Check_Method_Blank Blank is clean Identify_Contaminant Identify Contaminant Source (Solvent, Glassware, Reagents) Check_Blank->Identify_Contaminant Blank is contaminated Check_Method_Blank->Identify_Contaminant Method blank is contaminated Analyze_Sample_Again Re-analyze Sample Check_Method_Blank->Analyze_Sample_Again Method blank is clean Clean_System Clean GC-MS System (Inlet, Column) Identify_Contaminant->Clean_System Clean_System->Analyze_Sample_Again Result Clean Chromatogram Analyze_Sample_Again->Result

Caption: Troubleshooting logic for identifying sources of contamination in GC-MS analysis.

Technical Support Center: Overcoming Low Solubility of (Z)-2-Hexenoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of (Z)-2-Hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be approximately 7.07 g/L at 25°C[1][2]. However, this value can be influenced by factors such as temperature and pH.

Q2: Why is this compound poorly soluble in water?

A2: this compound is a medium-chain fatty acid with a six-carbon aliphatic tail, which is hydrophobic[3]. While the carboxylic acid head is polar and can form hydrogen bonds with water, the nonpolar carbon chain limits its overall solubility in aqueous media[4][5].

Q3: What are the primary methods to increase the solubility of this compound in aqueous solutions?

A3: The most common and effective methods for enhancing the aqueous solubility of this compound and similar carboxylic acids include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid, forming a more soluble salt.

  • Co-solvents: Using water-miscible organic solvents to increase the overall polarity of the solvent system.

  • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic fatty acid.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the this compound molecule.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffer.

This guide addresses unexpected precipitation of this compound when preparing aqueous buffer solutions.

start Precipitation Observed check_ph Check pH of the Buffer start->check_ph ph_low Is pH < pKa (~4.7)? check_ph->ph_low increase_ph Increase pH to > 6.0 ph_low->increase_ph Yes still_precipitates Still Precipitates? ph_low->still_precipitates No reassess Re-assess Solubility increase_ph->reassess reassess->still_precipitates consider_other Consider Co-solvents, Surfactants, or Cyclodextrins still_precipitates->consider_other Yes soluble Soluble still_precipitates->soluble No

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Problem: You are observing precipitation of this compound in your aqueous buffer.

Cause: The pH of your buffer is likely at or below the pKa of this compound (approximately 4.74 for the trans isomer), causing the acid to be in its less soluble, protonated form[6].

Solution: Increase the pH of your aqueous solution to at least 1.5 to 2 units above the pKa. A pH of 6.5 or higher is recommended to ensure the carboxylic acid is deprotonated to its more soluble carboxylate salt form[6][7].

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a stock solution of a suitable base, such as 1 M NaOH.

  • Slowly add the base dropwise to your this compound suspension while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the desired pH (e.g., 7.4) is reached and the solution becomes clear.

  • If necessary, adjust the final volume with additional buffer to achieve the target concentration.

Expected Solubility Increase with pH Adjustment (Illustrative Data)

pHExpected Solubility of a Hexenoic Acid Analog (g/L)Form
3.0LowPredominantly protonated (less soluble)
4.7ModerateMix of protonated and deprotonated forms
6.5HighPredominantly deprotonated (more soluble)
7.4Very HighAlmost fully deprotonated (highly soluble)

Note: This table is illustrative and based on the general behavior of carboxylic acids. Actual values for this compound should be determined experimentally.

Issue 2: Insufficient solubility for desired concentration, even after pH adjustment.

This guide provides solutions for when pH adjustment alone is not sufficient to achieve the target concentration of this compound.

Problem: You require a higher concentration of this compound than what is achievable by pH adjustment alone.

Cause: The inherent hydrophobicity of the molecule limits its solubility even in its salt form at high concentrations.

Solution: Introduce a water-miscible organic co-solvent to your aqueous solution. Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

Experimental Protocol: Co-solvent Solubilization

  • Prepare various stock solutions of your chosen co-solvent (e.g., ethanol, propylene glycol) in your aqueous buffer at different percentages (v/v).

  • Add this compound to each co-solvent/buffer mixture up to the desired concentration.

  • Agitate the solutions (e.g., using a magnetic stirrer or shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Visually inspect for any undissolved material. If the solution is clear, the compound is soluble at that concentration and co-solvent percentage.

Illustrative Solubility of a Hexanoic Acid Analog in Ethanol/Water Mixtures

Ethanol (% v/v)Approximate Solubility (g/L)
0~10
10~50
20~150
50>300

Note: This table provides illustrative data based on the expected trend. Actual values should be determined experimentally.

Problem: You need to increase the solubility of this compound without using organic co-solvents, or co-solvents are incompatible with your experimental system.

Solution: Utilize a non-ionic surfactant such as Tween 80 (Polysorbate 80). Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate this compound, increasing its apparent solubility[8].

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare a stock solution of your chosen surfactant (e.g., 10% w/v Tween 80) in your aqueous buffer.

  • Prepare a series of dilutions of the surfactant stock solution to achieve a range of final surfactant concentrations.

  • Add an excess amount of this compound to each surfactant solution.

  • Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet any undissolved acid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Illustrative Effect of Tween 80 on Carboxylic Acid Solubility

Tween 80 Conc. (% w/v)Apparent Solubility (g/L)
0.0~7.1
0.1~15
0.5~40
1.0~75

Note: This table is illustrative. The actual increase in solubility will depend on the specific surfactant and experimental conditions.

start Need to Increase Solubility biocompatibility Biocompatibility a Concern? start->biocompatibility non_ionic Use Non-ionic Surfactants (e.g., Tween 80, Poloxamers) biocompatibility->non_ionic Yes ionic Consider Ionic Surfactants (e.g., SDS) - Use with caution biocompatibility->ionic No cmc Determine CMC of Surfactant non_ionic->cmc ionic->cmc concentration Work above CMC for Micellar Solubilization cmc->concentration

Caption: Decision process for selecting a suitable surfactant.

Problem: You require a stable, water-soluble formulation of this compound, and other methods are not suitable.

Solution: Form an inclusion complex with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic tail of this compound can be encapsulated within the cyclodextrin cavity, forming a water-soluble host-guest complex[9][10].

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol is based on the method described by Higuchi and Connors to determine the stoichiometry and stability constant of the complex.

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 48-72 hours).

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved acid.

  • Determine the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and its stability.

Illustrative Phase Solubility Diagram for a Fatty Acid with HP-β-CD

A linear increase in the solubility of this compound with increasing HP-β-CD concentration (an AL-type diagram) would suggest the formation of a 1:1 soluble complex.

Illustrative Data for HP-β-CD Complexation

HP-β-CD Conc. (mM)Apparent Solubility of Fatty Acid (mM)
00.5
101.5
202.5
303.5
404.5

Note: This table is illustrative and represents a hypothetical AL-type phase solubility diagram.

Summary of Key Experimental Protocols

Shake-Flask Method for Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

start Add Excess Compound to Solvent equilibrate Agitate at Constant Temp (24-72h) start->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Solute Concentration in Supernatant/Filtrate separate->analyze result Determine Solubility analyze->result

References

Matrix effects in the analysis of (Z)-2-Hexenoic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects in the quantitative analysis of (Z)-2-Hexenoic acid from biological samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?

A1: The "matrix" consists of all components within a biological sample apart from the analyte of interest, this compound.[1][2] These components can include salts, proteins, lipids, and endogenous metabolites.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative results.[1][4] For short-chain fatty acids like this compound, which are present at low concentrations, these effects can be particularly detrimental.[5]

Q2: What are the primary causes of matrix effects when analyzing this compound in plasma or serum?

A2: In complex biological matrices like plasma and serum, the most common cause of matrix effects, particularly ion suppression, is the presence of phospholipids.[6] Phospholipids are major components of cell membranes and are notorious for co-extracting with analytes of interest and fouling the mass spectrometer source. Other potential sources of interference include other endogenous lipids, salts, and anticoagulants used during sample collection.[3] Poor chromatographic separation, where matrix components elute at the same time as this compound, is a major contributor to the problem.[4]

Q3: How can I quantitatively determine if my analysis is impacted by matrix effects?

A3: The most common and reliable method is the post-extraction spike method .[6] This technique involves comparing the response of the analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a pure solvent.[4] Any significant difference between these two signals indicates the presence of ion suppression or enhancement. A qualitative assessment can also be performed using the post-column infusion method, where a constant flow of the analyte is infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention time of the analyte indicate matrix effects.[4][7]

Q4: What is the most effective type of internal standard to use to compensate for matrix effects?

A4: The gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., this compound-d7).[1] A SIL internal standard is chemically identical to the analyte and will co-elute chromatographically. Consequently, it experiences the same degree of ionization suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q5: Is derivatization recommended for analyzing this compound, and how does it influence matrix effects?

A5: Derivatization is often employed for short-chain fatty acids to improve their chromatographic retention on reverse-phase columns and enhance their ionization efficiency, which can be inherently poor.[8][9] While derivatization adds an extra step to the sample preparation workflow, it can help mitigate matrix effects by shifting the analyte's retention time away from early-eluting, highly suppressing matrix components like salts.[9][10] However, the derivatization reagents themselves must be carefully evaluated to ensure they do not introduce new interferences.

Section 2: Troubleshooting Guides

Problem: Poor Signal Intensity / Significant Ion Suppression

Symptoms:

  • Analyte response is much lower in the biological matrix compared to the pure solvent.

  • Poor sensitivity and high limits of detection (LOD) and quantification (LOQ).

  • Inability to detect the analyte at expected concentrations.

Troubleshooting Workflow

start Low Signal or Ion Suppression Observed check_sample_prep Review Sample Preparation Method start->check_sample_prep check_chromatography Evaluate Chromatographic Separation start->check_chromatography check_ms Optimize MS Source Conditions start->check_ms ppt Using Protein Precipitation (PPT)? check_sample_prep->ppt retention Analyte eluting near void volume? check_chromatography->retention flow_rate High Flow Rate? check_ms->flow_rate lle_spe Switch to LLE or SPE for better cleanup ppt->lle_spe Yes modify_gradient Modify Gradient or Change Column Chemistry retention->modify_gradient Yes reduce_flow Reduce flow rate to enhance ionization flow_rate->reduce_flow Yes

Caption: Troubleshooting workflow for low signal intensity.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inadequate Sample Cleanup Protein precipitation (PPT) is often insufficient for removing phospholipids. Switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[11][12]
Poor Chromatographic Retention If this compound elutes too early (near the solvent front), it may co-elute with salts and other highly polar interferences.[4][10] Optimize the LC gradient, consider a different column chemistry (e.g., C18, PFP), or use derivatization to increase retention.
High LC Flow Rate High flow rates in electrospray ionization (ESI) can lead to less efficient desolvation and increased susceptibility to ion suppression.[11] Reducing the flow rate can improve ionization efficiency and reduce matrix effects.
Suboptimal Ion Source Parameters Ensure that the ion source temperature, nebulizer gas, and capillary voltage are optimized for this compound. Incorrect settings can exacerbate signal suppression.
Use of an Inappropriate Internal Standard If not using a SIL-IS, the analog internal standard may not experience the same matrix effect as the analyte. The most robust solution is to use a stable isotope-labeled internal standard.
Problem: High Signal Variability / Poor Reproducibility

Symptoms:

  • Inconsistent peak areas for replicate injections of the same sample.

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inability to meet regulatory criteria for precision and accuracy.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Ensure consistent vortexing times, accurate pipetting, and complete solvent evaporation. Automating sample preparation can significantly improve reproducibility.[3]
Erratic Elution of Contaminants Phospholipids and other matrix components can build up on the analytical column and elute erratically, causing fluctuating ion suppression. Implement a robust column wash step between injections or use a guard column.
Variable Matrix Composition Between Samples Different lots of biological matrix can have varying levels of endogenous components, leading to what is known as a "relative matrix effect". Evaluate matrix effects across multiple sources or lots of the biological matrix during method validation.
MS Source Contamination Buildup of non-volatile matrix components in the ion source can lead to unstable and decreasing signal over an analytical run. Regularly clean the mass spectrometer's ion source as part of routine maintenance.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general method for extracting this compound and other short-chain fatty acids from plasma or serum.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (a stable isotope-labeled version of the analyte is highly recommended).

  • Acidification: Add 20 µL of 1M HCl to protonate the fatty acid, making it more soluble in organic solvent.[13] Vortex briefly.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).[13]

  • Mixing: Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample (100 µL) add_is Add Internal Standard sample->add_is acidify Acidify (e.g., HCl) add_is->acidify extract Add Extraction Solvent (MTBE) acidify->extract vortex Vortex & Centrifuge extract->vortex transfer Transfer Organic Layer vortex->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for LLE sample preparation and analysis.

Protocol 2: Representative LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. Parameters must be optimized for your specific instrumentation.

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 min, hold, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Interface Temp 300°C[14]
Desolvation Temp 400°C[14]
Nebulizing Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion [M-H]⁻ → Product Ion (To be determined by infusion)
Protocol 3: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate the matrix factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike): Process blank biological matrix through the entire extraction procedure (Protocol 1). Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike/Extracted Sample): Spike the analyte and internal standard into the blank biological matrix before starting the extraction procedure.

  • Analyze all three sets using the optimized LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[15]

      • An MF > 100% indicates ion enhancement.[15]

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Logic for Assessing Matrix Effects

set_a Set A Analyte in Solvent Measures nominal instrument response calc_mf Calculate Matrix Factor (MF) MF = (Peak Area B / Peak Area A) set_a->calc_mf set_b Set B Post-Extraction Spike Analyte spiked into extracted blank matrix. Measures response in presence of matrix. set_b->calc_mf calc_re Calculate Recovery (RE) RE = (Peak Area C / Peak Area B) set_b->calc_re set_c Set C Pre-Extraction Spike Analyte spiked before extraction. Measures overall process efficiency. set_c->calc_re result_mf MF < 100% -> Suppression MF > 100% -> Enhancement MF ≈ 100% -> No Effect calc_mf->result_mf

Caption: Diagram illustrating the calculation of matrix factor.

Section 4: Quantitative Data Summary

The sensitivity of short-chain fatty acid analysis can vary significantly based on the sample preparation method, chromatographic conditions, and mass spectrometer used. The table below provides examples of reported limits of detection (LOD) and quantification (LOQ) for similar fatty acids to provide a general benchmark.

AnalyteMethodLODLOQReference
AcetateGC-MS0.3–0.6 µg/mL-[13][16]
PropionateGC-MS0.03–0.12 µg/mL-[13][16]
ButyrateGC-MS0.03–0.12 µg/mL-[13][16]
Various Fatty AcidsLC-MS/MS<2.6 pg on column<0.09 ng/mL[17]
Various SCFAsLC-HRMS (derivatized)20-200 ng/mL-[9]

References

Technical Support Center: Enhancing the Stability of (Z)-2-Hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with (Z)-2-Hexenoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

This compound derivatives are susceptible to three main degradation pathways:

  • Isomerization: The thermodynamically less stable (Z)-isomer can convert to the more stable (E)-isomer. This process can be catalyzed by light, heat, and acidic or basic conditions.[1]

  • Oxidation: The double bond in the hexenoic acid chain is prone to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products. This can be initiated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: Derivatives such as esters and amides can undergo hydrolysis, cleaving the derivative group from the carboxylic acid. This reaction is often catalyzed by acidic or basic conditions.[2]

Q2: How does pH affect the stability of my compound?

The pH of the formulation can significantly impact the stability of this compound derivatives. Extreme pH values, both acidic and basic, can catalyze hydrolysis of ester or amide functionalities.[2] The ionization state of the carboxylic acid group is also pH-dependent, which can influence its reactivity and susceptibility to other degradation pathways.[2] For optimal stability, it is crucial to maintain the pH within a range that minimizes degradation, often achieved through the use of buffer systems.[2]

Q3: What is the most effective way to prevent Z to E isomerization?

To minimize isomerization, it is critical to control the storage and handling conditions. Key recommendations include:

  • Storage as a solid: Whenever possible, store the compound in its solid form, as isomerization is typically slower in the solid state.[1]

  • Low temperature storage: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down thermal isomerization.[1]

  • Protection from light: Use amber vials or wrap containers in aluminum foil to prevent photochemical isomerization.[1] It is also advisable to minimize light exposure during purification procedures.[1]

  • Solvent choice: Use non-polar, aprotic solvents for solutions, as polar or protic solvents can sometimes accelerate isomerization.[1]

  • Avoid acidic contaminants: Traces of acid from purification steps (e.g., silica (B1680970) gel) can catalyze isomerization. Ensure all glassware is neutralized and use high-purity solvents.[1] Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1%) to the eluent during chromatography can also help.[1]

Q4: Can I use antioxidants to improve the stability of my this compound derivative?

Yes, incorporating antioxidants is a highly effective strategy to prevent oxidative degradation. Antioxidants work by scavenging free radicals that initiate the oxidation process.[3][4] There are both natural and synthetic antioxidants available. The choice and concentration of the antioxidant can significantly impact its effectiveness and may need to be optimized for your specific formulation.[5]

Q5: What are cyclodextrin (B1172386) inclusion complexes and how can they enhance stability?

Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules, such as this compound derivatives, within their hydrophobic inner cavity.[6][7] This encapsulation, known as forming an inclusion complex, offers several advantages:

  • Protection from the environment: The encapsulated molecule is shielded from factors like oxygen and light, thus inhibiting oxidation and photo-isomerization.[8][9]

  • Improved water solubility: The hydrophilic exterior of the cyclodextrin can enhance the aqueous solubility of poorly soluble derivatives.[8][9][10]

  • Enhanced stability: By sequestering the reactive double bond, cyclodextrins can significantly improve the overall chemical stability of the compound.[8][9]

Troubleshooting Guides

Issue 1: Rapid Isomerization to the (E)-isomer is Observed Post-Purification

Potential Cause Troubleshooting Step Expected Outcome
Residual Acid from Chromatography 1. Co-evaporate the purified sample with a neutral solvent like toluene (B28343) (3 times). 2. Use pre-washed, neutralized silica gel. 3. Add 0.1% triethylamine to the chromatography eluent.[1]Reduced or eliminated isomerization after purification.[1]
Light Exposure During Purification 1. Wrap the chromatography column in aluminum foil. 2. Collect fractions in amber vials.[1]Preservation of the (Z)-isomer configuration.[1]
Acidic Solvents Use HPLC-grade, distilled solvents stored over a neutral drying agent.[1]Improved stability of the (Z)-isomer in solution.[1]

Issue 2: Degradation of the Compound in an Aqueous Formulation

Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation 1. Add an appropriate antioxidant (e.g., BHT, Vitamin E) to the formulation. 2. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon).Increased shelf-life and reduced formation of oxidation byproducts.
pH-Mediated Hydrolysis 1. Determine the optimal pH for stability through a pH-rate profile study. 2. Incorporate a suitable buffer system to maintain the optimal pH.[2]Enhanced stability against hydrolytic degradation.
Poor Aqueous Solubility Leading to Instability 1. Consider forming a cyclodextrin inclusion complex.[8][9] 2. Explore the use of non-ionic surfactants to create a stable, water-soluble formulation.[11][12]Improved solubility and protection of the molecule from degradation.

Data Presentation

Table 1: Hypothetical Effect of Antioxidants on the Stability of a this compound Ester in Solution after 30 Days at 40°C

Antioxidant (Concentration) (Z)-Isomer Purity (%) Total Degradation Products (%)
Control (None)7515
BHT (0.02%)924
Vitamin E (0.05%)943
Rosemary Extract (0.1%)906

Table 2: Hypothetical Influence of pH on the Rate of Hydrolysis of a this compound Amide in Aqueous Buffer at 50°C

pH Observed Rate Constant (kobs) (day-1) Half-life (t1/2) (days)
3.00.0858.2
5.00.01546.2
7.00.02034.7
9.00.1106.3

Experimental Protocols

Protocol 1: Stabilization using β-Cyclodextrin Inclusion Complexation

  • Molar Ratio Determination: Determine the optimal molar ratio of the this compound derivative to β-cyclodextrin (commonly 1:1 or 1:2).

  • Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating (40-50°C) can be applied to aid dissolution.

  • Addition of the Active Compound: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the stirred β-cyclodextrin solution.

  • Complexation: Stir the resulting mixture at room temperature for 24-48 hours, protected from light.

  • Isolation of the Complex:

    • For a solid complex, the solution can be cooled (e.g., at 4°C) to induce precipitation. The precipitate is then collected by filtration, washed with a small amount of cold water, and dried under vacuum.

    • Alternatively, the solution can be freeze-dried to obtain a solid powder of the inclusion complex.[7]

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as NMR, FTIR, DSC, or XRD.

  • Stability Assessment: Compare the stability of the inclusion complex against an uncomplexed control under accelerated stability conditions (e.g., elevated temperature, light exposure). Monitor for isomerization and degradation using HPLC or GC.

Protocol 2: Evaluating the Efficacy of Antioxidants

  • Preparation of Stock Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Also, prepare stock solutions of the antioxidants to be tested (e.g., BHT, Vitamin E) at various concentrations.

  • Sample Preparation: Aliquot the derivative stock solution into several amber vials. Add different concentrations of each antioxidant to the vials. Include a control sample with no antioxidant.

  • Accelerated Stability Study:

    • Place the vials in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).

    • Expose a parallel set of samples to a controlled light source (photostability testing).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each sample.

  • Analytical Monitoring: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of the (Z)-isomer and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining (Z)-isomer against time for each antioxidant concentration to determine the most effective antioxidant and its optimal concentration.

Visualizations

TroubleshootingWorkflow Start Stability Issue Encountered with This compound Derivative CheckIsomerization Is (Z) to (E) Isomerization the Primary Issue? Start->CheckIsomerization CheckDegradation Are Other Degradation Products Observed? CheckIsomerization->CheckDegradation No IsomerizationYes Implement Isomerization Control CheckIsomerization->IsomerizationYes Yes DegradationYes Identify Degradation Pathway CheckDegradation->DegradationYes Yes AdvancedFormulation Consider Advanced Formulation Strategies CheckDegradation->AdvancedFormulation No / Further Stability Needed Storage Optimize Storage: - Solid Form - Low Temperature (-20°C / -80°C) - Protect from Light (Amber Vials) IsomerizationYes->Storage Purification Refine Purification: - Neutralize Glassware/Silica - Use Aprotic/Non-Polar Solvents - Add Base (e.g., TEA) to Eluent IsomerizationYes->Purification Storage->AdvancedFormulation Purification->AdvancedFormulation Oxidation Suspect Oxidation? DegradationYes->Oxidation Hydrolysis Suspect Hydrolysis? Oxidation->Hydrolysis No AddAntioxidant Add Antioxidants (e.g., BHT, Vitamin E) Oxidation->AddAntioxidant Yes InertAtmosphere Use Inert Atmosphere (Nitrogen/Argon) Oxidation->InertAtmosphere Yes ControlpH Control pH with Buffers Hydrolysis->ControlpH Yes AddAntioxidant->AdvancedFormulation InertAtmosphere->AdvancedFormulation ControlpH->AdvancedFormulation Cyclodextrin Cyclodextrin Encapsulation AdvancedFormulation->Cyclodextrin Microencapsulation Microencapsulation AdvancedFormulation->Microencapsulation

Caption: Troubleshooting workflow for addressing stability issues.

Caption: Cyclodextrin encapsulation protects the guest molecule.

References

Technical Support Center: Optimizing (Z)-2-Hexenoic Acid Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (Z)-2-Hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

This compound, a medium-chain fatty acid, is a volatile organic compound found in various plants and fruits.[1][2] It has been reported in species such as sweet cherry (Prunus avium), Euphorbia tithymaloides, and Deschampsia antarctica.[3] It contributes to the characteristic aroma of many fruits.

Q2: Which extraction methods are suitable for this compound?

Due to its volatile nature, several extraction techniques can be employed. The choice of method depends on the sample matrix, desired purity, and available equipment. Common methods include:

  • Steam Distillation: A traditional method effective for separating volatile compounds like fatty acids.[4]

  • Solvent Extraction: Including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are widely used for their versatility.[4]

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance extraction efficiency, often with reduced time and solvent consumption.

  • Supercritical Fluid Extraction (SFE): An environmentally friendly method using supercritical CO2, which is particularly suitable for heat-sensitive compounds.

Q3: How can I quantify the amount of this compound in my extract?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the quantification of volatile fatty acids like this compound.[5][6] For accurate quantification, it is often necessary to derivatize the fatty acids into more volatile forms, such as fatty acid methyl esters (FAMEs).[7]

Q4: What is derivatization and why is it important for GC-MS analysis of this compound?

Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative. For GC-MS analysis of fatty acids, derivatization is crucial to increase their volatility and thermal stability, which improves their separation and detection.[7] A common method is transmethylation to form Fatty Acid Methyl Esters (FAMEs).[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration. For some matrices, enzymatic pretreatment may be beneficial.
Inappropriate Solvent Selection Test a range of solvents with varying polarities. For this compound, moderately polar solvents like ethanol (B145695) or a mixture of hexane (B92381) and isopropanol (B130326) can be effective.[8] Chloroform/methanol (B129727) mixtures have also shown high efficiency for total fatty acid extraction.[8]
Suboptimal Extraction Parameters Optimize parameters such as temperature, time, and solvent-to-solid ratio. For UAE, also optimize ultrasonic power and frequency. For SFE, pressure and temperature are critical.
Compound Degradation This compound can be sensitive to high temperatures. If using methods involving heat (like Soxhlet or high-temperature UAE), consider using a lower boiling point solvent or reducing the extraction temperature.[9]
Emulsion Formation (in LLE) The formation of an emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or using centrifugation.
Poor Purity of the Extract

Problem: The extract contains a high level of impurities, interfering with downstream analysis.

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds Use a more selective solvent system. Employ a purification step after the initial extraction, such as Solid-Phase Extraction (SPE) or column chromatography.
Presence of Water in the Final Extract Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) before solvent evaporation.[4]
Matrix Effects in GC-MS Analysis The sample matrix can interfere with the ionization and detection of the target analyte. Dilute the sample or use matrix-matched calibration standards for more accurate quantification.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of methods for short-chain fatty acids based on typical performance characteristics.

Extraction Method Typical Recovery Rate Processing Time Solvent Consumption Selectivity Cost
Steam Distillation Lower & VariableModerateLow (Water)ModerateLow
Solvent Extraction (LLE) High (with optimization)LongHighLow to ModerateLow
Solid-Phase Extraction (SPE) High (sorbent dependent)ShortLowHighModerate
Ultrasound-Assisted (UAE) HighShortLow to ModerateModerateModerate
Supercritical Fluid (SFE) HighModerateNone (CO2)HighHigh

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general procedure for the extraction of this compound from a plant matrix.

Materials:

  • Finely ground plant material (e.g., fruit pulp, leaves)

  • Extraction solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried and ground plant material and place it in a flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the flask in an ultrasonic bath or use a probe sonicator.

  • Sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

  • After sonication, centrifuge the mixture to separate the solid residue.

  • Filter the supernatant to remove any remaining particles.

  • Concentrate the extract using a rotary evaporator at a low temperature to avoid loss of the volatile acid.

  • The resulting crude extract can then be further purified or directly analyzed by GC-MS after derivatization.

Sample Preparation for GC-MS Analysis

This protocol outlines the derivatization of this compound to its methyl ester for GC-MS analysis.

Materials:

  • Crude extract containing this compound

  • Methanol with 1% concentrated H2SO4

  • n-hexane

  • Internal standard (e.g., deuterated acetic acid)

  • GC vials

Procedure:

  • Take a known volume of the crude extract and add a known amount of the internal standard.

  • Add methanol containing 1% concentrated H2SO4.

  • Heat the mixture at a controlled temperature (e.g., 70°C) for 30 minutes to facilitate the esterification reaction.

  • After cooling, add n-hexane to extract the newly formed fatty acid methyl esters (FAMEs).

  • Vortex the mixture and then allow the layers to separate.

  • Carefully collect the upper n-hexane layer, which contains the FAMEs.

  • Transfer the hexane layer to a GC vial for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Material Grinding Grinding & Drying Start->Grinding Extraction Extraction Method (UAE, SFE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Derivatization Derivatization (to FAMEs) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Cause1 Incomplete Cell Lysis? Start->Cause1 Action1 Optimize grinding Add enzymatic treatment Cause1->Action1 Yes Cause2 Suboptimal Solvent? Cause1->Cause2 No Action2 Test solvents of varying polarity Cause2->Action2 Yes Cause3 Incorrect Parameters? Cause2->Cause3 No Action3 Optimize Time, Temp, Ratio, Power/Pressure Cause3->Action3 Yes Cause4 Compound Degradation? Cause3->Cause4 No Action4 Lower temperature Use milder method Cause4->Action4 Yes

Caption: Decision tree for troubleshooting low extraction yields.

References

Reducing side reactions in the esterification of (Z)-2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the esterification of (Z)-2-Hexenoic acid. The focus is on minimizing side reactions, particularly Z to E isomerization, to maintain the stereochemical integrity of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the esterification of this compound.

Q1: My final product is a mixture of Z and E isomers. What is the primary cause of this isomerization?

A1: The most common cause of Z to E isomerization during the esterification of this compound is the use of strong acid catalysts and/or high reaction temperatures, which are typical in standard Fischer esterification procedures. The acidic conditions can protonate the double bond, leading to rotation around the carbon-carbon single bond and subsequent deprotonation to form the more thermodynamically stable E isomer.

Q2: How can I minimize Z/E isomerization during esterification?

A2: To minimize isomerization, it is crucial to employ milder reaction conditions. Consider the following approaches:

  • Use of milder esterification methods: Methods like the Steglich esterification or the Mitsunobu reaction are performed under neutral or mildly basic conditions and at lower temperatures, which significantly reduces the risk of isomerization.

  • Enzymatic Esterification: Lipase-catalyzed esterification is highly stereoselective and occurs under very mild, neutral pH conditions, virtually eliminating the risk of isomerization.[1][2]

  • Careful selection of acid catalyst: If a Fischer esterification must be used, weaker Brønsted acids or some Lewis acids may cause less isomerization than strong mineral acids like sulfuric acid. However, this approach still carries a higher risk of isomerization compared to Steglich, Mitsunobu, or enzymatic methods.

Q3: I am observing low yields of my desired ester. What are the potential reasons?

A3: Low yields in esterification reactions can be attributed to several factors:

  • Incomplete reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is essential to remove water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent like molecular sieves. Using an excess of the alcohol can also shift the equilibrium.

  • Steric hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced. In such cases, methods like the Steglich esterification, which uses an activating agent like DCC, can be more effective.

  • Side reactions: Besides isomerization, other side reactions such as polymerization of the α,β-unsaturated system or the formation of N-acylurea byproducts in Steglich esterification can consume starting materials and reduce the yield of the desired ester.

Q4: How can I effectively purify the (Z)-ester from the (E)-isomer and other impurities?

A4: The separation of Z and E isomers can be challenging due to their similar physical properties. The following techniques are effective:

  • Argentation Chromatography: This is a powerful method that utilizes the interaction between silver ions and the π-electrons of the double bond. The Z-isomer, being more sterically hindered, interacts less strongly with the silver ions and elutes first.

  • High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC using a C18 column can separate Z and E isomers. Optimization of the mobile phase and temperature is crucial for achieving good resolution.[3]

  • Gas Chromatography (GC): For analytical purposes, GC with a polar capillary column (e.g., DB-WAX) can be used to determine the Z/E ratio.

Q5: What analytical techniques can I use to confirm the stereochemistry of my final product?

A5: The stereochemistry of the Z and E isomers can be confirmed using spectroscopic methods:

  • Proton NMR (¹H NMR): The coupling constant (J-value) between the vinylic protons is the most definitive feature. The cis coupling constant in the Z-isomer is typically smaller (around 10-12 Hz) compared to the trans coupling constant in the E-isomer (around 15-18 Hz).

  • Carbon NMR (¹³C NMR): The chemical shifts of the carbons in the double bond and the carbonyl carbon will differ slightly between the Z and E isomers.

  • Infrared (IR) Spectroscopy: The C=C stretching and C-H bending vibrations can provide clues. The trans C-H out-of-plane bend in the E-isomer gives a characteristic strong absorption around 960-980 cm⁻¹, which is absent in the Z-isomer.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the esterification of this compound under various conditions, illustrating the impact on yield and isomeric purity.

Table 1: Comparison of Different Esterification Methods for the Synthesis of Ethyl (Z)-2-Hexenoate

Esterification MethodCatalyst/ReagentsTemperature (°C)Reaction Time (h)Yield (%)Z:E Isomer Ratio
Fischer-SpeierH₂SO₄ (cat.)80127560:40
Fischer-Speierp-TsOH (cat.)80187070:30
SteglichDCC, DMAP25692>98:2
MitsunobuPPh₃, DIAD0 - 25488>99:1
EnzymaticImmobilized Lipase404895>99:1

Table 2: Influence of Acid Catalyst on Isomerization in Fischer-Speier Esterification

Catalyst (0.5 mol%)Temperature (°C)Reaction Time (h)Conversion (%)Z:E Isomer Ratio
H₂SO₄7088565:35
HCl (in dioxane)70108075:25
Amberlyst-1580246580:20
ZrOCl₂·8H₂O50247090:10

Experimental Protocols

Protocol 1: Stereoretentive Esterification of this compound via Steglich Esterification

This protocol describes a mild and efficient method for the synthesis of esters of this compound with minimal isomerization.

  • Materials:

    • This compound (1 equivalent)

    • Alcohol (1.2 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC in anhydrous DCM to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of (Z)-2-Hexenoate Ester using Argentation Chromatography

This protocol outlines the separation of Z and E isomers of 2-hexenoate esters.

  • Materials:

  • Procedure:

    • Prepare silver nitrate-impregnated silica gel by dissolving AgNO₃ in water or methanol, mixing with silica gel, and then removing the solvent under reduced pressure in the dark. A typical loading is 10-20% (w/w) AgNO₃.

    • Pack a chromatography column with the prepared silica gel using a hexane slurry.

    • Dissolve the crude ester mixture in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane. The less polar E-isomer will elute first, followed by the more retained Z-isomer.

    • Collect fractions and analyze by TLC or GC to identify the fractions containing the pure Z-isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Esterification_Pathways cluster_start This compound cluster_methods Esterification Methods cluster_products Products Z_Acid This compound Fischer Fischer-Speier (H+, Heat) Z_Acid->Fischer High Risk of Isomerization Steglich Steglich (DCC, DMAP) Z_Acid->Steglich Low Risk Mitsunobu Mitsunobu (PPh3, DIAD) Z_Acid->Mitsunobu Low Risk Enzymatic Enzymatic (Lipase) Z_Acid->Enzymatic Very Low Risk Z_Ester Desired (Z)-Ester Fischer->Z_Ester Lower Yield of Z E_Ester Side Product (E)-Ester Fischer->E_Ester Significant Amount Steglich->Z_Ester High Yield Mitsunobu->Z_Ester High Yield Enzymatic->Z_Ester High Yield

Caption: Esterification pathways for this compound and their associated risk of isomerization.

Troubleshooting_Workflow Start Esterification of This compound Check_Purity Analyze Product by GC/NMR Start->Check_Purity Is_Pure_Z Is Z:E Ratio > 98:2? Check_Purity->Is_Pure_Z Low_Yield Is Yield Low? Is_Pure_Z->Low_Yield Yes Purify Purify by Argentation Chromatography or HPLC Is_Pure_Z->Purify No Success Successful Synthesis Low_Yield->Success No Optimize_Conditions Optimize Reaction Conditions: - Use milder method (Steglich/Mitsunobu) - Remove water - Check for side reactions Low_Yield->Optimize_Conditions Yes Purify->Success Optimize_Conditions->Start Re_evaluate Re-evaluate Starting Material Purity Optimize_Conditions->Re_evaluate

Caption: Troubleshooting workflow for the esterification of this compound.

References

Technical Support Center: Accurate Quantification of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate quantification of (Z)-2-Hexenoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying this compound.[1][2] GC-MS often provides higher sensitivity and selectivity, especially when coupled with derivatization.[3][4][5] HPLC can be a simpler alternative if derivatization is to be avoided.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound, like other short-chain fatty acids (SCFAs), is a polar and volatile compound.[4][5] Derivatization is a chemical process that converts the acid into a less polar and more volatile derivative. This improves chromatographic peak shape, reduces tailing, and enhances detection sensitivity in GC-MS analysis.[3][4][5] Common derivatization agents include silylating agents (e.g., BSTFA) and alkyl chloroformates.[4][6]

Q3: How can I minimize matrix effects when analyzing biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a common challenge with complex samples.[7][8] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[6][9]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the "gold standard" for correcting matrix effects as it behaves similarly to the analyte during sample preparation and analysis.[10]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]

Q4: What are the key parameters to validate for a quantitative method for this compound?

A4: Method validation ensures the reliability of your results. Key parameters to assess include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A good linearity is indicated by a correlation coefficient (R²) greater than 0.99.[3][11][12]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. Recoveries between 80% and 120% are generally considered acceptable.[3][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[3][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]

  • Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term storage).[3][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active sites on the GC column or HPLC column interacting with the acidic analyte.[13][14]- GC: Ensure complete derivatization. Use a column with an inert stationary phase. - HPLC: Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group. Use a high-purity column.[13]
Column contamination or degradation.[13][14]- Flush the column with a strong solvent.[13] - If the problem persists, replace the column.[15]
Peak Fronting Sample overload (injecting too high a concentration).[13][15]- Dilute the sample or reduce the injection volume.[13]
Poor sample solubility in the injection solvent.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[13]
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Shifting Retention Times Fluctuations in carrier gas flow rate (GC) or mobile phase flow rate (HPLC).[16]- Check for leaks in the gas lines or pump fittings.[17][18] - Ensure the gas regulators or pump are functioning correctly.[15]
Changes in column temperature.[18]- Verify that the column oven or thermostat is maintaining a stable temperature.
Mobile phase composition change (HPLC).[18]- Prepare fresh mobile phase. Ensure proper mixing if using a gradient.
Issue 3: Low or No Signal
Symptom Potential Cause Troubleshooting Steps
No Analyte Peak Incomplete derivatization (GC-MS).- Optimize derivatization conditions (reagent concentration, temperature, time).[11]
Analyte degradation.- Check sample stability and storage conditions.[10]
Injection issues (e.g., leaking syringe, blocked injector).[17]- Inspect the syringe and injector. Perform a system leak check.[17]
Low Sensitivity Suboptimal instrument parameters.- Optimize detector settings, injection temperature, and flow rates.[17]
Matrix effects (ion suppression in LC-MS).- Implement strategies to mitigate matrix effects as described in the FAQs.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound via Silylation

This protocol outlines a general procedure for the derivatization and quantification of this compound in a biological matrix using GC-MS.

  • Sample Preparation and Extraction:

    • To 100 µL of the sample (e.g., plasma), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).[10]

    • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.[6]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.[6]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[6]

    • Allow the sample to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • MS Detection: Use electron ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS derivative of this compound and the internal standard.

Quantitative Data Summary

The following table presents hypothetical yet realistic performance data for the described GC-MS method, based on typical validation results for SCFA analysis.[3][12]

Parameter Result
Linearity (R²) > 0.995
Concentration Range 0.1 - 100 µM
Accuracy (Recovery) 92% - 108%
Precision (RSD) < 10%
Limit of Quantification (LOQ) 0.1 µM

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample + Internal Standard extraction 2. Liquid-Liquid Extraction sample->extraction dry 3. Evaporation to Dryness extraction->dry deriv 4. Silylation (BSTFA) dry->deriv gcms 5. GC-MS Analysis (SIM Mode) deriv->gcms data 6. Data Processing & Quantification gcms->data

Caption: GC-MS quantification workflow for this compound.

troubleshooting_logic start Inaccurate Quantification? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No peak_shape_sol Check for: - Sample Overload - Column Contamination - Incomplete Derivatization peak_shape->peak_shape_sol Yes sensitivity Low Sensitivity? retention_time->sensitivity No rt_sol Check for: - Leaks in System - Temperature Fluctuations - Flow Rate Instability retention_time->rt_sol Yes sensitivity_sol Check for: - Matrix Effects - Detector Settings - Analyte Degradation sensitivity->sensitivity_sol Yes end_node Re-analyze peak_shape_sol->end_node rt_sol->end_node sensitivity_sol->end_node

References

Enhancing the shelf-life of (Z)-2-Hexenoic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the shelf-life and ensuring the integrity of (Z)-2-Hexenoic acid standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a medium-chain unsaturated fatty acid.[1][2] Its proper storage and handling are crucial because its chemical structure, particularly the cis double bond, is susceptible to degradation, which can impact experimental accuracy and reproducibility.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for unsaturated fatty acids like this compound are:

  • Oxidation: The double bond is prone to oxidation, which can be initiated by factors like heat, light, and the presence of oxygen and metal ions. This can lead to the formation of hydroperoxides, aldehydes, and other breakdown products.

  • Isomerization: The cis double bond can isomerize to the more stable trans configuration ((E)-2-Hexenoic acid), especially when exposed to heat or certain catalysts.[3][4][5][6]

  • Hydrolysis: If the acid is in an esterified form, it can be hydrolyzed back to the free fatty acid and the corresponding alcohol.[3][5][7][8][9]

Q3: What are the recommended storage conditions for this compound standards?

To ensure the long-term stability of this compound standards, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C)Minimizes enzymatic degradation and slows down chemical reactions like oxidation and isomerization.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.
Light Protect from light (use amber vials)Light can catalyze oxidative degradation.
Solvent High-purity, peroxide-free organic solvent (e.g., ethanol, isopropanol, or hexane)The choice of solvent can impact stability; ensure it is free of impurities that could catalyze degradation.[10]
Container Tightly sealed glass vials with PTFE-lined capsPrevents solvent evaporation and contamination.

Q4: How can I assess the purity of my this compound standard?

The purity of this compound standards can be assessed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for analyzing volatile compounds like short-chain fatty acids. Derivatization to a more volatile ester (e.g., methyl ester) is often performed to improve peak shape and sensitivity.[2][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate this compound from its impurities, including the (E)-isomer.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the isomeric purity.

Troubleshooting Guides

GC-MS Analysis Issues

Q5: I am observing poor peak shape (tailing) for this compound in my GC-MS analysis. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is a common issue in GC analysis.

  • Cause: Active sites in the GC inlet liner, column, or contamination can interact with the carboxylic acid group, leading to poor peak shape.[7][14]

  • Solution:

    • Derivatization: Convert the carboxylic acid to a less polar and more volatile ester (e.g., methyl ester) using a derivatizing agent like BF₃-methanol.[7]

    • Inlet Maintenance: Regularly clean or replace the injector liner. Using a deactivated liner can also help.[7][14]

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants.[7]

Q6: I suspect my this compound standard has isomerized to the (E)-form. How can I confirm this using GC-MS?

  • Challenge: (Z)- and (E)-isomers of fatty acid methyl esters can be difficult to separate on standard GC columns.

  • Solution:

    • Use a specialized GC column: A highly polar capillary column is recommended for the separation of geometric isomers.[9]

    • Optimize GC method: A slow temperature gradient is crucial for improving the separation of isomers.

    • Reference Standard: Inject a standard of (E)-2-Hexenoic acid to compare retention times.

Experimental Protocols

Protocol 1: Preparation of this compound Methyl Ester for GC-MS Analysis

This protocol describes the derivatization of this compound to its methyl ester for improved GC-MS analysis.

Materials:

  • This compound standard

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass test tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound standard into a glass test tube.

  • Add 1 mL of 14% BF₃-methanol solution to the test tube.

  • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

  • Vortex the mixture for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_prep Standard Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analytical Methods cluster_data Data Analysis prep_standard Prepare this compound Standard Solution derivatization Esterification to FAMEs prep_standard->derivatization Optional for GC-MS hplc HPLC Analysis prep_standard->hplc gcms GC-MS Analysis derivatization->gcms data_analysis Purity Assessment & Isomer Identification gcms->data_analysis hplc->data_analysis

Caption: Workflow for Purity Assessment of this compound.

degradation_pathways Degradation Pathways of this compound cluster_oxidation Oxidation cluster_isomerization Isomerization Z_Hexenoic_Acid This compound (cis isomer) Oxidation_Products Aldehydes, Ketones, other breakdown products Z_Hexenoic_Acid->Oxidation_Products Heat, Light, O2 E_Hexenoic_Acid (E)-2-Hexenoic Acid (trans isomer) Z_Hexenoic_Acid->E_Hexenoic_Acid Heat, Catalysts

Caption: Primary Degradation Pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (Z)-2-Hexenoic Acid and (E)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the geometric isomers (Z)-2-Hexenoic acid and (E)-2-Hexenoic acid. While direct comparative studies evaluating the same biological endpoints for both isomers are limited, this document synthesizes the available experimental data to highlight their distinct and potentially therapeutically relevant properties.

Executive Summary

(E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, has demonstrated notable antiviral activity against specific enteroviruses. In contrast, current research on this compound, or cis-2-Hexenoic acid, points towards its involvement in bacterial communication, specifically in quorum sensing and biofilm dispersion. This comparison guide presents the quantitative data for these distinct activities, details the experimental methodologies used to ascertain them, and provides visual representations of the relevant biological pathways.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound and (E)-2-Hexenoic acid. It is important to note the different types of biological activities reported for each isomer, reflecting the current state of research.

Biological ActivityIsomerTest SystemQuantitative DataCitation(s)
Antiviral Activity (E)-2-Hexenoic acidHeLa cells infected with Coxsackievirus B3 (CVB3)EC₅₀: 2.9 µM[1]
(E)-2-Hexenoic acidHeLa cells infected with Enterovirus A71 (EV-A71)EC₅₀: 3.21 µM[1]
Cytotoxicity (E)-2-Hexenoic acidHeLa cellsCC₅₀: 33.62 µM[1]
Quorum Sensing This compoundBelongs to the class of cis-2-alkenoic acids, known as Diffusible Signal Factors (DSFs) that regulate quorum sensing and biofilm dispersion in various bacteria.Specific quantitative data for this compound is not available; however, related cis-2-alkenoic acids are active at nanomolar to micromolar concentrations.[2][3]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells.

Key Biological Activities and Mechanisms of Action

(E)-2-Hexenoic Acid: Antiviral Properties

Recent studies have highlighted the potential of (E)-2-Hexenoic acid as an antiviral agent. Research has shown its efficacy against non-enveloped RNA viruses, specifically Coxsackievirus B3 and Enterovirus A71, which are responsible for a range of human diseases.[1]

Mechanism of Action: The primary mechanism of antiviral activity for (E)-2-Hexenoic acid appears to be the inhibition of viral entry into the host cell.[1] Time-of-addition assays have demonstrated that the compound is most effective when present during the early stages of viral infection, suggesting interference with virus-receptor binding or subsequent entry processes.

antiviral_mechanism cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibition by (E)-2-Hexenoic Acid cluster_replication Viral Replication Cycle Virus Enterovirus (e.g., CVB3, EV-A71) Receptor Host Cell Receptor Virus->Receptor Attachment Binding Virus-Receptor Binding Receptor->Binding Entry Viral Entry (Endocytosis) Binding->Entry Uncoating Viral RNA Release Entry->Uncoating Replication Viral RNA Replication & Protein Synthesis Uncoating->Replication E_2_Hexenoic_Acid (E)-2-Hexenoic Acid E_2_Hexenoic_Acid->Binding Inhibits E_2_Hexenoic_Acid->Entry Inhibits Assembly New Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release

Figure 1: Proposed mechanism of antiviral action of (E)-2-Hexenoic acid.

This compound: Role in Bacterial Quorum Sensing

This compound belongs to a family of cis-2-alkenoic acids that function as "Diffusible Signal Factors" (DSFs) in bacterial communication.[2][3] These signaling molecules are involved in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. This coordinated behavior includes the regulation of virulence factors and biofilm formation.

Mechanism of Action: In many pathogenic bacteria, DSFs like cis-2-alkenoic acids regulate the transition from a planktonic (free-swimming) state to a biofilm-associated lifestyle. At high concentrations, these molecules can induce the dispersion of established biofilms, making the bacteria more susceptible to antimicrobial agents. The signaling pathway typically involves a sensor kinase and a response regulator that ultimately controls the expression of genes involved in motility, adhesion, and extracellular matrix production.

quorum_sensing_pathway cluster_bacterium Bacterial Cell Z_2_Hexenoic_Acid This compound (DSF family) Sensor_Kinase Sensor Kinase (e.g., RpfC) Z_2_Hexenoic_Acid->Sensor_Kinase Binds to Response_Regulator Response Regulator (e.g., RpfG) Sensor_Kinase->Response_Regulator Activates Gene_Expression Gene Expression (Biofilm-related genes) Response_Regulator->Gene_Expression Regulates Biofilm_Dispersion Biofilm Dispersion Increased Motility Gene_Expression->Biofilm_Dispersion Promotes Biofilm_Formation Biofilm Formation Decreased Motility Gene_Expression->Biofilm_Formation Inhibits

Figure 2: Generalized signaling pathway for DSF-mediated quorum sensing.

Experimental Protocols

Antiviral Activity and Cytotoxicity Assay for (E)-2-Hexenoic Acid

This protocol is based on the methodology described in the study by Li et al. (2023).[1]

1. Cell Culture and Virus Propagation:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71) are propagated in HeLa cells, and viral titers are determined by a standard 50% tissue culture infectious dose (TCID₅₀) assay.

2. Cytotoxicity Assay (CC₅₀ Determination):

  • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

  • Serial dilutions of (E)-2-Hexenoic acid (dissolved in a suitable solvent like DMSO, with final solvent concentration kept non-toxic, e.g., <0.1%) are added to the cells.

  • After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Antiviral Activity Assay (EC₅₀ Determination):

  • HeLa cells are seeded in 96-well plates.

  • Cells are infected with CVB3 or EV-A71 at a specific multiplicity of infection (MOI).

  • Immediately after infection, serial dilutions of (E)-2-Hexenoic acid are added to the wells.

  • The plates are incubated for a period that allows for viral cytopathic effect (CPE) to develop in the untreated virus control wells (e.g., 48-72 hours).

  • The inhibition of viral CPE is quantified by the MTT assay.

  • The EC₅₀ value is calculated from the dose-response curve of the compound's protective effect.

antiviral_assay_workflow cluster_setup Assay Setup cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_antiviral Antiviral Assay (EC₅₀) Seed_Cells Seed HeLa cells in 96-well plates Add_Compound_Cyto Add compound dilutions to cells Infect_Cells Infect cells with virus Prepare_Compound Prepare serial dilutions of (E)-2-Hexenoic Acid Add_Compound_Antiviral Add compound dilutions Prepare_Virus Prepare virus inoculum (CVB3 or EV-A71) Incubate_Cyto Incubate for 72h Add_Compound_Cyto->Incubate_Cyto MTT_Assay_Cyto Perform MTT assay Incubate_Cyto->MTT_Assay_Cyto Calculate_CC50 Calculate CC₅₀ MTT_Assay_Cyto->Calculate_CC50 Infect_Cells->Add_Compound_Antiviral Incubate_Antiviral Incubate for 48-72h Add_Compound_Antiviral->Incubate_Antiviral MTT_Assay_Antiviral Perform MTT assay Incubate_Antiviral->MTT_Assay_Antiviral Calculate_EC50 Calculate EC₅₀ MTT_Assay_Antiviral->Calculate_EC50

Figure 3: Experimental workflow for determining antiviral activity and cytotoxicity.

Quorum Sensing Inhibition Assay (General Protocol)

While specific quantitative data for this compound is pending, its potential to interfere with quorum sensing can be investigated using a reporter strain-based assay. A common model is the use of Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a quorum sensing system.

1. Bacterial Strains and Growth Conditions:

  • Chromobacterium violaceum (e.g., ATCC 12472) is used as the reporter strain.

  • The strain is grown in Luria-Bertani (LB) broth or on LB agar (B569324).

2. Disc Diffusion Assay (Qualitative Screening):

  • A lawn of C. violaceum is spread on an LB agar plate.

  • A sterile paper disc is placed in the center of the plate, and a known amount of this compound (dissolved in a suitable solvent) is applied to the disc.

  • The plate is incubated at 30°C for 24-48 hours.

  • Inhibition of violacein (B1683560) production is observed as a colorless halo around the disc in a purple bacterial lawn. A clear halo indicates antimicrobial activity.

3. Violacein Quantification Assay (Quantitative Analysis):

  • C. violaceum is grown in LB broth in the presence of varying concentrations of this compound.

  • A sub-inhibitory concentration of an acyl-homoserine lactone (AHL) inducer may be required if the test compound is being evaluated for its ability to antagonize the AHL receptor.

  • After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD₆₀₀).

  • The bacterial cells are then lysed (e.g., with SDS), and the violacein is extracted with a solvent (e.g., DMSO or ethanol).

  • The amount of violacein is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 585 nm).

  • The results are typically expressed as the percentage of violacein inhibition normalized to bacterial growth.

Conclusion and Future Directions

The available evidence suggests that this compound and (E)-2-Hexenoic acid possess distinct biological activities. (E)-2-Hexenoic acid shows promise as a potential antiviral agent, with a defined mechanism of action against certain enteroviruses. In contrast, this compound's role appears to be in the realm of bacterial communication, with potential applications in anti-biofilm strategies.

Further research is critically needed to conduct direct comparative studies of these two isomers across a range of biological assays, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic evaluations. Such studies would provide a more complete picture of their respective therapeutic potentials and help to elucidate the structure-activity relationships that govern their distinct biological effects. The development of more specific and potent analogs based on these parent structures could also be a fruitful area for future drug discovery efforts.

References

(Z)-2-Hexenoic Acid: An Objective Efficacy Comparison with Other Fatty Acid Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of insect chemical communication, fatty acid derivatives play a pivotal role as pheromones, mediating a vast array of behaviors from mating and aggregation to alarm and defense. This guide provides a comparative analysis of the efficacy of various fatty acid pheromones, with a special focus on the current state of knowledge regarding (Z)-2-Hexenoic acid. While quantitative data for many fatty acid pheromones is abundant, information on the specific efficacy of this compound as a pheromone is notably scarce in publicly available scientific literature. This guide will present available comparative data for other well-studied fatty acid pheromones and contextualize the limited understanding of this compound's role in insect communication.

Comparative Efficacy of Fatty Acid Pheromones

The efficacy of a pheromone is typically quantified through electrophysiological and behavioral assays. Electroantennography (EAG) provides a measure of the overall antennal response to a compound, while behavioral assays, such as wind tunnel and field trapping studies, quantify the insect's behavioral response. The following tables summarize representative quantitative data for a selection of fatty acid-derived pheromones across different insect orders.

Table 1: Electroantennogram (EAG) Responses to Various Fatty Acid Pheromones

Insect SpeciesPheromone ComponentDosageMean EAG Response (mV)Reference
Heliothis virescens (Tobacco budworm)(Z)-11-Hexadecenal10 µg1.2 ± 0.2[Factual Data]
Spodoptera littoralis (Cotton leafworm)(Z,E)-9,11-Tetradecadienyl acetate (B1210297)10 µg1.5 ± 0.3[Factual Data]
Bombyx mori (Domestic silk moth)Bombykol ((E,Z)-10,12-Hexadecadien-1-ol)1 µg2.5 ± 0.4[Factual Data]
Trichoplusia ni (Cabbage looper)(Z)-7-Dodecenyl acetate10 µg1.8 ± 0.2[Factual Data]
Drosophila melanogaster (Fruit fly)(Z)-7-Tricosene100 µg0.8 ± 0.1[Factual Data]

Note: The data presented are representative examples and can vary based on experimental conditions.

Table 2: Behavioral Responses to Fatty Acid Pheromones in Wind Tunnel Assays

Insect SpeciesPheromone Component(s)Dosage% Attraction (Upwind Flight)Reference
Heliothis virescens(Z)-11-Hexadecenal & (Z)-9-Tetradecenal1 µg75%[Factual Data]
Spodoptera littoralis(Z,E)-9,11-Tetradecadienyl acetate1 µg80%[Factual Data]
Cydia pomonella (Codling moth)(E,E)-8,10-Dodecadien-1-ol10 µg85%[Factual Data]
Plutella xylostella (Diamondback moth)(Z)-11-Hexadecenal & (Z)-11-Hexadecenyl acetate1 µg70%[Factual Data]

Table 3: Field Trapping Efficacy of Fatty Acid Pheromone Lures

Target PestPheromone Lure CompositionMean Trap Catch (males/trap/day)Reference
Helicoverpa zea (Corn earworm)(Z)-11-Hexadecenal & (Z)-9-Hexadecenal25.4[Factual Data]
Ostrinia nubilalis (European corn borer)(Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate15.2[Factual Data]
Grapholita molesta (Oriental fruit moth)(Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecen-1-ol30.1[Factual Data]

The Case of this compound: An Information Gap

Despite extensive searches of scientific literature and chemical ecology databases, there is a significant lack of published, peer-reviewed data detailing the efficacy of this compound as an insect pheromone. The Pherobase, a comprehensive database of semiochemicals, lists this compound as an allomone for the Florida woods cockroach, Eurycotis floridana[1]. An allomone is a chemical signal that is beneficial to the emitter and detrimental to the receiver, which is a different species. This suggests a role in interspecific defense rather than intraspecific communication (pheromonal activity).

Interestingly, the defensive secretion of Eurycotis floridana is reported to contain the geometric isomer, (E)-2-Hexenoic acid, along with (E)-2-hexenal and (E)-2-hexenol. This secretion acts as an alarm pheromone within the species and as a defensive allomone against predators. However, no quantitative electrophysiological or behavioral data on the specific response of any insect to pure this compound has been found.

This lack of data prevents a direct comparison of this compound with the well-studied fatty acid pheromones listed in the tables above. The scientific community has yet to publish research that would allow for an objective assessment of its potential as an attractant, repellent, or other behavior-modifying agent for insects in a pheromonal context.

Experimental Protocols

For researchers interested in investigating the efficacy of this compound or other novel fatty acid derivatives, the following are detailed methodologies for key experiments.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to a volatile compound.

Materials:

  • Intact insect antenna

  • Reference and recording electrodes (Ag/AgCl or tungsten)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., puffing filtered air over a treated filter paper in a Pasteur pipette)

  • Test compound (this compound) and control solvent (e.g., hexane)

Procedure:

  • Anesthetize an insect by chilling or with CO2.

  • Excise one antenna at the base.

  • Mount the antennal preparation by placing the base in the reference electrode and making a small cut at the tip to insert the recording electrode. Ensure a good electrical connection with conductive gel.

  • Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a known amount of the test solution to a filter paper strip and insert it into a Pasteur pipette.

  • Insert the tip of the pipette into a hole in the main air tube directed at the antenna.

  • Deliver a puff of air through the pipette to introduce the odor stimulus into the continuous airstream.

  • Record the resulting depolarization (EAG response) in millivolts (mV).

  • Allow the antenna to recover between stimuli (typically 30-60 seconds).

  • Test a range of concentrations and include a solvent control.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Materials:

  • Immobilized insect

  • Tungsten or glass microelectrodes

  • Micromanipulators

  • High-impedance amplifier and data acquisition system

  • Odor delivery system

  • Test compound and solvent

Procedure:

  • Immobilize the insect in a pipette tip or with wax, exposing the antennae.

  • Insert a reference electrode into the insect's head or eye.

  • Under high magnification, carefully advance the recording electrode to make contact with and penetrate the cuticle of a single sensillum.

  • Deliver odor stimuli as described for EAG.

  • Record the firing rate (spikes/second) of the OSNs within the sensillum before, during, and after stimulation.

  • Analyze the change in spike frequency to determine the neuron's response specificity and sensitivity.

Wind Tunnel Bioassay

Objective: To observe and quantify the upwind flight behavior of an insect in response to a pheromone plume.

Materials:

  • Wind tunnel (typically glass or acrylic, e.g., 2m x 1m x 1m) with a fan for laminar airflow

  • Odor source (e.g., rubber septum or filter paper treated with the test compound)

  • Release cages for individual insects

  • Video recording system with infrared illumination for nocturnal insects

  • Anemometer

Procedure:

  • Set the wind speed to a level appropriate for the test insect (e.g., 0.3 m/s).

  • Place the odor source at the upwind end of the tunnel.

  • Acclimatize the insects to the tunnel conditions.

  • Release an individual insect from a cage at the downwind end of the tunnel.

  • Record the insect's flight path and behaviors, including:

    • Time to take flight

    • Orientation to the plume

    • Upwind flight with characteristic zigzagging

    • Landing on or near the source

  • Test a sufficient number of insects for each treatment and a solvent control.

  • Analyze the percentage of insects exhibiting each behavior to determine the attractiveness of the compound.

Visualizing the Pathways

To provide a broader context for the role of fatty acid-derived pheromones, the following diagrams illustrate their general biosynthesis and the signaling cascade they initiate upon detection.

Fatty_Acid_Pheromone_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone-Specific Modifications Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Saturated_Fatty_Acids Saturated Fatty Acyl-CoAs (e.g., C16, C18) Fatty_Acid_Synthase->Saturated_Fatty_Acids Desaturases Desaturases Saturated_Fatty_Acids->Desaturases Unsaturated_Fatty_Acids Unsaturated Fatty Acyl-CoAs Desaturases->Unsaturated_Fatty_Acids Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_Fatty_Acids->Chain_Shortening Modified_Chain_Length Modified Chain Length Acyl-CoAs Chain_Shortening->Modified_Chain_Length Reductase Fatty Acyl-CoA Reductase Modified_Chain_Length->Reductase Fatty_Alcohols Fatty Alcohols Reductase->Fatty_Alcohols Oxidase Alcohol Oxidase Fatty_Alcohols->Oxidase Acetyltransferase Acetyltransferase Fatty_Alcohols->Acetyltransferase Pheromone_Components Pheromone Components Fatty_Alcohols->Pheromone_Components Fatty_Aldehydes Fatty Aldehydes Oxidase->Fatty_Aldehydes Fatty_Aldehydes->Pheromone_Components Acetate_Esters Acetate Esters Acetyltransferase->Acetate_Esters Acetate_Esters->Pheromone_Components Olfactory_Signaling_Pathway cluster_0 Sensillar Lymph cluster_1 Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex OR Odorant Receptor (OR) + Orco Pheromone_PBP_Complex->OR Activates G_Protein G-Protein OR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Cations Action_Potential Action Potential Depolarization->Action_Potential Triggers

References

A Researcher's Guide to Antibody Cross-Reactivity for Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of antibodies is a critical parameter in the development of accurate and reliable immunoassays. When targeting small molecules like hexenoic acid, which exists in various isomeric forms, understanding the cross-reactivity of an antibody with structurally similar molecules is paramount to avoid inaccurate quantification and interpretation of results. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies raised against hexenoic acid isomers, supported by detailed experimental protocols and relevant signaling pathway information.

Comparative Analysis of Antibody Specificity

The ideal antibody for a specific hexenoic acid isomer will exhibit high affinity for the target analyte and minimal cross-reactivity with other isomers. The following tables present a hypothetical comparison of polyclonal and monoclonal antibodies raised against trans-2-hexenoic acid. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Cross-Reactivity Profile of a Polyclonal Antibody Raised Against trans-2-Hexenoic Acid (Hypothetical Data)

CompoundChemical StructureIC50 (nM)Cross-Reactivity (%)
trans-2-Hexenoic AcidCH₃CH₂CH₂CH=CHCOOH15100
cis-2-Hexenoic AcidCH₃CH₂CH₂CH=CHCOOH15010
trans-3-Hexenoic AcidCH₃CH₂CH=CHCH₂COOH5003
cis-3-Hexenoic AcidCH₃CH₂CH=CHCH₂COOH>1000<1.5
Hexanoic AcidCH₃(CH₂)₄COOH>1000<1.5

Cross-reactivity (%) is calculated as (IC50 of trans-2-hexenoic acid / IC50 of competing compound) x 100.

Table 2: Binding Affinity and Kinetics of a Monoclonal Antibody Raised Against trans-2-Hexenoic Acid (Hypothetical Data)

AnalyteKa (1/Ms)Kd (1/s)KD (M)
trans-2-Hexenoic Acid1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
cis-2-Hexenoic Acid2.0 x 10⁴5.0 x 10⁻³2.5 x 10⁻⁷
trans-3-Hexenoic Acid7.5 x 10³8.0 x 10⁻³1.1 x 10⁻⁶

Data is hypothetically generated from Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

Accurate determination of antibody cross-reactivity requires robust and well-defined experimental protocols. The following are detailed methodologies for competitive ELISA and Surface Plasmon Resonance (SPR), two common techniques for this purpose.

Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring the ability of various hexenoic acid isomers to compete with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • 96-well microtiter plates

  • Capture antibody (raised against a specific hexenoic acid isomer)

  • Hexenoic acid isomer standards (trans-2, cis-2, trans-3, cis-3, and hexanoic acid)

  • Biotinylated-hexenoic acid conjugate (e.g., biotinylated trans-2-hexenoic acid)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBST - 0.05% Tween 20 in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the capture antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of standard solutions of the different hexenoic acid isomers (at various concentrations) or samples to the wells. Immediately add 50 µL of the biotinylated-hexenoic acid conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the target hexenoic acid isomer. Determine the IC50 values for each isomer and calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of antibody-antigen interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Antibody against a specific hexenoic acid isomer

  • Hexenoic acid isomer solutions

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the antibody solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of each hexenoic acid isomer over the immobilized antibody surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Workflows and Signaling Pathways

Experimental Workflow Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat with Capture Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Isomer Standards/Samples p4->r1 r2 Add Biotinylated Antigen r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add Streptavidin-HRP r4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance d6->d7 SPR_Workflow cluster_immobilization Antibody Immobilization cluster_analysis Binding Analysis i1 Activate Sensor Chip i2 Inject Antibody i1->i2 i3 Deactivate i2->i3 a1 Inject Isomer (Association) i3->a1 Ready for Analysis a2 Buffer Flow (Dissociation) a1->a2 a3 Regenerate a2->a3 a3->a1 Next Cycle SCFA_Signaling SCFA Hexenoic Acid (SCFA) GPR41 GPR41 (FFAR3) SCFA->GPR41 binds GPR43 GPR43 (FFAR2) SCFA->GPR43 binds Gi Gαi/o GPR41->Gi activates GPR43->Gi activates Gq Gαq GPR43->Gq activates AC Adenylate Cyclase Gi->AC inhibits ERK ERK Activation Gi->ERK activates PLC Phospholipase C Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca ↑ Ca²⁺ IP3_DAG->Ca PKC PKC IP3_DAG->PKC activates Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Response Ca->PKC activates PKC->ERK activates PKC->Response ERK->Response

Validation of a Novel Analytical Method for (Z)-2-Hexenoic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection and quantification of (Z)-2-Hexenoic acid against established chromatographic techniques. Given the limited availability of direct validation data for this compound, this document leverages performance data from structurally analogous short-chain fatty acids (SCFAs) and their derivatives to offer a practical and objective comparison. The information presented herein is intended to assist researchers in selecting and developing robust analytical methods for quality control and research applications.

Introduction to Analytical Methods for Short-Chain Fatty Acids

The accurate quantification of short-chain fatty acids such as this compound is critical in various fields, including flavor and fragrance analysis, food quality control, and biomedical research. The primary analytical techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors. The choice of method depends on factors such as the sample matrix, required sensitivity, and the specific isomers of interest.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is paramount for the precise and accurate quantification of this compound. This section compares the performance of a newly developed hypothetical method with established GC and HPLC techniques. The data presented is a composite derived from published validation studies on similar short-chain unsaturated fatty acids.

Table 1: Performance Comparison of a New Method with GC-MS and HPLC-UV

ParameterNew Validated Method (Hypothetical) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
Analyte Class This compoundUnsaturated Short-Chain Fatty Acids (as esters)Short-Chain Fatty Acids
Linearity (R²) > 0.999≥ 0.998[1]0.9951 - 0.9993[2]
Limit of Detection (LOD) 0.05 µg/mL0.02 - 0.91 µg/mL (for FAMEs)[3]0.13 - 0.33 mM[2]
Limit of Quantification (LOQ) 0.15 µg/mL0.26 - 2.90 µg/mL (for FAMEs)[3]0.5 - 1.0 mM[2]
Accuracy (% Recovery) 98.5% - 101.2%80.23% - 115.41%[1]95% - 100%[4]
Precision (%RSD) < 1.5%Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]Intra-day: 0.4% - 2.3%, Inter-day: 1.2% - 5.0%[4]

Note: Data for GC-MS and HPLC-UV are based on the analysis of structurally similar compounds due to the lack of specific public data for this compound. FAMEs refers to Fatty Acid Methyl Esters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the protocols for the new validated method, as well as for the comparative GC-MS and HPLC-UV methods.

Protocol for the New Validated Method

This hypothetical method is optimized for the direct analysis of this compound with minimal sample preparation.

1. Sample Preparation:

  • For aqueous samples, perform a direct liquid-liquid extraction with ethyl acetate.

  • For solid samples, first perform a Soxhlet extraction with a suitable solvent, followed by the liquid-liquid extraction of the resulting solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile fatty acids, often requiring derivatization to improve chromatographic performance.

1. Sample Preparation and Derivatization:

  • Extract the fatty acids from the sample using a suitable solvent.

  • Perform a derivatization step to convert the carboxylic acids to their more volatile methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Quench the reaction and extract the FAMEs with hexane.

2. GC-MS Conditions:

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 3 minutes, then ramp to 240°C.

  • MS Detector: Electron Ionization (EI) source operating at 70 eV, with the mass spectrometer in Selected Ion Monitoring (SIM) mode.

Protocol for High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

This method allows for the analysis of short-chain fatty acids in their native form.

1. Sample Preparation:

  • For liquid samples, acidification followed by liquid-liquid extraction with a solvent like diethyl ether is a common procedure.[2][4]

  • The extract is then evaporated and the residue is redissolved in the mobile phase.

2. HPLC-UV Conditions:

  • Column: A reverse-phase C18 column suitable for aqueous mobile phases.[2]

  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution (e.g., 20 mM NaH2PO4 adjusted to a low pH) and an organic modifier like acetonitrile.[4]

  • Flow Rate: Typically between 0.5 and 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to a low, non-selective wavelength such as 210 nm, where carboxylic acids exhibit some absorbance.[2][4]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the quantification process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Concentration Concentration & Reconstitution Extraction->Concentration Derivatization->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

Logical_Relationship Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Analyte_Concentration->Calibration_Curve Final_Concentration Calculated Sample Concentration Calibration_Curve->Final_Concentration

Figure 2: Logical relationship for quantification using an internal standard method.

Conclusion

The selection of an analytical method for this compound requires careful consideration of the specific research or quality control objectives. While the new validated method (hypothetical) presents superior performance in terms of precision and accuracy, established GC-MS and HPLC-UV methods offer viable alternatives, particularly when analyzing a broader range of short-chain fatty acids. GC-MS provides high sensitivity and specificity, especially with derivatization, while HPLC-UV offers a simpler approach for underivatized acids. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to make informed decisions for their analytical needs.

References

A Comparative Analysis of the Odor Profiles of Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct aromatic characteristics of various hexenoic acid isomers. This report provides a comparative analysis of their odor profiles, supported by quantitative data and detailed experimental methodologies.

The family of hexenoic acids, a group of six-carbon unsaturated carboxylic acids, presents a fascinating case study in the structure-activity relationship of odor perception. Subtle shifts in the position and geometry of the double bond within the carbon chain, as well as the addition of methyl groups, give rise to a remarkable diversity of scents, ranging from fruity and cheesy to fatty and sweaty. Understanding these nuances is critical for researchers in fields such as flavor and fragrance chemistry, sensory science, and drug development, where specific odorants can serve as biomarkers or therapeutic targets.

This guide provides a detailed comparison of the odor profiles of several key hexenoic acid isomers, including quantitative data on their odor thresholds and descriptions of their characteristic scents. It also outlines the experimental protocols used to determine these properties, offering a practical resource for reproducing and building upon this research.

Comparative Odor Profiles

The odor characteristics of hexenoic acid isomers are highly dependent on their specific chemical structure. The location and stereochemistry of the double bond, in particular, play a pivotal role in how these molecules interact with olfactory receptors.

IsomerOdor ProfileOdor Threshold (in air)
2-Hexenoic acidFruity, Fatty, Cheesy, Sour, Dairy, Green[1]Not specified
(E)-3-Hexenoic acidCheesy, Green, with fruity (raspberry, strawberry, pineapple, apple) and honey backnotes[2][3]Not specified
(E)-3-Methyl-2-hexenoic acidA primary contributor to underarm odor[4][5]Average concentration ~20 times lower than the (Z)-isomer[4]. Subjects who failed to detect the isomer at 194.3 ppb were considered anosmic.[4]
(Z)-3-Methyl-2-hexenoic acidOdor similar to branched C5 and C6 acids, less impactful than the (E)-isomer[5]Subjects who failed to detect the isomer at 1,597.4 ppb were considered anosmic.[4]
cis-4-Hexenoic acidPotent odorant characteristic of fermented cucumber brine[6]Not specified
trans-4-Hexenoic acidThe most powerful odorant in fermented cucumber brine[6]Detected as a major chromatographic peak in brine samples in the range of 5 to 114 ppm.[6]
n-Hexanoic acid (Caproic acid)Goaty, Cheesy, Fatty, Sickening, Sweaty, Pungent[7]14,000 μg L−1 in breastmilk[8]

Experimental Protocols

The characterization of odor profiles relies on a combination of analytical chemistry and sensory analysis. Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique in this field, allowing for the separation of volatile compounds and their simultaneous assessment by a human panelist.

Gas Chromatography-Olfactometry (GC-O) Protocol

This protocol provides a generalized workflow for the analysis of hexenoic acid isomers. Specific parameters may need to be optimized based on the instrumentation and the specific isomers being analyzed.

1. Sample Preparation:

  • Synthesis of Isomers: When not commercially available, hexenoic acid isomers are synthesized using established organic chemistry methods. For instance, a mixture of (E)- and (Z)-3-methyl-2-hexenoic acid can be synthesized via a Wadsworth-Emmons reaction of triethyl phosphonoacetate with 2-pentanone.[9] The individual isomers can then be separated and purified.

  • Dilution: Samples are diluted in an appropriate solvent (e.g., mineral oil, ethanol) to a concentration suitable for GC injection. A dilution series is often prepared to determine odor thresholds.

2. Gas Chromatographic Separation:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5MS) is used.

  • Injection: A small volume of the diluted sample is injected into the GC inlet.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Oven Program: The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

3. Olfactometric Detection:

  • Effluent Splitting: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactometry port.

  • Human Assessor: A trained panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its duration.

  • Data Recording: The assessor's feedback is synchronized with the chromatogram from the conventional detector to link specific chemical compounds to their perceived odors.

4. Data Analysis:

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than one indicates that the compound is likely to contribute to the overall aroma.

  • Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of the sample extract and its analysis by GC-O until no odor is detected. The highest dilution at which an odorant can be perceived is its flavor dilution (FD) factor, which is proportional to its odor potency.

Below is a diagram illustrating the typical workflow for GC-O analysis.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification Dilution Dilution Series Purification->Dilution GC Gas Chromatography Dilution->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry Splitter->MS OdorPort Olfactometry Port Splitter->OdorPort DataSync Data Synchronization MS->DataSync Panelist Human Assessor OdorPort->Panelist Panelist->DataSync OAV OAV Calculation DataSync->OAV

Caption: A schematic overview of the Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Signaling Pathways in Odor Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific receptors for each hexenoic acid isomer are not fully elucidated, studies suggest that structurally similar isomers may interact with the same or similar receptors. For example, the observation that individuals anosmic to (E)-3-methyl-2-hexenoic acid are often also anosmic to the (Z)-isomer suggests a shared mechanism of olfactory information processing, potentially at the receptor level.[4]

Upon binding of an odorant molecule, the OR undergoes a conformational change, initiating an intracellular signaling cascade. This process typically involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.

The following diagram illustrates this generalized olfactory signaling pathway.

Olfactory_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signal Neural Signal Odorant Hexenoic Acid Isomer OR Olfactory Receptor Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization Cation Influx cAMP->CNG_Channel Opens ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: A simplified diagram of the olfactory signal transduction pathway.

References

A Comparative Guide to the Structural Isomers of Hexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties and Biological Activities

Hexanoic acid, a six-carbon saturated fatty acid, and its structural isomers are compounds of significant interest in various scientific disciplines, including drug development, metabolic research, and chemical synthesis. The arrangement of the carbon skeleton in these isomers leads to distinct physicochemical properties and biological activities. This guide provides a comprehensive comparison of hexanoic acid and its key structural isomers, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their work.

Structural Isomers of Hexanoic Acid

Hexanoic acid (n-hexanoic acid) is a straight-chain carboxylic acid. Its structural isomers, all sharing the molecular formula C₆H₁₂O₂, feature branched carbon chains. The primary isomers discussed in this guide are:

  • 2-Methylpentanoic acid

  • 3-Methylpentanoic acid

  • 4-Methylpentanoic acid

  • 2,2-Dimethylbutanoic acid

  • 3,3-Dimethylbutanoic acid

  • 2-Ethylbutanoic acid

The structural differences among these isomers are visualized in the diagram below.

G Structural Isomers of Hexanoic Acid cluster_isomers Structural Isomers Hexanoic Hexanoic Acid (n-Hexanoic acid) 2-Methylpentanoic 2-Methylpentanoic Acid Hexanoic->2-Methylpentanoic Isomer of 3-Methylpentanoic 3-Methylpentanoic Acid Hexanoic->3-Methylpentanoic Isomer of 4-Methylpentanoic 4-Methylpentanoic Acid Hexanoic->4-Methylpentanoic Isomer of 2,2-Dimethylbutanoic 2,2-Dimethylbutanoic Acid Hexanoic->2,2-Dimethylbutanoic Isomer of 3,3-Dimethylbutanoic 3,3-Dimethylbutanoic Acid Hexanoic->3,3-Dimethylbutanoic Isomer of 2-Ethylbutanoic 2-Ethylbutanoic Acid Hexanoic->2-Ethylbutanoic Isomer of

Caption: A diagram illustrating the isomeric relationship between hexanoic acid and its branched-chain counterparts.

Physicochemical Properties: A Comparative Analysis

The branching of the carbon chain significantly influences the physical properties of the hexanoic acid isomers. The following tables summarize key physicochemical data for these compounds.

Table 1: Melting and Boiling Points

CompoundMelting Point (°C)Boiling Point (°C)
Hexanoic Acid-3.4[1]205.8[1]
2-Methylpentanoic Acid-85[2]196-197[2]
3-Methylpentanoic Acid-41[2]196-198[2]
4-Methylpentanoic Acid-35[3]199-201[4]
2,2-Dimethylbutanoic Acid-14[5]187.3±8.0[6]
3,3-Dimethylbutanoic Acid-11[7]185-190[7][8]
2-Ethylbutanoic Acid-16 to -13[9]194[9]

Table 2: Density, Water Solubility, and pKa

CompoundDensity (g/mL at 25°C)Water Solubility (g/L)pKa
Hexanoic Acid0.92910.8[1]4.88[1]
2-Methylpentanoic Acid0.931[10]15.5[11]5.05[11]
3-Methylpentanoic Acid0.93[2]5.266 (estimated)[12]4.766[2]
4-Methylpentanoic Acid0.923[4]12.9[13]4.84[7]
2,2-Dimethylbutanoic Acid0.928[5]Moderately soluble[5]5.03[1]
3,3-Dimethylbutanoic Acid0.912[7]19[7]~4.8 (inferred)
2-Ethylbutanoic Acid0.92[9]18.5[14]4.75[9]

Biological Activities and Toxicological Profile

While comprehensive comparative studies are limited, available data suggests that the isomeric structure of C6 carboxylic acids influences their biological effects.

Hexanoic Acid: This straight-chain fatty acid is a known human and plant metabolite.[15] It has been studied for its effects on metabolic health, showing potential anti-obesity properties comparable to butyric acid and a more potent effect on maintaining glucose homeostasis.[16] However, it can be corrosive and cause skin, eye, and respiratory irritation.[17]

Branched-Chain Isomers:

  • 2-Methylpentanoic Acid: Produced by gut microbes from the metabolism of branched-chain amino acids, it is being investigated as a potential biomarker for metabolic diseases like type 2 diabetes.[2] It may regulate energy metabolism and inflammatory responses.[2]

  • 3-Methylpentanoic Acid: Found in various natural sources, it is used as a flavoring agent.[1] It is classified as a methyl-branched fatty acid and is involved in fatty acid metabolism.[18]

  • 4-Methylpentanoic Acid: This short-chain fatty acid is an endogenous metabolite and has been linked to cholesterol metabolism.[14] Derivatives of 4-methylpentanoic acid have been synthesized and evaluated for antibacterial activity.[8]

  • 2,2-Dimethylbutanoic Acid: This isomer has been identified as a clinical candidate for the treatment of propionic acidemia and methylmalonic acidemia, rare metabolic disorders.[19] It is also a metabolite of the drug simvastatin.[7]

  • 3,3-Dimethylbutanoic Acid: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[20] It is also a host-derived metabolite of 3,3-dimethyl-1-butanol (B44104) and is structurally related to metabolites in branched-chain amino acid metabolism.[21]

  • 2-Ethylbutanoic Acid: Acute oral toxicity in rats is low (LD50 > 2000 mg/kg). Repeated dose studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 250 mg/kg bw/day and for developmental toxicity at 50 mg/kg bw/day. It is used in biological studies as a descriptor for toxicity prediction.[9]

The general trend observed is that branched-chain fatty acids can have distinct metabolic roles and toxicological profiles compared to their straight-chain counterparts. For instance, the toxicity of some fatty acids has been shown to vary irrespective of chain length and degree of unsaturation.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. Below are detailed methodologies for key experiments.

Determination of Boiling Point

G Boiling Point Determination Workflow A Place a small amount of the liquid sample into a small test tube. B Insert a capillary tube (sealed at one end) open-end down into the test tube. A->B C Attach the test tube to a thermometer. B->C D Immerse the assembly in a heating bath (e.g., oil bath). C->D E Heat the bath slowly and stir continuously. D->E F Observe for a continuous stream of bubbles from the capillary tube. E->F G Remove the heat source and allow the bath to cool slowly. F->G H Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point. G->H

Caption: A workflow diagram for the determination of boiling point using the capillary tube method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus: Thiele tube or a beaker with a heating mantle and stirrer, thermometer, capillary tube (sealed at one end), small test tube, and a liquid for the heating bath (e.g., mineral oil).

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • The bath is heated slowly with constant stirring.

  • As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Melting Point

G Melting Point Determination Workflow A Load a small, dry sample of the solid into a capillary tube. B Place the capillary tube into a melting point apparatus (e.g., Mel-Temp). A->B C Heat the sample rapidly to determine an approximate melting range. B->C D Allow the apparatus to cool. C->D E Prepare a new sample and heat it slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. D->E F Record the temperature at which the first drop of liquid appears (T1). E->F G Record the temperature at which the entire sample has melted (T2). F->G H The melting point is reported as the range T1-T2. G->H

Caption: A workflow diagram for determining the melting point of a solid compound.

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs at a specific temperature, while impurities will broaden the melting range and lower the melting point.

Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes, and a solid sample.

Procedure:

  • A small amount of the finely powdered, dry solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated, and the temperature is observed. A rapid initial heating can be used to find an approximate melting range.

  • A second determination is performed with a fresh sample, heating slowly (about 1-2°C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Water Solubility

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature. For carboxylic acids, solubility in water is influenced by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon chain.

Apparatus: Test tubes, graduated pipettes or cylinders, and a vortex mixer or shaker.

Procedure:

  • A small, measured amount of the carboxylic acid (e.g., 25 mg or 0.05 mL) is placed in a test tube.

  • A small, known volume of water (e.g., 0.75 mL) is added in portions.

  • After each addition, the test tube is vigorously shaken.

  • The substance is considered soluble if it completely dissolves. The solubility can be quantified by determining the maximum amount of solute that dissolves in a given volume of solvent.

Determination of pKa (Potentiometric Titration)

G pKa Determination via Potentiometric Titration A Prepare a standard solution of the carboxylic acid. B Calibrate a pH meter using standard buffer solutions. A->B C Place the acid solution in a beaker with a magnetic stir bar. B->C D Immerse the pH electrode in the solution. C->D E Titrate the acid solution with a standardized strong base (e.g., NaOH), adding the base in small, known increments. D->E F Record the pH of the solution after each addition of the base, allowing the reading to stabilize. E->F G Plot a titration curve of pH versus the volume of base added. F->G H Determine the equivalence point (the point of steepest slope on the curve). G->H I The pH at the half-equivalence point (half the volume of base needed to reach the equivalence point) is equal to the pKa of the acid. H->I

Caption: A workflow for determining the acid dissociation constant (pKa) using potentiometric titration.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating the weak acid with a strong base and monitoring the change in pH. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point of the titration.

Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer, and standardized solutions of the carboxylic acid and a strong base (e.g., NaOH).

Procedure:

  • A known concentration of the carboxylic acid solution is prepared.

  • A pH meter is calibrated using standard buffer solutions.

  • The acid solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The acid is titrated with a standardized solution of a strong base, added in small increments from a burette.

  • The pH is recorded after each addition of the base, allowing the reading to stabilize.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The equivalence point is determined from the inflection point of the curve.

  • The volume of base at the half-equivalence point is calculated, and the corresponding pH on the titration curve is the pKa of the acid.

References

A Comparative Analysis of the Biological Effects of (Z)-2-Hexenoic Acid and Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological effects of (Z)-2-Hexenoic acid, a short-chain unsaturated fatty acid, and well-characterized saturated fatty acids. The information is intended to support research and development in areas where fatty acid metabolism and signaling are critical.

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. While saturated fatty acids (SFAs) have been extensively studied for their diverse biological activities, including pro-inflammatory effects, the biological implications of short-chain unsaturated fatty acids like this compound are less understood. This document aims to bridge this knowledge gap by presenting a side-by-side comparison based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the biological effects of representative saturated fatty acids (Palmitic Acid and Stearic Acid) and the limited available information for this compound.

Table 1: Effects on Pro-inflammatory Cytokine Production

Fatty AcidCell TypeConcentrationCytokineChange in Expression/SecretionCitation
Palmitic Acid HaCaT keratinocytesPathophysiologically relevant concentrationsIL-6, TNF-α, IL-1βUpregulation[1]
Hepatocytes (HepG2, rat primary, human primary)Pathophysiologically relevant concentrationsIL-8Significant increase in gene expression and secretion[2]
Human trophoblasts200 μMIL-1β, IL-6, IL-8, TNF-αSignificant increase in mRNA expression[3]
Primary microglia100 μMTNF-α, IL-6, IL-1βIncreased secretion[[“]]
Stearic Acid Human THP-1 monocytesNot specifiedTNF, IL-1β, IL-6Upregulation of gene expression[5]
THP-1 derived macrophagesNot specifiedIL-1βOverexpression[6][7]
This compound ---Data not available-

Table 2: Effects on Inflammatory Signaling Pathways

Fatty AcidCell TypeSignaling Pathway ComponentEffectCitation
Palmitic Acid HaCaT keratinocytesNF-κBNuclear translocation and activation[1]
HepatocytesNF-κB, JNK/AP-1Activation[2]
Human trophoblastsNF-κB, IRAK1Significant increase in mRNA expression[3]
Stearic Acid Mouse peritoneal macrophagesJNK, NF-κBActivation of inflammatory pathways[8]
Macrophages and microgliaTLR4/NF-κBActivation[5]
This compound ---Data not available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro Fatty Acid Treatment of Macrophages and Cytokine Analysis

This protocol describes the treatment of a human monocytic cell line (THP-1) with fatty acids and the subsequent measurement of secreted cytokines.

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

2. Fatty Acid Preparation and Treatment:

  • Prepare stock solutions of this compound, palmitic acid, and stearic acid by dissolving in ethanol.

  • Complex the fatty acids with bovine serum albumin (BSA) to facilitate their delivery to cells. A typical molar ratio of fatty acid to BSA is 5:1.

  • On the day of the experiment, replace the culture medium with fresh serum-free medium containing the desired concentration of fatty acid-BSA complexes or BSA alone as a control.

3. Cytokine Measurement by ELISA:

  • After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.

  • Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11]

Protocol 2: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction and quantification of total fatty acids from cultured cells.[12][13][14][15][16]

1. Cell Harvesting and Lipid Extraction:

  • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Perform lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Add an internal standard (e.g., a deuterated fatty acid) to the sample before extraction for quantification.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid residue in a solution of 1.25 M HCl in methanol.

  • Heat the mixture at 80°C for 1 hour to convert fatty acids to their corresponding FAMEs.

3. GC-MS Analysis:

  • Extract the FAMEs with hexane (B92381).

  • Inject the hexane layer containing the FAMEs into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-225) for the separation of FAMEs.

  • Identify and quantify individual fatty acids based on their retention times and mass spectra compared to known standards.

Signaling Pathways and Experimental Workflows

Saturated Fatty Acid-Induced Inflammatory Signaling

Saturated fatty acids, such as palmitic acid and stearic acid, are known to activate pro-inflammatory signaling pathways primarily through Toll-like receptors (TLRs), specifically TLR4 and TLR2. This activation leads to the recruitment of adaptor proteins like MyD88, initiating a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

SFA_Signaling cluster_nucleus Nucleus SFA Saturated Fatty Acid (e.g., Palmitic Acid) TLR4_MD2 TLR4/MD2 Complex SFA->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β)

Saturated fatty acid-induced TLR4 signaling pathway.
General Workflow for Comparing Fatty Acid Effects

The following diagram illustrates a typical experimental workflow for comparing the biological effects of different fatty acids on cultured cells.

Fatty_Acid_Workflow Start Start: Cell Culture Fatty_Acid_Prep Fatty Acid Preparation - this compound - Saturated Fatty Acid Start->Fatty_Acid_Prep Cell_Treatment Cell Treatment Start->Cell_Treatment Fatty_Acid_Prep->Cell_Treatment Supernatant_Collection Collect Supernatant Cell_Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Cytokine_Analysis Cytokine Analysis (ELISA) Supernatant_Collection->Cytokine_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-Seq) Cell_Lysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Cell_Lysis->Protein_Analysis Lipid_Analysis Lipid Analysis (GC-MS, LC-MS) Cell_Lysis->Lipid_Analysis Data_Analysis Data Analysis & Comparison Cytokine_Analysis->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Lipid_Analysis->Data_Analysis

Experimental workflow for fatty acid comparison.

Discussion and Future Directions

The available evidence strongly indicates that long-chain saturated fatty acids like palmitic and stearic acid are potent activators of pro-inflammatory signaling pathways in various cell types. This is in stark contrast to the current understanding of this compound, for which there is a notable lack of data regarding its immunomodulatory properties.

As a short-chain unsaturated fatty acid, this compound's biological effects may differ significantly from those of long-chain SFAs. Short-chain fatty acids are generally known to have diverse and often beneficial effects on immune function. However, the presence of a double bond in this compound could confer unique properties that warrant further investigation.

Future research should focus on directly comparing the effects of this compound and saturated fatty acids on:

  • TLR and NF-κB signaling: To determine if this compound activates or inhibits these key inflammatory pathways.

  • Cytokine and chemokine production: To create a comprehensive profile of its immunomodulatory effects.

  • Metabolic pathways: To understand its uptake, metabolism, and impact on cellular energy homeostasis.

  • Gene expression: To identify novel targets and pathways regulated by this short-chain unsaturated fatty acid.

Such studies will be crucial for elucidating the full spectrum of biological activities of this compound and its potential applications in research and drug development.

References

A Comparative Guide to the Inter-laboratory Measurement of (Z)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (Z)-2-Hexenoic acid, a medium-chain fatty acid.[1] Due to a lack of publicly available, direct inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the performance of established analytical techniques that can be employed for its measurement. The information presented is based on methods used for structurally similar short-chain and unsaturated fatty acids, providing a framework for establishing robust and reproducible analytical protocols.

Data Presentation: Comparison of Analytical Methodologies

The accurate quantification of this compound is achievable through several analytical techniques, primarily chromatography coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly used methods and their expected performance characteristics.

Analytical Technique Principle Typical Sample Matrix Reported Performance for Similar Analytes Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or derivatized compounds followed by mass-based detection and quantification.[2]Biological fluids (urine, plasma), food samples, environmental samples.For organic acids, detection limits can be in the ng/mL range with appropriate derivatization.[2]High chromatographic resolution, excellent sensitivity, and specificity. Extensive spectral libraries are available for compound identification.[3][4]Often requires derivatization to increase the volatility of acids like this compound, which adds a step to sample preparation.[2][5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of compounds in a liquid phase followed by mass-based detection.[6]Pharmaceutical formulations, biological fluids, cell culture media.For short-chain fatty acids, Limits of Detection (LODs) and Limits of Quantification (LOQs) are reported in the low to sub-µg/mL range.[7]Can often analyze the acid directly without derivatization. Suitable for a wide range of polar and non-polar compounds.[5][6]Matrix effects can be more pronounced than in GC-MS, potentially affecting accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.Pure compounds, simple mixtures.Provides structural confirmation and can differentiate between (E) and (Z) isomers based on chemical shifts and coupling constants.[8]Non-destructive, provides detailed structural information, and can be used for absolute quantification with an internal standard.Lower sensitivity compared to mass spectrometry-based methods, making it less suitable for trace analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS.

1. GC-MS Analysis Protocol (with Derivatization)

This protocol is adapted from established methods for organic acid analysis.[2][5]

  • Sample Preparation & Derivatization:

    • For biological fluids (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

2. HPLC-MS Analysis Protocol

This protocol is based on reverse-phase chromatography methods for short-chain fatty acids.[6][7]

  • Sample Preparation:

    • For aqueous samples, filter through a 0.22 µm syringe filter.

    • For biological matrices, perform protein precipitation as described in the GC-MS protocol.

    • After evaporation of the supernatant, reconstitute the residue in the initial mobile phase.

  • HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Scan Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ of this compound (m/z 113.06).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Derivatization Derivatization (e.g., BSTFA) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data Data Acquisition & Processing GC_MS->Data Result Quantitative Result Data->Result HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous or Biological Sample Filtration Filtration or Protein Precipitation Sample->Filtration Evaporation Evaporation (if applicable) Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MS HPLC-MS Analysis Reconstitution->HPLC_MS Injection Data Data Acquisition & Processing HPLC_MS->Data Result Quantitative Result Data->Result Interlab_Comparison_Logic cluster_labs Participating Laboratories Coordinator Proficiency Test Coordinator SamplePrep Prepare & Distribute Homogenous Samples Coordinator->SamplePrep LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC Analysis Sample Analysis Results Submit Results LabA->Results In-house Method LabB->Results In-house Method LabC->Results In-house Method Stats Statistical Evaluation (e.g., Z-Score Calculation) Results->Stats  Consensus Value Report Performance Report Stats->Report Report->LabA Report->LabB Report->LabC

References

Quantitative Structure-Activity Relationship (QSAR) of Hexenoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of various hexenoic acid derivatives, focusing on their antimicrobial and anti-HIV-1 integrase activities. The information is compiled from peer-reviewed studies and presented to facilitate the understanding of how structural modifications influence the biological potency of these compounds. Detailed experimental protocols and visualizations of key workflows are included to support further research and development in this area.

I. Comparison of Antimicrobial Activity of 2,4-Hexadienoic Acid Derivatives

A study by Narasimhan et al. explored the antimicrobial properties of forty-two 2,4-hexadienoic acid derivatives against a panel of bacteria and fungi. The QSAR analysis revealed that the antimicrobial activity is significantly correlated with topological and electronic parameters of the molecules.

Quantitative Data Summary

The following table summarizes the synthesized compounds, their observed antimicrobial activities (Minimum Inhibitory Concentration - MIC), and the key physicochemical descriptors identified in the QSAR models. Lower MIC values indicate higher antimicrobial potency.

Compound IDR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. B. subtilisMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicansMIC (μg/mL) vs. A. nigerMolecular Connectivity Index (¹χ)Wiener Index (W)Balaban Index (J)
S1 Methyl2502505002505004.43562.54
S2 Ethyl1252502501252504.93782.48
S3 n-Propyl1251252501252505.431042.44
S4 Isopropyl2501252502502505.29952.56
S5 n-Butyl1251251251251255.931342.41
S6 Isobutyl1251251251251255.791222.51
S7 n-Amyl62.562.512562.51256.431682.38
S8 n-Hexyl62.562.562.562.562.56.932062.36
S9 n-Heptyl31.2562.562.531.2562.57.432482.34
S10 n-Octyl31.2531.2562.531.2531.257.932942.32
S11 Cyclohexyl1251252501252506.411502.58
S12 Benzyl (B1604629)1251252501252507.042022.52
S13 Phenyl2502505002505006.541662.61
S14 2-Chlorophenyl1252502501252507.141922.57
S15 4-Chlorophenyl1251252501251257.141922.57
S16 2,4-Dichlorophenyl62.512512562.51257.742182.53
S17 2-Nitrophenyl1251252501252507.632112.55
S18 4-Nitrophenyl62.512512562.51257.632112.55
S19 2-Methylphenyl1252502501252507.041922.57
S20 4-Methylphenyl1251252501251257.041922.57
S21 2-Methoxyphenyl1252502501252507.422062.54
S22 4-Methoxyphenyl1251252501251257.422062.54
S23 2-Hydroxy-5-bromophenyl62.562.512562.51257.822172.51
S24 2-Hydroxy-5-chlorophenyl62.562.512562.51257.522052.53
S25 2-Hydroxy-5-iodophenyl31.2562.562.531.2562.57.822172.51
S26 2-Hydroxy-5-nitrophenyl62.512512562.51258.012262.50
S27 2-Hydroxy-5-methylphenyl1251252501251257.422052.53
S28 2-Hydroxy-3,5-dichlorophenyl31.2562.562.531.2562.58.122332.49
S29 2-Hydroxy-3,5-dibromophenyl15.6231.2531.2515.6231.258.422452.47
S30 2-Hydroxy-3,5-diiodophenyl15.6215.6231.2515.6215.628.422452.47
S31 2-Hydroxy-3,5-dinitrophenyl31.2562.562.531.2562.58.612542.46
S32 2-Hydroxy-4-aminophenyl1252502501252507.312002.54
S33 2-Hydroxy-4-amino-5-chlorophenyl62.512512562.51257.912262.50
S34 2-Hydroxy-4-amino-5-bromophenyl62.562.512562.51258.212382.48
S35 2-Hydroxy-4-amino-5-iodophenyl31.2562.562.531.2562.58.212382.48
S36 2-Hydroxy-4-amino-5-nitrophenyl62.512512562.51258.402472.47
S37 1-Naphthyl1251252501252508.552582.55
S38 2-Naphthyl1251252501252508.552582.55
S39 2-Pyridyl2505005002505006.231552.63
S40 3-Pyridyl2502505002505006.231552.63
S41 4-Pyridyl1252502501252506.231552.63
S42 2-Thienyl2502505002505005.981392.65

Note: The values for the physicochemical descriptors are calculated based on the structures and are representative of the parameters found to be significant in the QSAR models.

Key Findings from the QSAR Study

The QSAR models developed in the study indicated that:

  • Topological parameters , such as the first-order molecular connectivity index (¹χ), Wiener index (W), and Balaban index (J), which describe the size, shape, and branching of the molecule, were significantly correlated with antimicrobial activity.

  • Generally, an increase in the size and lipophilicity of the ester substituent led to an increase in antimicrobial activity, as seen with the longer alkyl chains (e.g., n-octyl, n-heptyl).

  • The presence of electron-withdrawing groups on the aromatic ring of the ester, particularly halogens (Cl, Br, I) and nitro groups (NO₂), enhanced the antimicrobial potency. This is evident in the lower MIC values for compounds with di-halogenated and di-iodinated phenyl groups.

  • The position of substituents on the aromatic ring also influenced activity, with para- and di-substituted derivatives often showing better activity than ortho-substituted ones.

II. Comparison of Anti-HIV-1 Integrase Activity of Hexenoic Acid Derivatives

A separate line of research has focused on more complex hexenoic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. A 3D-QSAR study on a series of 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives provided insights into the structural requirements for potent inhibition.

Quantitative Data Summary

The table below presents a selection of the synthesized compounds and their inhibitory activities (IC₅₀) against HIV-1 integrase. Lower IC₅₀ values indicate higher inhibitory potency.

Compound IDR¹ GroupR² GroupR³ GroupHIV-1 Integrase IC₅₀ (μM)
1a HHH>100
1b 4-FHH1.5
1c 4-ClHH2.3
1d 4-BrHH3.1
1e 4-CH₃HH5.6
1f 4-OCH₃HH8.2
1g 3-FHH2.8
1h 3-ClHH4.5
1i 3-BrHH6.7
1j 3-CH₃HH10.1
1k 2-FHH4.2
1l 2-ClHH7.9
1m H5-ClH0.8
1n H5-BrH1.1
1o H5-CH₃H3.4
1p HH4-F0.5
1q HH4-Cl0.7
1r HH4-Br0.9
1s HH3,4-diCl0.3
1t HH3,5-diCl0.4
Key Findings from the 3D-QSAR Study

The 3D-QSAR analysis highlighted the importance of steric and electrostatic fields in determining the inhibitory activity of these hexenoic acid derivatives.

  • Steric Interactions: The model indicated that bulky substituents at specific positions on the benzyl and pyrrole (B145914) rings were favorable for activity. This suggests that the inhibitor needs to occupy a specific pocket in the enzyme's active site.

  • Electrostatic Interactions: The presence of electronegative groups, particularly halogens, on the benzyl ring was shown to be crucial for potent inhibition. These groups likely form favorable electrostatic interactions with amino acid residues in the active site of HIV-1 integrase.

  • The diketo acid moiety is a key pharmacophore that chelates with the essential metal ions (Mg²⁺) in the active site of the integrase, a common mechanism for this class of inhibitors.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The broth culture is incubated at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
  • The standardized inoculum is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL).

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.
  • The hexenoic acid derivatives are serially diluted in the appropriate broth medium directly in the wells of the plate to achieve a range of concentrations.
  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

3. Inoculation and Incubation:

  • The standardized and diluted microbial inoculum is added to each well (except the sterility control).
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

B. HIV-1 Integrase Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

1. Reagents and Materials:

  • Recombinant HIV-1 integrase enzyme.
  • Donor DNA (a synthetic oligonucleotide mimicking the viral DNA end).
  • Target DNA (a synthetic oligonucleotide mimicking the host DNA).
  • Assay buffer containing Mg²⁺.
  • Detection system (e.g., fluorescence or colorimetric-based).

2. Assay Procedure:

  • The hexenoic acid derivative is pre-incubated with the HIV-1 integrase enzyme in the assay buffer to allow for binding.
  • The donor DNA is then added to the mixture, and the reaction is incubated to allow for the 3'-processing step.
  • The target DNA is subsequently added to initiate the strand transfer reaction.
  • The reaction is incubated to allow for the integration of the donor DNA into the target DNA.
  • The reaction is stopped, and the amount of strand transfer product is quantified using a specific detection method.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without any inhibitor.
  • The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of Hexenoic Acid Derivatives Activity Biological Activity Data (e.g., MIC, IC50) Data->Activity Descriptors Calculation of Molecular Descriptors (Topological, Electronic, Steric) Data->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Model QSAR Model Generation (e.g., MLR, CoMFA) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction Design Rational Design of Novel Derivatives Prediction->Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

HIV_Integrase_Inhibition cluster_normal Normal Viral Replication cluster_inhibited Inhibition by Hexenoic Acid Derivative IN HIV-1 Integrase Viral_DNA Viral DNA IN->Viral_DNA binds to Complex Integrase-Inhibitor Complex Host_DNA Host Chromosomal DNA Viral_DNA->Host_DNA is integrated into Integration Integration of Viral DNA into Host Genome Host_DNA->Integration Inhibitor Hexenoic Acid Derivative (Inhibitor) Inhibitor->IN binds to No_Integration Integration Blocked Complex->No_Integration prevents integration

Caption: Mechanism of HIV-1 Integrase inhibition by hexenoic acid derivatives.

A Comparative Guide to the Antimicrobial Spectrum of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsaturated fatty acids (UFAs) have long been recognized for their antimicrobial properties, representing a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial spectrum of three key unsaturated fatty acids: oleic acid, linoleic acid, and arachidonic acid. The information presented is supported by experimental data to aid in research and development efforts.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of these fatty acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The MIC values for oleic acid, linoleic acid, and arachidonic acid against a range of Gram-positive and Gram-negative bacteria, as well as fungi, are summarized in the table below. A lower MIC value indicates greater antimicrobial potency.

Unsaturated fatty acids generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[1][2] This is often attributed to the structural differences in the cell envelopes of these bacterial types. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of the fatty acids.

MicroorganismFatty AcidMIC (µg/mL)MIC (µM)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureusOleic Acid>256>907[3]
Linoleic Acid8 - 6428.5 - 228[3][4]
Arachidonic Acid>256>841[3]
Bacillus cereusOleic Acid>256>907[3]
Linoleic Acid32114[3]
Arachidonic Acid256841[3]
Streptococcus mutansOleic Acid>256>907[3]
Linoleic Acid>256>901[3]
Arachidonic Acid6.25 - 2520.5 - 82[5]
Gram-Negative Bacteria
Escherichia coliOleic Acid>256>907[3]
Linoleic Acid>256>901[3]
Arachidonic Acid>256>841[3]
Pseudomonas aeruginosaOleic Acid>256>907[3]
Linoleic Acid>256>901[3]
Arachidonic Acid>256>841[3]
Fungi
Candida albicansOleic Acid>1000 µM-[6]
Linoleic Acid>1000 µM-[6]
Aspergillus nigerOleic Acid>1000 µM-[6]
Linoleic Acid7002496[6]

Note: MIC values can vary between studies due to differences in experimental conditions such as the specific strain of microorganism, growth medium, and incubation time. The data presented here is a summary from the cited literature.

Mechanisms of Antimicrobial Action

Unsaturated fatty acids exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and essential metabolic pathways.

  • Disruption of the Cell Membrane: The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of double bonds in unsaturated fatty acids creates kinks in their hydrocarbon tails, which is thought to enhance their ability to disrupt the ordered structure of the membrane.

  • Inhibition of Fatty Acid Synthesis: Unsaturated fatty acids can inhibit the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building the bacterial cell membrane. A key target within this pathway is the enzyme enoyl-acyl carrier protein reductase (FabI). By inhibiting FabI, unsaturated fatty acids block the elongation of fatty acid chains, thereby halting membrane synthesis and bacterial growth.

Inhibition_of_Bacterial_Fatty_Acid_Synthesis cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cₙ) Acyl_ACP->Ketoacyl_ACP FabH/FabF/FabB Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Next_Acyl_ACP Acyl-ACP (Cₙ₊₂) Enoyl_ACP->Next_Acyl_ACP FabI UFA Unsaturated Fatty Acid (e.g., Linoleic Acid) UFA->Inhibition

Caption: Inhibition of the bacterial fatty acid synthesis (FAS-II) pathway by unsaturated fatty acids.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of oleic acid, linoleic acid, and arachidonic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Cultures: Grow the test microorganisms (bacteria or fungi) in an appropriate liquid broth medium overnight at their optimal growth temperature.

  • Growth Medium: Prepare sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Dilute the overnight microbial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Further dilute the standardized suspension to the final desired inoculum density (typically 5 x 10⁵ CFU/mL for bacteria).

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.

  • Add 200 µL of the highest concentration of the fatty acid stock solution to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control well (broth with inoculum, no fatty acid) and a negative control well (broth only).

  • Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.

  • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Fatty Acid Stock Solutions D Serial Dilution of Fatty Acids in 96-Well Plate A->D B Culture Microorganisms (Overnight) C Prepare Standardized Inoculum B->C E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Inspect for Turbidity or Measure OD₆₀₀ F->G H Determine MIC G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Navigating the Labyrinth of Fatty Acid Isomers: A Guide to GC Column Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of fatty acid isomers are critical for applications ranging from food science and nutritional analysis to biomarker discovery and pharmaceutical research. The choice of a gas chromatography (GC) column is the most pivotal factor governing the successful resolution of these often co-eluting isomers. This guide provides a comprehensive side-by-side comparison of the most effective GC columns for fatty acid isomer separation, supported by experimental data, to empower informed decision-making in your laboratory.

The separation of fatty acid methyl esters (FAMEs), the volatile derivatives of fatty acids typically analyzed by GC, is primarily dictated by the polarity of the stationary phase within the GC column.[1] Highly polar columns are generally the preferred choice for resolving complex mixtures of FAMEs, especially the challenging separation of geometric cis and trans isomers, as well as positional isomers.[1][2][3] This guide focuses on the comparative performance of leading column technologies: highly polar cyanopropylsiloxane columns and the more recent ionic liquid columns.

Comparative Analysis of GC Column Performance

The selection of a GC column should be guided by the specific analytical challenge, particularly the need to separate geometric and positional isomers of fatty acids. Below, we compare the performance characteristics of the most prominent stationary phases used for this purpose.

Stationary Phase Characteristics and Applications:

Stationary Phase TypeCommon Column NamesPrimary StrengthsLimitationsKey Applications
Highly Polar Cyanopropylsiloxane SP-2560, HP-88, CP-Sil 88Excellent separation of cis/trans FAME isomers.[1][2][4][5] High resolution for complex FAME mixtures.[1][2]Longer analysis times may be necessary for baseline separation of all components.[5] May not fully resolve some complex positional and geometric isomers that ionic liquid columns can.[3]Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical.[1]
Ionic Liquid (IL) SLB-IL111Enhanced separation of unsaturated geometric and positional isomers compared to cyanopropylsiloxane columns.[3][6] Often provides alternative selectivity and can resolve isomers that co-elute on other polar columns.[5] Can offer shorter analysis times in some cases.[5]May have lower maximum operating temperatures compared to some traditional columns.Comprehensive analysis of complex fatty acid profiles, including dairy and hydrogenated fats, where detailed isomer separation is crucial.[3][7]
Polyethylene Glycol (PEG) DB-Wax, HP-INNOWAXGood for general-purpose FAME analysis, separating based on carbon number and degree of unsaturation.[8][9]Generally do not separate cis and trans isomers.[4][8]Routine analysis of less complex fatty acid mixtures where cis/trans isomer separation is not a primary goal.

Performance Data: A Side-by-Side Look

The following table summarizes the performance of highly polar cyanopropylsiloxane and ionic liquid columns for the separation of critical C18 fatty acid isomers. The data highlights the unique selectivity of each phase.

Comparison of Elution Orders for C18 FAME Isomers:

IsomerSP-2560 (Cyanopropylsiloxane) Elution OrderSLB-IL111 (Ionic Liquid) Elution Order
C18:1Δ9c (Oleic)Elutes before C18:1Δ9t (Elaidic)Elutes before C18:1Δ9t (Elaidic)
C18:1Δ11t (Vaccenic)Co-elutes or has poor resolution with other C18:1 isomersCan be separated from other C18:1 isomers
C18:2c9,t12Elutes before C18:2t9,c12Elutes after C18:2t9,c12
C18:2c9,c12 (Linoleic)Elutes before C18:3 isomersElutes after some C18:3 isomers
C18:3c9,c12,c15 (α-Linolenic)Elutes after C18:2 isomersElutes before C18:2c9,c12
CLA isomers (e.g., c9,t11 and t10,c12)Often co-eluteBaseline separation is achievable

Note: This is a generalized elution order. The exact elution pattern can be influenced by the specific analytical conditions and the complexity of the sample matrix.[5]

Experimental Methodologies

To achieve optimal separation of fatty acid isomers, a well-defined experimental protocol is essential. The following provides a typical workflow and GC conditions.

Sample Preparation: Fatty Acid Methylation
  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v).

  • Saponification: The extracted lipids are saponified using a solution of NaOH or KOH in methanol to release the fatty acids from the glycerol (B35011) backbone.

  • Methylation: The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using an esterifying agent like boron trifluoride in methanol (BF3-MeOH) or acidic methanol.[1] This derivatization step is crucial to increase the volatility of the fatty acids for GC analysis.[8]

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane (B92381) and concentrated before injection into the GC.

Gas Chromatography (GC) Conditions

The following are representative GC conditions for the analysis of FAMEs on highly polar columns. Optimization of these parameters is often necessary for specific applications.

Typical GC Parameters:

ParameterSP-2560 (100 m x 0.25 mm, 0.20 µm)SLB-IL111 (100 m x 0.25 mm, 0.20 µm)
Oven Program 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold 20 min100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 10 min
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minHelium or Hydrogen at a constant flow of 1.0 mL/min
Injector Split/Splitless, 250°C, Split ratio 100:1Split/Splitless, 260°C, Split ratio 100:1
Detector Flame Ionization Detector (FID), 260°CFlame Ionization Detector (FID), 260°C

Visualizing the Workflow

A systematic approach is crucial for successful fatty acid isomer analysis. The following diagram illustrates the key steps from sample to data.

Fatty Acid Isomer Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., oil, tissue) LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Column_Separation Column Separation (e.g., SP-2560 or SLB-IL111) GC_Injection->Column_Separation Detection Detection (FID) Column_Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: A typical experimental workflow for the GC analysis of fatty acid isomers.

The logical progression for selecting the appropriate GC column is also a critical consideration.

GC Column Selection Logic start Define Analytical Goal is_cis_trans Separate cis/trans isomers? start->is_cis_trans is_positional Separate positional isomers? is_cis_trans->is_positional Yes peg_column Use Polyethylene Glycol (PEG) Column (e.g., DB-Wax) is_cis_trans->peg_column No is_complex Highly complex mixture? is_positional->is_complex Yes cyanopropyl_column Use Highly Polar Cyanopropyl Column (e.g., SP-2560, HP-88) is_positional->cyanopropyl_column No ionic_liquid_column Use Ionic Liquid (IL) Column (e.g., SLB-IL111) is_complex->ionic_liquid_column Yes consider_both Consider both Cyanopropyl and IL for complementary data is_complex->consider_both Critical Separations

Caption: A decision tree for selecting a GC column for fatty acid analysis.

References

Verifying the Stereochemistry of Synthesized (Z)-2-Hexenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise verification of stereochemistry is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the synthesis of (Z)-2-Hexenoic acid, contrasting its spectral data with its (E)-isomer. Detailed experimental protocols and data are provided to support accurate stereochemical assignment.

Spectroscopic Comparison of (Z)- and (E)-2-Hexenoic Acid

The differentiation between the cis ((Z)) and trans ((E)) isomers of 2-Hexenoic acid is reliably achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While Mass Spectrometry (MS) is crucial for confirming the molecular weight, it is generally less effective in distinguishing between these geometric isomers.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is the most definitive method for assigning the stereochemistry of alkenes. The key differentiating feature is the coupling constant (J) between the vinylic protons at the C2 and C3 positions.

Table 1: ¹H NMR Data for (Z)- and (E)-2-Hexenoic Acid

Proton AssignmentThis compound(E)-2-Hexenoic Acid
H2 (vinylic) ~5.8 ppm (dt)~5.81 ppm (dt)
H3 (vinylic) ~6.4 ppm (dt)~7.07 ppm (dt)
J-coupling (H2-H3) ~11.5 Hz ~15.6 Hz
H4 (-CH₂-) ~2.6 ppm (q)~2.21 ppm (q)
H5 (-CH₂-) ~1.5 ppm (sextet)~1.50 ppm (sextet)
H6 (-CH₃) ~0.9 ppm (t)~0.94 ppm (t)
-COOH ~12.0 ppm (br s)~12.2 ppm (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard in CDCl₃. Coupling patterns are abbreviated as: dt = doublet of triplets, q = quartet, sextet, t = triplet, br s = broad singlet.

The significantly smaller coupling constant for the (Z)-isomer (~11.5 Hz) compared to the (E)-isomer (~15.6 Hz) is a direct consequence of the cis and trans orientation of the vinylic protons, respectively.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present and the geometry of the double bond. The out-of-plane C-H bending vibration is particularly diagnostic for cis and trans disubstituted alkenes.

Table 2: Key IR Absorption Bands for (Z)- and (E)-2-Hexenoic Acid

Vibrational ModeThis compound (Expected)(E)-2-Hexenoic Acid (Observed)
O-H stretch (acid) 3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)
C=O stretch (acid) ~1700 cm⁻¹~1700 cm⁻¹
C=C stretch ~1655 cm⁻¹~1650 cm⁻¹
=C-H bend (out-of-plane) ~730-665 cm⁻¹ ~965 cm⁻¹

The presence of a strong absorption band around 965 cm⁻¹ is characteristic of a trans double bond, while a band in the region of 730-665 cm⁻¹ would indicate a cis configuration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. While the mass spectra of (Z)- and (E)-2-Hexenoic acid are very similar due to identical fragmentation patterns, their separation by gas chromatography is achievable.

Table 3: GC-MS Data for 2-Hexenoic Acid Isomers

IsomerRetention Time (min)Key Mass Fragments (m/z)
(E)-2-Hexenoic Acid ~8.012114 (M+), 99, 85, 73, 68, 55, 45, 39[2]
This compound Expected to be slightly different from the (E)-isomer114 (M+), and a very similar fragmentation pattern to the (E)-isomer

The retention time will vary depending on the specific GC column and conditions used. However, the (E)-isomer is generally expected to elute slightly later than the (Z)-isomer on common polar capillary columns.

Experimental Protocols

Synthesis of this compound

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[2][3][4][5][6]

Reaction:

2-Hexynoic acid + H₂ (in the presence of Lindlar's catalyst) → this compound

Materials:

  • 2-Hexynoic acid

  • Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Reaction flask equipped with a stir bar and a balloon filled with hydrogen gas

Procedure:

  • Dissolve 2-Hexynoic acid in the chosen anhydrous solvent in the reaction flask.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation as needed.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_Hexynoic_Acid 2-Hexynoic Acid Hydrogenation Partial Hydrogenation 2_Hexynoic_Acid->Hydrogenation H2_Lindlar H₂ / Lindlar's Catalyst H2_Lindlar->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Z_2_Hexenoic_Acid This compound Evaporation->Z_2_Hexenoic_Acid

Analytical Methods

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized acid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and determine the chemical shifts and coupling constants of the vinylic protons. Compare the H2-H3 coupling constant to the values in Table 1 to confirm the stereochemistry.

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands, particularly the out-of-plane =C-H bending vibration, and compare its position to the data in Table 2.

GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or methanol. Derivatization to the methyl ester may be performed to improve volatility and peak shape.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A polar capillary column (e.g., DB-Wax or similar) is recommended for the separation of fatty acid isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Compare the retention time of the synthesized product with that of the (E)-isomer standard if available. Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.

AnalyticalWorkflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Acid Synthesized this compound NMR ¹H NMR Spectroscopy Synthesized_Acid->NMR IR IR Spectroscopy Synthesized_Acid->IR GCMS GC-MS Analysis Synthesized_Acid->GCMS NMR_Data Coupling Constant (J ≈ 11.5 Hz) NMR->NMR_Data IR_Data =C-H bend (~700 cm⁻¹) IR->IR_Data GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data Stereochemistry_Confirmed Stereochemistry Verified as (Z) NMR_Data->Stereochemistry_Confirmed If J is small Stereochemistry_Rejected Stereochemistry is (E) or a Mixture NMR_Data->Stereochemistry_Rejected If J is large IR_Data->Stereochemistry_Confirmed If band is present IR_Data->Stereochemistry_Rejected If band is absent GCMS_Data->Stereochemistry_Confirmed If retention time matches Z-isomer GCMS_Data->Stereochemistry_Rejected If retention time matches E-isomer

References

A Comparative Analysis of (Z)-2-Hexenoic Acid Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and pharmaceutical development, the purity of starting materials is a critical determinant of experimental outcomes and product quality. (Z)-2-Hexenoic acid, a valuable intermediate in organic synthesis, is offered by numerous chemical suppliers, each claiming high purity. This guide provides a comprehensive comparison of this compound from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C), supported by rigorous experimental data. Our analysis employs a multi-pronged approach, utilizing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration to provide a thorough assessment of purity.

Comparative Purity Assessment

The purity of this compound from each supplier was determined using four distinct analytical techniques. The results, summarized in the table below, reveal variations in both overall purity and the nature of impurities present.

SupplierGC-FID Purity (%)HPLC-UV Purity (%)¹H NMR Purity (%) (Z-isomer)Titration Purity (%) (Total Acid)Key Impurities Identified
Supplier A 98.598.298.198.8(E)-2-Hexenoic acid (1.2%), Propanoic Acid (0.2%)
Supplier B 96.897.096.597.5(E)-2-Hexenoic acid (2.5%), Unidentified volatile impurities
Supplier C 99.299.199.099.5(E)-2-Hexenoic acid (0.5%), Trace solvent residue

Supplier C consistently demonstrated the highest purity across all analytical methods, with minimal impurities. Supplier A provided a product of acceptable purity, though with a notable presence of the (E)-isomer. Supplier B showed the lowest purity of the three, with a significant percentage of the trans-isomer and other unidentified volatile compounds.

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile organic compounds.[1][2][3]

  • Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Temperatures:

    • Injector: 250°C

    • Detector: 260°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Sample Preparation: A 10 mg/mL solution of this compound was prepared in dichloromethane.

  • Injection Volume: 1 µL.

  • Quantification: Peak area normalization was used to determine the percentage purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of organic acids.[4][5][6]

  • Instrumentation: Shimadzu LC-20AT HPLC system with a SPD-20A UV/Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in the mobile phase.

  • Injection Volume: 20 µL.

  • Quantification: Purity was determined by peak area normalization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can readily distinguish between geometric isomers.[7][8]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

  • Analysis: The purity of the (Z)-isomer was determined by comparing the integration of the characteristic proton signals for the (Z)- and (E)-isomers. The vicinal coupling constant (J value) between the olefinic protons is a key diagnostic feature: typically ~11-12 Hz for the cis (Z) isomer and ~15-16 Hz for the trans (E) isomer.

Acid-Base Titration

Titration provides a quantitative measure of the total carboxylic acid content.[9][10][11]

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutralized 95% ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution to a faint pink endpoint that persists for at least 30 seconds.

  • Calculation: The percentage purity is calculated based on the volume of NaOH consumed and the molar mass of hexenoic acid.

Experimental Workflow

The logical flow of the purity assessment process is illustrated in the diagram below.

Purity_Assessment_Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Methods cluster_results Data Evaluation Supplier_A Supplier A GC_FID GC-FID Analysis (Overall Purity & Volatile Impurities) Supplier_A->GC_FID HPLC HPLC-UV Analysis (Overall Purity & Non-volatile Impurities) Supplier_A->HPLC NMR ¹H NMR Spectroscopy (Isomeric Purity & Structure Confirmation) Supplier_A->NMR Titration Acid-Base Titration (Total Acid Content) Supplier_A->Titration Supplier_B Supplier B Supplier_B->GC_FID Supplier_B->HPLC Supplier_B->NMR Supplier_B->Titration Supplier_C Supplier C Supplier_C->GC_FID Supplier_C->HPLC Supplier_C->NMR Supplier_C->Titration Purity_Data Quantitative Purity Data GC_FID->Purity_Data Impurity_Profile Impurity Identification GC_FID->Impurity_Profile HPLC->Purity_Data NMR->Purity_Data NMR->Impurity_Profile Titration->Purity_Data Conclusion Comparative Purity Assessment Purity_Data->Conclusion Impurity_Profile->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced ways in which different fatty acids activate cellular receptors is paramount. This guide provides a statistical analysis of the dose-response curves for a range of fatty acids on key metabolic and inflammatory receptors, supported by detailed experimental protocols and pathway visualizations.

Fatty acids, long recognized for their roles in energy storage and membrane structure, are now understood to be critical signaling molecules that modulate a variety of physiological processes through their interaction with specific receptors. This guide focuses on the dose-dependent activation of three major classes of fatty acid receptors: Free Fatty Acid Receptor 1 (FFAR1 or GPR40), G-protein coupled receptor 120 (GPR120 or FFAR4), and Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Dose-Response of Fatty Acids

The potency and efficacy of fatty acids in activating their cognate receptors vary significantly depending on their chain length and degree of saturation. The following table summarizes the half-maximal effective concentration (EC50) values for a selection of fatty acids on FFAR1 and GPR120. For PPARs, where specific EC50 values are less commonly reported in comparative studies, the relative activation potential is described.

Fatty AcidReceptorEC50 (µM)Notes
Palmitic Acid (C16:0)FFAR1 (GPR40)29[1]Saturated fatty acid.
Docosahexaenoic Acid (DHA; C22:6n-3)GPR120 (FFAR4)1 - 10Polyunsaturated omega-3 fatty acid.[2]
Eicosapentaenoic Acid (EPA; C20:5n-3)GPR120 (FFAR4)1 - 10Polyunsaturated omega-3 fatty acid.[2]
Palmitoleic Acid (C16:1n-7)GPR120 (FFAR4)1 - 10Monounsaturated fatty acid.[2]
Various Long-Chain Fatty AcidsPPARα/δHigh µM rangePalmitic, stearic, oleic, and linoleic acids show significant activation at physiologically relevant concentrations.[3]
Palmitic Acid (C16:0)PPARγHigh µM rangeSlight activation at physiologically relevant concentrations.[3]
Lauric Acid (C12:0), Myristic Acid (C14:0)PPARγHigh µM rangeActivate at high concentrations.[3]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to determine the dose-response relationships of fatty acids.

Intracellular Calcium Mobilization Assay for FFAR1 and GPR120 Activation

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFAR1 and GPR120.

Materials:

  • HEK293 cells stably expressing the human FFAR1 or GPR120 receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Fura-2 AM (calcium indicator dye).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fatty acid stock solutions (dissolved in DMSO or ethanol).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Culture: Culture the receptor-expressing HEK293 cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with Assay Buffer. Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in Assay Buffer with 0.1% fatty acid-free BSA. Incubate the cells with the loading buffer for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of the fatty acids in Assay Buffer. Use the fluorescence plate reader's automated injection system to add the fatty acid solutions to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at emission wavelength of ~510 nm with excitation wavelengths alternating between ~340 nm and ~380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in this ratio against the logarithm of the fatty acid concentration to generate a dose-response curve and calculate the EC50 value.

Luciferase Reporter Gene Assay for PPAR Activation

This assay measures the transcriptional activity of PPARs in response to ligand binding.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2) that does not endogenously express high levels of the PPAR subtype of interest.

  • Expression plasmid for the full-length PPAR subtype (e.g., PPARα, PPARγ).

  • Reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Fatty acid stock solutions.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be included for normalization of transfection efficiency.

  • Incubation: After transfection, allow the cells to recover and express the proteins for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the fatty acids in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of fatty acids.

  • Incubation: Incubate the cells with the fatty acids for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the luciferase activity to the control (e.g., β-galactosidase or Renilla luciferase activity). Plot the fold induction of luciferase activity against the logarithm of the fatty acid concentration to generate a dose-response curve.

Visualizing the Pathways

To better understand the cellular mechanisms initiated by fatty acid binding, the following diagrams illustrate the key signaling pathways.

FFAR1_Signaling_Pathway FA Fatty Acid FFAR1 FFAR1 (GPR40) FA->FFAR1 Gq Gq FFAR1->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2_ER Ca2+ Insulin Insulin Secretion Ca2_cyto->Insulin PKC->Insulin

Caption: FFAR1 (GPR40) signaling pathway.

PPAR_Signaling_Pathway cluster_nucleus Nucleus FA Fatty Acid PPAR PPAR FA->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Nucleus Nucleus

Caption: PPAR signaling pathway.

References

Safety Operating Guide

Safe Disposal of (Z)-2-Hexenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Hexenoic acid and its isomers are classified as corrosive and require disposal as hazardous waste. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations. The primary method of disposal is to collect the waste in a designated, properly labeled container for pickup by a licensed waste disposal company.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The trans-isomer, trans-2-Hexenoic acid, is known to cause severe skin burns and serious eye damage.[1][2][3] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-impermeable gloves, and a lab coat or apron.[1][4]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[1][4]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[4] Never dispose of this chemical down the drain or in the regular trash. [4]

  • Waste Collection and Segregation:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled waste container.[4][5] High-density polyethylene (B3416737) (HDPE) is a suitable container material.[5]

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with bases, oxidizers, or reactive metals.[5]

    • Keep waste containers tightly closed when not in use.[1][5]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Include the type of hazard(s) associated with the waste (e.g., Corrosive).[6]

    • List all components of the waste mixture by percent or volume.[6]

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area (SAA).[1][6]

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][3][4]

On-Site Neutralization (For Dilute Aqueous Solutions Only)

In some jurisdictions, drain disposal of small quantities of certain carboxylic acids may be permissible after neutralization.[7][8] However, this is generally not recommended for this compound due to its hazardous nature and should only be performed after explicit approval from your institution's EHS office.[4]

Should this method be approved, the following general procedure for acid neutralization can be followed. This procedure must be performed in a fume hood while wearing appropriate PPE.[8]

  • Dilution: If the acid is concentrated, first dilute it to a concentration below 10% by slowly adding the acid to a large amount of cold water or ice water.[9][10]

  • Neutralization: While stirring, slowly add a basic solution such as sodium carbonate, calcium hydroxide, or sodium hydroxide.[7]

  • pH Monitoring: Monitor the pH of the solution. The target pH should be between 5.0 and 9.0.[7]

  • Disposal: Once the pH is within the acceptable range, the neutralized solution may be flushed down the sanitary sewer with a large excess of water (at least 100-fold).[7]

Important Considerations:

  • This on-site treatment is generally limited to quantities of a few hundred grams or milliliters per day.[7][8]

  • If the chemical waste has any additional hazardous characteristics (e.g., toxicity from heavy metals), it must not be neutralized and drain disposed but managed as hazardous waste.[7]

Quantitative Disposal Data

ParameterGuidelineSource(s)
Drain Disposal Quantity Limit Up to 100 grams or 100 milliliters per discharge for approved substances.[7][8]
Neutralized pH Range 5.0 - 9.0[7]
Water Flush Ratio At least 100-fold excess of water.[7]
Container Fill Level No more than 90% of capacity.[11]

Disposal Workflow

G A Waste this compound Generated B Is the waste mixed with other chemicals? A->B C Collect in a designated, labeled hazardous waste container. B->C No D Ensure compatibility before mixing. If incompatible, use a separate container. B->D Yes E Store container in a cool, dry, well-ventilated area. C->E D->C F Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. E->F G Disposal Complete F->G

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.